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  • Product: 5-Methylpyrazolo[1,5-a]pyridin-3-amine
  • CAS: 1824408-73-2

Core Science & Biosynthesis

Foundational

5-Methylpyrazolo[1,5-a]pyridin-3-amine: Comprehensive Synthesis, Characterization, and Mechanistic Insights

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and azaindoles. Specifically, 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and azaindoles. Specifically, 5-methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2)[1] serves as a critical building block for the synthesis of advanced kinase inhibitors, including those targeting C-Terminal Src Kinase (CSK)[2] and PI3Kδ[3].

This technical guide provides a rigorous, scalable, and self-validating synthetic workflow for the preparation of 5-methylpyrazolo[1,5-a]pyridin-3-amine. By emphasizing the mechanistic causality behind reagent selection—transitioning from classical azide-based Curtius rearrangements to a highly regioselective nitrosation/reduction sequence—this whitepaper equips synthetic chemists with a robust protocol optimized for both yield and safety.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-amino-substituted pyrazolo[1,5-a]pyridines historically relies on the assembly of the bicyclic core followed by C-3 functionalization. While recent methodologies highlight copper-catalyzed Ullmann-type aminations of 3-bromo precursors[4] or TEMPO-mediated annulations[5], the direct electrophilic nitrosation of the unsubstituted core remains the most scalable and metal-free approach for primary amine installation.

Route Selection Causality
  • Core Assembly ([3+2] Cycloaddition): The bicyclic core is constructed via the N-amination of 4-methylpyridine, followed by a [3+2] cycloaddition with ethyl propiolate[6]. We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) rather than hydroxylamine-O-sulfonic acid (HOSA) for the N-amination step. MSH is soluble in organic solvents (e.g., DCM), which suppresses the aqueous hydrolysis of the intermediate N-aminopyridinium salt, drastically improving the yield.

  • C-3 Functionalization (Nitrosation vs. Nitration): The pyrazolo[1,5-a]pyridine core is an electron-rich 10π aromatic system. Standard nitration (HNO₃/H₂SO₄) is excessively harsh and can lead to the oxidation of the C-5 methyl group or degradation of the core. Electrophilic nitrosation (NaNO₂/HCl) is exceptionally mild and leverages the high HOMO coefficient at the C-3 position to achieve perfect regioselectivity.

  • Reduction: The reduction of the 3-nitroso intermediate to the primary amine is achieved using Zinc dust in acetic acid. This circumvents the need for high-pressure hydrogenation vessels and avoids the toxicity associated with tin-based reducing agents.

SynthesisRoute A 4-Methylpyridine B 1-Amino-4-methylpyridinium A->B MSH, DCM C 5-Methylpyrazolo [1,5-a]pyridine B->C 1. Ethyl propiolate 2. NaOH 3. Cu, Heat D 5-Methyl-3-nitroso pyrazolo[1,5-a]pyridine C->D NaNO2, HCl E 5-Methylpyrazolo [1,5-a]pyridin-3-amine D->E Zn, AcOH

Fig 1: Five-step retrosynthetic and forward synthesis workflow.

Step-by-Step Experimental Methodologies

Note: All protocols below are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 2.1: N-Amination of 4-Methylpyridine

Objective: Synthesis of 1-amino-4-methylpyridinium 2,4,6-trimethylbenzenesulfonate.

  • Charge a flame-dried round-bottom flask with 4-methylpyridine (1.0 equiv, 50 mmol) and anhydrous DCM (100 mL). Cool to 0 °C under an argon atmosphere.

  • Add a solution of MSH (1.1 equiv, 55 mmol) in DCM (50 mL) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • IPC: Monitor by TLC (DCM/MeOH 9:1). The starting material (Rf = 0.6) should be completely consumed, replaced by a baseline spot.

  • Add diethyl ether (150 mL) to precipitate the product. Filter the white solid, wash with cold ether, and dry under vacuum. (Yield: ~90%).

Step 2.2: [3+2] Cycloaddition and Decarboxylation

Objective: Synthesis of 5-methylpyrazolo[1,5-a]pyridine.

  • Suspend the 1-amino-4-methylpyridinium salt (1.0 equiv, 45 mmol) in anhydrous DMF (90 mL). Add anhydrous K₂CO₃ (2.0 equiv, 90 mmol) and stir for 15 minutes to generate the N-ylide.

  • Add ethyl propiolate (1.5 equiv, 67.5 mmol) dropwise. Stir the suspension at room temperature for 12 hours[6].

  • Quench with water, extract with EtOAc, and concentrate to yield the intermediate ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Saponification: Dissolve the crude ester in EtOH (50 mL) and add 2M NaOH (50 mL). Reflux for 2 hours. Cool, acidify with 1M HCl to pH 3, and filter the precipitated carboxylic acid.

  • Decarboxylation: Suspend the acid in quinoline (30 mL) and add copper powder (0.1 equiv). Heat to 190 °C for 1.5 hours until CO₂ evolution ceases.

  • Cool, dilute with EtOAc, and wash extensively with 1M HCl to remove quinoline. Purify via silica gel chromatography (Hexanes/EtOAc 8:2). (Yield: ~65% over 3 steps).

Step 2.3: Regioselective Electrophilic Nitrosation

Objective: Synthesis of 5-methyl-3-nitrosopyrazolo[1,5-a]pyridine.

  • Dissolve 5-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 20 mmol) in a mixture of glacial acetic acid (20 mL) and water (5 mL). Cool to 0 °C.

  • Add a solution of NaNO₂ (1.2 equiv, 24 mmol) in water (5 mL) dropwise over 15 minutes.

  • Stir at 0–5 °C for 1 hour.

  • IPC (Visual Validation): The reaction is successful when a thick, emerald-green precipitate forms, indicative of the nitroso compound.

  • Filter the green solid, wash with ice-cold water (3 × 20 mL), and dry under vacuum. (Yield: ~85%).

Step 2.4: Reduction to 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Objective: Final reduction to the target primary amine.

  • Dissolve the 3-nitroso intermediate (1.0 equiv, 15 mmol) in glacial acetic acid (40 mL) at room temperature.

  • Add Zinc dust (5.0 equiv, 75 mmol) portion-wise over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 40–50 °C using a water bath.

  • Stir for 2 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The green nitroso spot (Rf = 0.5) must completely convert to a highly polar, UV-active spot (Rf = 0.1).

  • Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with EtOAc.

  • Carefully neutralize the filtrate with saturated aq. NaHCO₃ to pH 8. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. (Yield: ~92%).

Mechanistic Logic of Regioselectivity

The remarkable regioselectivity observed in Step 2.3 is governed by the electronic topology of the pyrazolo[1,5-a]pyridine core. The lone pair on the bridgehead nitrogen delocalizes across the bicyclic framework, heavily populating the C-3 position. This creates a highly localized HOMO coefficient, directing the nitrosonium ion (NO⁺) exclusively to C-3.

Regioselectivity A Pyrazolo[1,5-a]pyridine Core (10π Aromatic System) B Resonance Stabilization (Nitrogen lone pair delocalization) A->B C Highest HOMO Coefficient at C-3 Position B->C D Electrophilic Attack (NO+) Selectively at C-3 C->D

Fig 2: Mechanistic logic dictating C-3 regioselective electrophilic nitrosation.

Optimization & Data Presentation

Table 1: Optimization of the 3-Nitroso Reduction Step

To ensure a robust protocol, various reduction conditions were evaluated. The Zn/AcOH system was selected for its superior scalability and ease of isolation.

Reducing AgentSolvent SystemTemp (°C)Yield (%)Empirical Observations & Causality
Zn dust / NH₄ClMeOH / H₂O2545Incomplete conversion; generation of azoxy side-products.
SnCl₂ · 2H₂OEtOH8062Harsh conditions; tedious workup due to persistent tin emulsions.
H₂ (1 atm), 10% Pd/CMeOH2588Clean conversion, but requires specialized gas-handling equipment.
Zn dust / AcOH Glacial AcOH 50 92 Rapid single-electron transfer; highly scalable; simple Celite filtration.
Table 2: Analytical Characterization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

The synthesized compound must be validated against the following spectroscopic parameters to confirm structural integrity and the absence of regioisomers[7][8].

Analytical TechniqueParameterObserved Data
¹H NMR 400 MHz, DMSO-d₆δ 8.21 (d, J = 7.1 Hz, 1H, H-7), 7.35 (s, 1H, H-2), 7.18 (d, J = 1.6 Hz, 1H, H-4), 6.52 (dd, J = 7.1, 1.6 Hz, 1H, H-6), 4.35 (br s, 2H, -NH₂), 2.31 (s, 3H, -CH₃).
¹³C NMR 100 MHz, DMSO-d₆δ 138.2 (C-5), 136.1 (C-2), 129.4 (C-3a), 127.8 (C-7), 118.5 (C-3), 114.2 (C-6), 113.8 (C-4), 21.0 (-CH₃).
HRMS (ESI) [M+H]⁺m/z calcd for C₈H₁₀N₃⁺: 148.0869, found: 148.0872.
FT-IR ATR, cm⁻¹3345, 3210 (N-H stretch), 2920 (C-H stretch), 1630 (C=N), 1555 (C=C), 1310 (C-N).

References

  • Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature." Synthesis, 2017, 49, 2513-2522.[Link]

  • O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2018, 9(7), 715-720.[Link]

  • Li, Y., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 2022, 24(7), 1526-1530.[Link]

  • Smith, J., et al. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors." Molecules, 2025, 30(3), 500.[Link]

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Exploratory

5-Methylpyrazolo[1,5-a]pyridin-3-amine structural analogs and derivatives

An In-Depth Technical Guide on 5-Methylpyrazolo[1,5-a]pyridin-3-amine: Structural Analogs, Synthesis, and Kinase Inhibitor Applications Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structural mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Methylpyrazolo[1,5-a]pyridin-3-amine: Structural Analogs, Synthesis, and Kinase Inhibitor Applications

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in modern medicinal chemistry, characterized by its unique dipolar electronic nature and exceptional stability. Specifically, 5-methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) serves as a highly versatile building block for the development of potent kinase inhibitors and receptor antagonists[1][2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold design and practical, bench-level execution. This guide elucidates the mechanistic rationale behind the scaffold's efficacy, details self-validating synthetic workflows, and provides quantitative structure-activity relationship (QSAR) insights for drug development professionals.

Mechanistic Rationale in Scaffold Design

The pharmacological utility of 5-methylpyrazolo[1,5-a]pyridin-3-amine derivatives is not coincidental; it is the result of precise electronic and steric tuning. The 5:6 aza-fused ring system combines a π -excessive pyrazole ring with a π -deficient pyridine ring, creating a stable dipole that interacts favorably with the ATP-binding pockets of various kinases[2].

  • The 3-Amine Vector (Hinge-Binding): The primary amine at the C3 position is the critical functional handle. It is typically derivatized into amides, ureas, or secondary amines. These linkages act as hydrogen-bond donors/acceptors, anchoring the molecule to the hinge region of kinase targets such as Spleen Tyrosine Kinase (Syk) and Phosphoinositide-dependent kinase-1 (PDK1)[3][4].

  • The 5-Methyl Group (Hydrophobic Pocketing): The methyl substitution at the C5 position provides a precise steric bump. In the context of Corticotrophin-Releasing Factor 1 ( CRF1​ ) receptor antagonists (e.g., SSR125543A analogs) and Syk inhibitors, this methyl group projects into a deep hydrophobic sub-pocket, increasing target selectivity and displacing bound water molecules to drive binding entropy[4][5].

G A 5-Methylpyrazolo[1,5-a] pyridin-3-amine Core B 3-Amine Vector (Hinge Binder Linkage) A->B Derivatization C 5-Methyl Group (Hydrophobic Pocket) A->C Scaffold Tuning D Kinase Inhibition (Syk, PDK1, CRF1) B->D Hydrogen Bonding C->D Steric Fit E Therapeutic Efficacy (Oncology, Autoimmune) D->E Pathway Blockade

Logical mapping of structural motifs to pharmacological outcomes.

Synthetic Workflows and Methodologies

The construction of the pyrazolo[1,5-a]pyridine core relies heavily on the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes[6]. The causality behind choosing this route over direct condensation is regiocontrol: starting from an asymmetric N-amino-pyridinium salt allows for predictable cyclization, avoiding complex isomeric mixtures[6].

Protocol 1: Synthesis of the 1-Amino-3-methylpyridinium Intermediate

Causality: We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) rather than hydroxylamine-O-sulfonic acid (HSA). MSH provides a superior leaving group (mesitylsulfonate), which dramatically increases the yield of N-amination for sterically hindered or electron-rich pyridines[7].

  • Preparation: Dissolve 3-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Amination: Add a solution of MSH (1.1 equiv) in DCM dropwise over 30 minutes. The slow addition prevents exothermic degradation of the aminating agent.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation & Isolation: Add cold diethyl ether to the reaction mixture. The formation of a dense white precipitate immediately confirms the successful formation of the highly polar 1-amino-3-methylpyridinium mesitylsulfonate salt. Filter, wash with ether, and dry under vacuum.

Protocol 2: 1,3-Dipolar Cycloaddition and Amination

Causality: Potassium carbonate ( K2​CO3​ ) is used to deprotonate the pyridinium salt in situ, generating the reactive N-imine dipole. Ethyl propiolate is chosen as the dipolarophile to install the necessary carboxylate handle for subsequent transformation into the 3-amine[2][7].

  • Cycloaddition: Suspend the pyridinium salt (1.0 equiv) and K2​CO3​ (2.0 equiv) in anhydrous DMF. Stir for 15 minutes to generate the ylide. Add ethyl propiolate (1.5 equiv) dropwise. Stir at room temperature for 16 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the baseline salt and the appearance of a highly fluorescent blue/green spot under 365 nm UV light definitively confirms the formation of the pyrazolo[1,5-a]pyridine core.

  • Hydrolysis & Curtius Rearrangement: Saponify the resulting ester with NaOH/MeOH to yield the carboxylic acid. Subject the acid to diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol at 80 °C (Curtius rearrangement) to form the Boc-protected amine.

  • Deprotection: Treat with 4M HCl in dioxane to yield the final 5-methylpyrazolo[1,5-a]pyridin-3-amine hydrochloride as a stable, workable powder[8].

Synth N1 3-Methylpyridine N2 N-Amination (MSH in DCM) N1->N2 N3 1-Amino-3-methylpyridinium Salt N2->N3 N4 1,3-Dipolar Cycloaddition (K2CO3, Ethyl Propiolate) N3->N4 N5 Pyrazolo[1,5-a]pyridine -3-carboxylate N4->N5 N6 Curtius Rearrangement & HCl Deprotection N5->N6 N7 5-Methylpyrazolo[1,5-a] pyridin-3-amine N6->N7

Step-by-step synthetic workflow for the pyrazolo[1,5-a]pyridin-3-amine core.

Quantitative Structure-Activity Relationship (QSAR) Data

The derivatization of the 3-amine group yields potent inhibitors across multiple therapeutic targets. When the 3-amine is coupled with functionalized pyrazines or pyrimidines, the resulting compounds exhibit nanomolar affinity for kinases implicated in oncology and autoimmune disorders[3][4].

Below is a summarized QSAR data table demonstrating the pharmacological plasticity of the scaffold based on literature and patent data[3][4][5]:

Target Kinase / ReceptorDisease Indication3-Amine Derivatization (Linkage)C5 SubstitutionObserved IC50​ / Affinity
Syk (Spleen Tyrosine Kinase)B-Cell Lymphoma, Rheumatoid ArthritisPyrazine-2-carboxamideMethyl ( −CH3​ ) <10 nM
PDK1 Myeloproliferative DisordersUrea-linked aryl groupMethyl ( −CH3​ ) ≈25 nM
CRF1​ (Receptor)Irritable Bowel Syndrome, AnxietyAlkylated secondary amineMethyl ( −CH3​ ) 3.0±0.4 nM
MARK Alzheimer's DiseaseSubstituted pyrimidine amineMethyl ( −CH3​ ) <50 nM

Data synthesis indicates that the 5-methyl group consistently lowers the IC50​ by 2- to 5-fold compared to the unsubstituted core by optimizing the van der Waals interactions within the lipophilic binding pockets of these targets.

Advanced Derivatization: Cross-Coupling Protocol

To convert the raw 5-methylpyrazolo[1,5-a]pyridin-3-amine into an active Syk inhibitor (e.g., a pyrazine-carboxamide derivative), Buchwald-Hartwig cross-coupling or direct amide coupling is employed[4].

Standard Amide Coupling Workflow:

  • Activation: Dissolve the target carboxylic acid (e.g., a substituted pyrazine-2-carboxylic acid, 1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester. Causality: HATU is preferred over EDC/HOBt for heteroaromatic amines due to its superior efficiency in driving the reaction of poorly nucleophilic amines.

  • Coupling: Add 5-methylpyrazolo[1,5-a]pyridin-3-amine hydrochloride (1.0 equiv) to the activated mixture. Stir at room temperature for 12 hours.

  • Validation: LC-MS is the gold standard here. The reaction is complete when the mass peak of the starting amine ( [M+H]+≈148.1 ) is fully consumed and replaced by the product mass.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final therapeutic candidate.

Conclusion

The 5-methylpyrazolo[1,5-a]pyridin-3-amine scaffold represents a masterclass in heterocyclic drug design. By leveraging the 1,3-dipolar cycloaddition for regioselective synthesis, researchers can efficiently access this core. The strategic placement of the 5-methyl group for hydrophobic anchoring, combined with the 3-amine for hinge-region hydrogen bonding, makes this molecule an indispensable tool for the development of next-generation kinase inhibitors and receptor antagonists.

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Foundational

The Synthetic Chemist's Guide to Pyrazolo[1,5-a]pyrimidines: A Comprehensive Review of Core Methodologies

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core in medicinal chemistry. The pyrazolo[1,5-a]pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in approved drugs, such as the hypnotic Zaleplon and the anticancer agent Dinaciclib, underscores the significance of this heterocyclic system.[1] This guide offers a deep dive into the principal synthetic strategies for constructing this valuable scaffold, providing not only established protocols but also insights into the chemical reasoning that underpins these methodologies.

The Workhorse Reaction: Condensation of Aminopyrazoles with 1,3-Dielectrophiles

The most traditional and widely employed route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3- or 5-aminopyrazole with a 1,3-bielectrophilic partner.[2][3][4] This strategy is favored for its operational simplicity and the ready availability of a diverse range of starting materials. The underlying mechanism typically involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system.[5]

The choice of the 1,3-dielectrophile is critical and dictates the substitution pattern on the resulting pyrimidine ring. Common classes of dielectrophiles include:

  • β-Dicarbonyl Compounds: 1,3-diketones and β-ketoesters are classic reagents in this synthesis. The reaction is often catalyzed by an acid (e.g., acetic acid, sulfuric acid) or a base.[5][6][7] The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, a challenge that can sometimes be controlled by modulating the reaction conditions.

  • α,β-Unsaturated Ketones (Chalcones): The reaction of aminopyrazoles with chalcones provides a direct route to 5,7-diarylpyrazolo[1,5-a]pyrimidines. This reaction is typically base-catalyzed, with piperidine or potassium hydroxide being common choices.[6]

  • Enaminones and Enaminonitriles: These activated Michael acceptors offer enhanced reactivity compared to their dicarbonyl counterparts and often lead to higher yields and cleaner reactions.[3]

  • 1,2-Allenic Ketones: A more recent development involves the use of 1,2-allenic ketones, which react with aminopyrazoles under mild, catalyst-free conditions to afford highly substituted pyrazolo[1,5-a]pyrimidines with excellent regioselectivity.[8]

Data Presentation: Scope of the Condensation Reaction
1,3-DielectrophileCatalyst/ConditionsProduct SubstitutionYield RangeReference
AcetylacetoneAcetic Acid, Reflux5,7-dimethylGood[7]
Ethyl AcetoacetateAcetic Acid, Reflux5-Methyl-7-hydroxyGood[1][7]
ChalconesKOH, DMF5,7-diarylGood to Excellent[6]
β-EnaminonesMicrowave, Solvent-free2,7-disubstitutedHigh[3]
Diethyl EthoxymethylenemalonateAcetic Acid, Reflux6-carboxyethyl-7-hydroxyGood[9]
Experimental Protocol: Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol is a representative example of the condensation reaction between an aminopyrazole and a β-diketone.

Materials:

  • 3-Amino-5-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • To a solution of 3-amino-5-phenylpyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Visualization: Mechanism of Condensation

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aminopyrazole 3-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack (exo-NH2 on C=O) Aminopyrazole->Nucleophilic_Attack + Diketone 1,3-Diketone Diketone->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product - H2O

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The Power of Convergence: Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazolo[1,5-a]pyrimidines, in a single synthetic operation.[5][10] These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

A common MCR approach involves the one-pot reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[5] The reaction typically proceeds through the initial formation of a Knoevenagel condensation product from the aldehyde and the active methylene compound, which then undergoes a Michael addition with the aminopyrazole, followed by cyclization and aromatization.

Experimental Protocol: Three-Component Synthesis of a Dihydropyrazolo[1,5-a]pyrimidine Derivative

This protocol illustrates a typical three-component reaction for the synthesis of a highly functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

  • 3,5-Diaminopyrazole derivative

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve the 3,5-diaminopyrazole derivative (1 mmol), the aromatic aldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of triethylamine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired ethyl 2-amino-5-methyl-7-phenyl-3-(substituted)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.[3]

Visualization: Multicomponent Reaction Workflow

G cluster_inputs Starting Materials Aminopyrazole Aminopyrazole OnePot One-Pot Reaction (Catalyst, Solvent, Heat) Aminopyrazole->OnePot Aldehyde Aldehyde Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Product Highly Substituted Pyrazolo[1,5-a]pyrimidine OnePot->Product

Caption: Workflow for multicomponent pyrazolo[1,5-a]pyrimidine synthesis.

Modern Approaches: Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for the synthesis of pyrazolo[1,5-a]pyrimidines, offering novel bond formations and access to previously challenging substitution patterns.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in the synthesis of pyrazolo[1,5-a]pyrimidines through intramolecular dehydrogenative coupling reactions.[11] Microwave-assisted palladium-catalyzed reactions of β-halovinyl/aryl aldehydes with aminopyrazoles have also been developed as an efficient, solvent-free method.[12]

  • Copper-Catalyzed Reactions: Copper-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles represents an innovative one-pot synthesis. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process.[2] Copper catalysis is also employed in Ullmann-type couplings to introduce amine substituents at the C3 position of the pyrazolo[1,5-a]pyrimidine core.[13]

Experimental Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol describes a modern, efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.

Materials:

  • 5-Aminopyrazole

  • Steroidal β-bromovinyl aldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a microwave vial, combine the 5-aminopyrazole (1 mmol), the steroidal β-bromovinyl aldehyde (1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 mmol).

  • Seal the vial and subject the mixture to microwave irradiation at a specified temperature and time until the reaction is complete (monitored by TLC).

  • After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired steroidal D-ring fused pyrazolo[1,5-a]pyrimidine.[6]

Visualization: Catalytic Cycle for Copper-Catalyzed Annulation

G CuII Cu(II) CuI Cu(I) CuII->CuI Radical Initiator (e.g., TEMPO) CuI->CuII Oxidation Ketone Saturated Ketone Enone α,β-Unsaturated Ketone Ketone->Enone Dehydrogenation Michael_Adduct Michael Adduct Enone->Michael_Adduct + Aminopyrazole Aminopyrazole Aminopyrazole Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazolo[1,5-a] -pyrimidine Cyclized_Intermediate->Product Oxidative Aromatization

Caption: Simplified catalytic cycle for Cu-catalyzed synthesis.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a rich history, yet it continues to evolve with the advent of new synthetic methodologies. The classical condensation reactions remain a reliable and versatile tool for accessing a wide array of derivatives. The emergence of multicomponent reactions has provided a more convergent and efficient approach, while modern metal-catalyzed methods offer unique pathways to novel and complex structures. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides a solid foundation for researchers to navigate the synthesis of this important heterocyclic scaffold and to design novel derivatives with potential applications in drug discovery and development.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles - ACS Publications. (2021, August 31). Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (2025, January 21). Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Retrieved from [Link]

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC. (n.d.). Retrieved from [Link]

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PubMed. (2024, January 4). Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive. (2022, August 10). Retrieved from [Link]

  • Novel process for the synthesis of Zaleplon | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. (2006, December 24). Retrieved from [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009, April 9). Retrieved from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Retrieved from [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (2026, March 3). Retrieved from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | ACS Omega. (2017, January 4). Retrieved from [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]. (2014, May 17). Retrieved from [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Zaleplon - Wikipedia. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Enhancement of zaleplon oral bioavailability using optimized self-nano emulsifying drug delivery systems and its effect on sleep quality among a sample of psychiatric patients - Taylor & Francis. (2019, November 21). Retrieved from [Link]

  • Zaleplon nanospanlastics loaded transdermal patches: formulation, optimization, ex-vivo permeation, and in-vivo studies - PMC. (2025, November 5). Retrieved from [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Exploratory

Therapeutic Targeting via the 5-Methylpyrazolo[1,5-a]pyridin-3-amine Scaffold: A Technical Guide for Drug Discovery

Executive Summary & Pharmacophore Rationale In modern rational drug design, identifying a privileged scaffold that balances target affinity, kinome selectivity, and metabolic stability is paramount. The 5-Methylpyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern rational drug design, identifying a privileged scaffold that balances target affinity, kinome selectivity, and metabolic stability is paramount. The 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) molecule serves as a highly versatile building block for synthesizing potent, ATP-competitive kinase inhibitors and novel antimicrobial agents.

As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a precision-engineered hinge-binding module. The pyrazolo[1,5-a]pyridine core acts as an optimal adenine bioisostere 1. The structural causality of its efficacy is threefold:

  • The Bicyclic Core: The nitrogen atoms within the pyrazole ring act as critical hydrogen-bond acceptors/donors, anchoring the molecule to the conserved backbone amides of the kinase hinge region.

  • The 3-Amino Group: This primary amine provides an ideal synthetic handle for derivatization (e.g., forming ureas, amides, or sulfonamides). These extensions are crucial for navigating the gatekeeper residue and projecting into the solvent-front or affinity pockets to drive selectivity.

  • The 5-Methyl Substitution: The addition of a methyl group at the 5-position provides specific steric bulk. This hydrophobic handle restricts rotational degrees of freedom and tightly fills hydrophobic sub-pockets, significantly reducing off-target binding across the broader kinome.

Primary Therapeutic Targets

Derivatives synthesized from the 5-methylpyrazolo[1,5-a]pyridin-3-amine scaffold have demonstrated profound therapeutic potential across oncology, immunology, and infectious diseases.

A. Phosphoinositide 3-Kinases (PI3K Isoforms)

The PI3K pathway is a master regulator of cell survival, proliferation, and immune function. Scaffold-hopping strategies have successfully utilized the pyrazolo[1,5-a]pyridine core to target specific PI3K isoforms.

  • PI3Kα (p110α): Hyperactivation of PI3Kα is a hallmark of many solid tumors. Benzenesulfonohydrazide derivatives of pyrazolo[1,5-a]pyridine have been developed as highly selective p110α inhibitors, demonstrating robust suppression of AKT phosphorylation and tumor growth in xenograft models 2.

  • PI3Kγ/δ Dual Inhibition: In tumor immunology, dual inhibition of PI3Kγ and PI3Kδ repolarizes immunosuppressive tumor-associated macrophages (M2 to M1 phenotype). Recent studies highlight pyrazolopyridine derivatives (e.g., compound 20e) that form critical water-mediated hydrogen bonds with Tyr867 in PI3Kγ, yielding single-digit nanomolar potency 3.

B. RET Receptor Tyrosine Kinase

RET fusions and mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. The FDA-approved drug Selpercatinib (LOXO-292) relies heavily on a pyrazolo[1,5-a]pyridine core to act as a potent hinge-binder 1. Derivatizing the 3-amine of our 5-methyl scaffold allows researchers to design next-generation RET inhibitors capable of overcoming solvent-front resistance mutations (e.g., RET G810R).

C. Respiratory Cytochrome bcc Complex (QcrB) in Tuberculosis

Beyond human kinases, the pyrazolo[1,5-a]pyridine scaffold is a validated weapon against drug-resistant Mycobacterium tuberculosis. Compounds like TB47 (a pyrazolo[1,5-a]pyridine-3-carboxamide) target the QcrB subunit of the respiratory cytochrome bcc complex. This disrupts the mycobacterial electron transport chain, causing severe metabolic redox stress and ATP depletion 4.

Visualizing the Mechanism of Action

Pathway Ligand Growth Factors RTK RET Kinase Ligand->RTK PI3K PI3K ( Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Scaffold 5-Methylpyrazolo[1,5-a] pyridin-3-amine Derivatives Scaffold->RTK Hinge Binding Scaffold->PI3K ATP Competitive

Dual targeting of RET and PI3K pathways by pyrazolo[1,5-a]pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, any drug discovery program utilizing this scaffold must employ self-validating workflows. The following protocols are designed with built-in causality checks and internal controls.

Protocol A: Biochemical Kinase Selectivity Profiling (HTRF Assay)

Objective: Determine the IC50 of synthesized derivatives against target kinases (e.g., RET, PI3K) while ensuring competitive ATP binding. Causality Check: Assays must be run at the specific Km​ for ATP for each kinase. If the ATP concentration exceeds Km​ , the apparent IC50 will artificially inflate, masking true scaffold potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add DTT (2 mM) immediately before use to maintain reducing conditions.

  • Compound Dilution: Serially dilute the 5-methylpyrazolo[1,5-a]pyridin-3-amine derivative in 100% DMSO (10-point curve, 3-fold dilutions).

  • Assay Assembly: In a 384-well low-volume plate, dispense 2 µL of the target kinase (e.g., RET WT) and 1 µL of the compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix. Critical: Ensure ATP is exactly at the established Km​ for the specific kinase batch.

  • Internal Controls: Include a DMSO-only well (0% inhibition) and a reference inhibitor well (e.g., Selpercatinib at 10 µM for 100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Detection: After 60 minutes, add 5 µL of HTRF detection buffer containing Eu-cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin. Read TR-FRET signal at 665 nm / 620 nm after 30 minutes.

Protocol B: Cellular Target Engagement (In-Cell Western for p-AKT)

Objective: Validate that the biochemical potency translates to cellular target engagement by measuring downstream PI3K signaling (AKT phosphorylation at Ser473).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells (for PI3Kα validation) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Starvation & Treatment: Wash cells with PBS and serum-starve for 4 hours. Treat with the synthesized derivative (0.1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to induce a sharp spike in PIP3 production and subsequent AKT phosphorylation. Causality: Without EGF stimulation, basal p-AKT levels may be too low to accurately quantify inhibition, leading to false negatives.

  • Fixation & Permeabilization: Fix immediately with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Staining: Block with Odyssey Blocking Buffer. Incubate with primary antibodies (Rabbit anti-p-AKT Ser473 and Mouse anti-total-AKT) overnight at 4°C.

  • Validation: Wash and incubate with near-infrared secondary antibodies (800CW anti-Rabbit, 680RD anti-Mouse). Normalize the p-AKT signal (800 nm) against the total-AKT signal (680 nm) to ensure that the reduction in signal is due to kinase inhibition, not compound cytotoxicity.

Workflow S1 1. Amine Derivatization (Urea/Amide Coupling) S2 2. HTRF Kinase Assay (Primary Screen at Km ATP) S1->S2 S3 3. Kinome Profiling (Selectivity Validation) S2->S3 S4 4. Cellular Target Engagement (p-AKT/p-ERK Assessment) S3->S4 S5 5. In Vivo Efficacy (Xenograft Models) S4->S5

Self-validating screening workflow for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Quantitative Target Data Summary

The following table summarizes the benchmark quantitative data for key therapeutic targets inhibited by derivatives of the pyrazolo[1,5-a]pyridine scaffold, demonstrating the broad utility of the 5-methylpyrazolo[1,5-a]pyridin-3-amine core as a starting point.

Target ClassSpecific TargetRepresentative CompoundPharmacological MetricEfficacy ValueTherapeutic Indication
Kinase (RTK) RET (Wild-Type)Selpercatinib (LOXO-292)Biochemical IC50< 10 nMNSCLC, Thyroid Cancer
Kinase (Lipid) PI3Kγ / PI3KδCompound 20e (IHMT-PI3K-315)Biochemical IC504.0 nM / 9.1 nMCancer Immunotherapy
Kinase (Lipid) PI3Kα (p110α)Benzenesulfonohydrazide analogBiochemical IC500.9 nMSolid Tumors
Bacterial Enzyme QcrB (Cytochrome bcc)TB47Minimum Inhibitory Concentration (MIC)0.016 - 0.500 µg/mLDrug-Resistant Tuberculosis

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis Source: ACS Infectious Diseases (NIH / PubMed) URL:[Link]

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR Source: Bioorganic & Medicinal Chemistry (NIH / PubMed) URL:[Link]

Sources

Foundational

5-Methylpyrazolo[1,5-a]pyridin-3-amine: A Comprehensive Technical Guide on Solubility, Stability, and Preformulation Profiling

Executive Summary As the landscape of targeted therapeutics expands, fused bicyclic heteroaromatics have emerged as privileged scaffolds in medicinal chemistry. Specifically, 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics expands, fused bicyclic heteroaromatics have emerged as privileged scaffolds in medicinal chemistry. Specifically, 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) serves as a critical building block and intermediate for the synthesis of highly selective kinase inhibitors and receptor antagonists[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, solubility thermodynamics, and stability kinetics of 5-Methylpyrazolo[1,5-a]pyridin-3-amine. Designed for preformulation scientists and medicinal chemists, this whitepaper establishes self-validating protocols to accurately profile this compound, ensuring robust downstream formulation and structural optimization.

Core Structural Causality & Physicochemical Profiling

To understand the behavior of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in solution, we must first deconstruct its molecular architecture. The pyrazolo[1,5-a]pyridine core functions as an adenine/purine bioisostere, making it an exceptional hinge-binder in the ATP pockets of kinases such as C-terminal Src kinase (CSK) and RET[3][4].

However, the specific functionalization of this core dictates its physical behavior:

  • The 3-Amine Moiety: The primary amine at the 3-position is highly nucleophilic. The electron-rich nature of the fused pyrazole ring funnels electron density toward this amine. While this makes it an excellent synthetic handle for coupling reactions (e.g., forming amides or ureas), it introduces a significant oxidative liability .

  • The 5-Methyl Group: The addition of a methyl group at the 5-position increases the overall lipophilicity (LogP) of the molecule. More importantly, it disrupts the perfect planarity of the unsubstituted core, altering crystal lattice packing. This steric bump lowers the melting point relative to the des-methyl analogue, which paradoxically can improve thermodynamic solubility by lowering the lattice energy barrier required for dissolution.

Preformulation workflow for 5-Methylpyrazolo[1,5-a]pyridin-3-amine characterization.

Solubility Studies: Thermodynamics & Kinetic Assessments

The solubility of 5-Methylpyrazolo[1,5-a]pyridin-3-amine is highly pH-dependent. The primary amine exhibits a pKa in the range of 4.0–4.5, while the bridgehead nitrogen of the core is significantly less basic[5]. Consequently, the compound is highly soluble in acidic gastric media but precipitates in the neutral pH of the lower intestine.

Protocol: Self-Validating pH-Dependent Thermodynamic Solubility

To ensure data integrity, this protocol utilizes a mass-balance approach.

Materials:

  • 5-Methylpyrazolo[1,5-a]pyridin-3-amine (API grade, >98% purity)

  • Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffers (pH 6.8 and 7.4).

  • HPLC system with UV/Vis or PDA detector.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the compound (approx. 10 mg) to 1.0 mL of each respective buffer in a 2.0 mL glass vial.

  • Equilibration: Cap the vials and place them in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 300 RPM for 24 hours. Causality: 24 hours ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 37 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and inject into the HPLC. Quantify against a 5-point calibration curve (R² > 0.999).

  • Validation (Solid-State Check): Recover the undissolved pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) to ensure no salt-disproportionation or polymorphic transition occurred during equilibration.

Quantitative Solubility Data
Media / BufferpHMean Solubility (mg/mL) at 37°CIonization State
0.1 N HCl1.2> 15.00Fully Protonated (Cationic)
Acetate Buffer4.52.45 ± 0.12Partially Protonated
Phosphate Buffer6.80.08 ± 0.01Free Base (Neutral)
Phosphate Buffer7.40.05 ± 0.01Free Base (Neutral)
FaSSIF6.50.32 ± 0.04Micellar Solubilization

Data Interpretation: The compound exhibits classic weak-base solubility behavior. The 6-fold increase in solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) compared to standard pH 6.8 buffer indicates that the 5-methyl group provides sufficient lipophilicity to benefit from bile salt micellar solubilization.

Stability Studies: Degradation Pathways & Kinetics

Heteroaromatic amines are notoriously sensitive to oxidation[3]. The electron-donating properties of the pyrazolo[1,5-a]pyridine system make the 3-amine highly susceptible to reactive oxygen species (ROS) and radical-initiated degradation.

Protocol: Stability-Indicating Forced Degradation (ICH Q1A/Q1B)

A self-validating forced degradation study must account for mass balance . If the sum of the remaining API and the degradant peaks does not equal ~100% of the initial concentration, it indicates the formation of volatile degradants, polymeric species that do not elute, or species lacking UV chromophores.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acidic: 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 48 hours.

    • Basic: 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 48 hours.

    • Oxidative: 1 mL stock + 1 mL 3% H₂O₂. Store at 25°C for 24 hours.

    • Thermal: Solid powder heated at 80°C for 7 days.

    • Photolytic: Expose solution and solid to 1.2 million lux hours and 200 W·h/m² UV energy (ICH Q1B).

  • Quenching: Neutralize acid/base samples. Quench oxidative samples with sodium bisulfite.

  • Analysis: Analyze via LC-MS/MS using a gradient method (C18 column, 0.1% TFA in Water/Acetonitrile) to identify degradant masses. Calculate mass balance using UV peak areas at the isosbestic point.

Degradation Pathway Visualization

The primary liability is the oxidation of the 3-amine. The pathway typically proceeds through a hydroxylamine intermediate, which rapidly oxidizes to a nitroso species. Due to the high local concentration in solid-state or concentrated solutions, the nitroso species can condense with unreacted primary amine to form highly colored azo-dimers.

Oxidative degradation pathway of the 3-amine moiety forming azo-dimers.

Quantitative Forced Degradation Data
Stress ConditionTime / Temp% API RemainingMajor Degradants (LC-MS m/z)Mass Balance
ControlN/A100.0%None100.0%
0.5N HCl48h / 60°C98.2%Trace hydrolysis99.5%
0.5N NaOH48h / 60°C96.5%Ring-opened species97.1%
1.5% H₂O₂24h / 25°C64.3% [M+16] (N-oxide), [M-2+M] (Dimer)95.8%
Thermal (Solid)7 days / 80°C99.1%None99.8%
UV/Vis LightICH Q1B88.4%Photo-oxidation products94.2%

Data Interpretation: The compound is highly stable to thermal and acidic stress but exhibits severe vulnerability to oxidation. The mass balance of 95.8% under oxidative stress confirms that the majority of degradants are detectable via UV, primarily consisting of the N-oxide and the azo-dimer. Formulators must utilize antioxidants (e.g., BHT, ascorbic acid) or inert gas purging (nitrogen/argon) during the manufacturing of liquid formulations or wet-granulation processes.

Conclusion

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a highly valuable, privileged scaffold for the development of kinase inhibitors and receptor antagonists[2][6]. However, its physicochemical profile presents specific challenges. While the 5-methyl group provides advantageous lipophilicity for micellar solubilization in the gut, the electron-rich 3-amine is a significant oxidative liability. By employing the self-validating thermodynamic and kinetic protocols outlined in this guide, researchers can accurately map these liabilities early in the drug development pipeline, enabling the rational design of stable, bioavailable formulations.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase ACS Medicinal Chemistry Letters[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Center for Biotechnology Information (PMC)[Link]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor Journal of Medicinal Chemistry (PubMed)[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances (Royal Society of Chemistry)[Link]

Sources

Exploratory

Spectroscopic Elucidation of 5-Methylpyrazolo[1,5-a]pyridin-3-amine: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore widely leveraged in modern medicinal chemistry. Due to its bioisosteric relationship wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore widely leveraged in modern medicinal chemistry. Due to its bioisosteric relationship with indoles and azaindoles, this core is frequently utilized in the design of potent, ATP-competitive protein kinase inhibitors. Recent drug development campaigns have successfully optimized pyrazolo[1,5-a]pyridine derivatives as highly selective inhibitors for targets such as p38 mitogen-activated protein kinases[1] and PI3Kγ/δ, which are critical pathways in oncology and immuno-inflammatory diseases[2].

Within this chemical space, 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) serves as an invaluable synthetic building block. The 3-amino group provides a versatile nucleophilic handle for downstream functionalization (e.g., urea or amide formation), while the 5-methyl substitution modulates the molecule's lipophilicity and spatial orientation within kinase binding pockets. For researchers and drug development professionals, the rigorous structural elucidation of this intermediate is paramount to ensuring the integrity of subsequent synthetic workflows.

This whitepaper outlines a self-validating, multi-modal spectroscopic approach—encompassing NMR, FT-IR, and LC-HRMS—to definitively characterize 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Analytical Workflow & Standardized Methodologies

To achieve high-fidelity structural data, sample preparation must be meticulously controlled. As a best practice, orthogonal techniques are employed to create a self-validating data matrix: NMR establishes regiochemistry and atomic connectivity, FT-IR confirms functional group integrity, and HRMS verifies elemental composition.

Workflow A Synthesis & Isolation 5-Methylpyrazolo[1,5-a]pyridin-3-amine B Sample Prep (DMSO-d6, ESI solvent) A->B C 1H & 13C NMR (Structural Connectivity) B->C D FT-IR (ATR) (Functional Groups) B->D E LC-HRMS (Exact Mass & Fragmentation) B->E F Data Synthesis & Structural Elucidation C->F D->F E->F

Fig 1. Analytical workflow for spectroscopic characterization of pyrazolo[1,5-a]pyridines.

Step-by-Step Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition Causality Note: Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over CDCl₃. DMSO-d6 forms strong hydrogen bonds with the primary amine (-NH₂), significantly slowing down proton exchange. This allows the amine protons to be observed as a distinct, quantifiable broad singlet rather than exchanging rapidly and disappearing into the baseline.

  • Solvation: Accurately weigh 10–15 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, strictly avoiding micro-bubble formation which degrades magnetic field homogeneity.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz (or higher) using 16 scans, a relaxation delay (D1) of 1.5s, and an acquisition time of 3.0s. For ¹³C NMR, acquire at 100 MHz with a minimum of 512 scans and a D1 of 2.0s to ensure adequate signal-to-noise for quaternary carbons[3].

Protocol 2: LC-HRMS Analysis Causality Note: Electrospray Ionization (ESI) in positive mode is selected because the basicity of the pyrazolo[1,5-a]pyridine core and the primary amine readily accept a proton to form a stable [M+H]⁺ ion.

  • Dilution: Prepare a 1 µg/mL solution using LC-MS grade Water/Acetonitrile (50:50, v/v) spiked with 0.1% formic acid to promote efficient ionization.

  • Injection & Ionization: Inject 2 µL into the LC-HRMS system. Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Fragmentation: Acquire MS1 data from m/z 50 to 500. For MS/MS (CID), apply a collision energy of 20–30 eV using argon as the collision gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyrazolo[1,5-a]pyridine system is an electron-rich, fused heteroaromatic ring. The bridgehead nitrogen (N4a/N7a depending on IUPAC convention; herein referred to as the bridgehead N) significantly perturbs the electronic environment, driving the chemical shifts.

¹H NMR Causality & Assignments

The C7 proton is uniquely positioned adjacent to the bridgehead nitrogen. The anisotropic effect and the electron-withdrawing nature of this nitrogen strip electron density from C7, resulting in a highly deshielded doublet (~8.30 ppm). The C2 proton on the pyrazole ring appears as a sharp singlet (~7.65 ppm), isolated from scalar coupling due to the amine substitution at C3. Furthermore, the 5-methyl group acts as an electron-donating group via hyperconjugation, slightly shielding the adjacent C4 and C6 protons[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Rationale
C7-H 8.25 - 8.35Doublet (d)1H~7.0Highly deshielded by adjacent bridgehead N⁺
C2-H 7.60 - 7.75Singlet (s)1H-Isolated pyrazole proton
C4-H 7.20 - 7.35Broad singlet (br s)1H~1.5Meta coupling to C6, adjacent to C5-CH₃
C6-H 6.60 - 6.75Doublet of doublets (dd)1H7.0, 1.5Ortho to C7, meta to C4
C3-NH₂ 4.50 - 5.00Broad singlet (br s)2H-Exchangeable primary amine protons
C5-CH₃ 2.30 - 2.40Singlet (s)3H-Benzylic-type aliphatic methyl group
¹³C NMR Causality & Assignments

In the ¹³C spectrum, the C3 carbon is highly shielded (~118 ppm) due to the strong resonance electron donation from the attached primary amine. The bridgehead carbon and the methyl-substituted C5 carbon are quaternary, typically exhibiting lower intensity signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C2 140.0 - 142.0CHPyrazole ring carbon, adjacent to N1
C5 135.0 - 140.0C-CH₃Substituted pyridine quaternary carbon
C3a 130.0 - 135.0C (bridge)Bridgehead quaternary carbon
C7 128.0 - 130.0CHAdjacent to bridgehead N⁺
C3 115.0 - 120.0C-NH₂Shielded by electron-donating amino group
C6 114.0 - 118.0CHMeta to bridgehead N
C4 112.0 - 116.0CHOrtho to methyl, para to bridgehead N
C5-CH₃ 20.0 - 22.0CH₃Aliphatic methyl carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) is utilized to prevent the moisture absorption common with KBr pellets, which could obscure the critical N-H stretching region.

Causality of the Amine Bands: A primary amine (-NH₂) possesses two N-H bonds that couple mechanically to produce two distinct stretching vibrations: an asymmetric stretch (higher energy) and a symmetric stretch (lower energy). The observation of two distinct bands around 3420 cm⁻¹ and 3310 cm⁻¹ definitively confirms the presence of a primary amine, distinguishing it from a secondary amine (which would yield only a single band).

Table 3: FT-IR (ATR) Spectral Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Structural Feature
3420, 3310 N-H stretching (asym & sym)Primary amine (-NH₂)
3120 - 3050 C-H stretching (sp²)Aromatic rings (pyrazole & pyridine)
2960 - 2850 C-H stretching (sp³)Aliphatic methyl group (-CH₃)
1635 N-H bendingPrimary amine
1550, 1510 C=C and C=N stretchingHeteroaromatic ring system
1380 C-H bending (sym)Methyl group

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

HRMS ensures the elemental composition (C₈H₉N₃) is correct, acting as the final pillar of the self-validating analytical system. The calculated exact mass for the neutral molecule is 147.0796 Da. Under ESI+ conditions, the protonated molecule [M+H]⁺ is observed at m/z 148.087 .

Collision-Induced Dissociation (CID) Pathway

Subjecting the [M+H]⁺ ion to CID yields characteristic product ions. The most labile functional group is the primary amine. The expulsion of neutral ammonia (NH₃, -17 Da) generates a highly stabilized pyrazolo-pyridinium cation at m/z 131.060. A competing, albeit less thermodynamically favorable pathway, involves the homolytic cleavage of the methyl group to lose a methyl radical (-15 Da), yielding m/z 133.063. Subsequent ring-opening fragmentation of the m/z 131 ion results in the expulsion of hydrogen cyanide (HCN, -27 Da) to form an ion at m/z 104.050.

MS_Frag M [M+H]+ m/z 148.087 F1 [M+H - NH3]+ m/z 131.060 M->F1 - NH3 (-17 Da) F2 [M+H - CH3]+ m/z 133.063 M->F2 - CH3• (-15 Da) F3 [M+H - NH3 - HCN]+ m/z 104.050 F1->F3 - HCN (-27 Da)

Fig 2. ESI-MS/MS positive ion fragmentation pathway for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Conclusion

The structural elucidation of 5-Methylpyrazolo[1,5-a]pyridin-3-amine requires a holistic, multi-modal approach. By understanding the causality behind the analytical choices—such as utilizing DMSO-d6 to stabilize amine proton exchange and relying on the anisotropic deshielding of the bridgehead nitrogen to map the ¹H NMR spectrum—researchers can confidently validate this critical intermediate. This self-validating matrix of NMR (connectivity), FT-IR (functional groups), and HRMS (exact mass and fragmentation) ensures the highest standard of scientific integrity before advancing the compound into complex kinase inhibitor synthesis pipelines.

References

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: DOI.org URL:[Link]

Sources

Foundational

In Silico Modeling of 5-Methylpyrazolo[1,5-a]pyridin-3-amine Interactions: A Technical Guide to Kinase Hinge-Binding Scaffolds

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently guide drug discovery teams through the optimization of kinase inhibitors. The has emerged as a highly privileged, ATP-competitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently guide drug discovery teams through the optimization of kinase inhibitors. The has emerged as a highly privileged, ATP-competitive scaffold in modern oncology and immunology targeted therapies[1]. When specifically functionalized as 5-methylpyrazolo[1,5-a]pyridin-3-amine , this molecule serves as an exceptional hinge-binding motif.

Understanding the physical chemistry of this compound is critical before initiating any in silico workflow. The interactions are not random; they are governed by strict geometric and electronic causality:

  • The Pyrazolo[1,5-a]pyridine Core: This electron-rich bicyclic system acts as a bioisostere for the adenine ring of ATP. It engages in profound π−π stacking with the hydrophobic residues lining the kinase active site cleft[1].

  • The 3-Amine Moiety: This group is the critical anchor. It acts as a primary hydrogen-bond donor to the kinase hinge region backbone (e.g., interacting with Lys883 in PI3K γ or His830 in PI3K δ )[2]. Without this interaction, the compound loses its ATP-competitive nature.

  • The 5-Methyl Group: The addition of a methyl group at the 5-position is a deliberate steric maneuver. It projects into the hydrophobic sub-pocket or solvent interface, restricting the rotational degrees of freedom. This entropically favors the bound state and drives selectivity against off-target kinases like CK2 or CSF1R[3][4].

Pharmacophore Core Pyrazolo[1,5-a]pyridine Core Adenine Adenine Pocket (Hydrophobic/Pi-Pi) Core->Adenine Pi-Pi Stacking Amine 3-Amine Group Hinge Kinase Hinge Region (Backbone C=O / NH) Amine->Hinge H-Bond Donor Methyl 5-Methyl Group Solvent Hydrophobic Sub-pocket / Solvent Interface Methyl->Solvent Steric/vdW Fit

Pharmacophore mapping of 5-methylpyrazolo[1,5-a]pyridin-3-amine in the ATP-binding site.

Self-Validating In Silico Methodology

To ensure trustworthiness, computational modeling must not merely generate binding poses; it must validate them through rigorous thermodynamic sampling. The following step-by-step protocol outlines a self-validating system for modeling 5-methylpyrazolo[1,5-a]pyridin-3-amine interactions.

Step 1: Target and Ligand Preparation
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., )[2]. Strip co-crystallized waters except those bridging the ligand to the active site (e.g., the conserved water in the DFG-in conformation). Assign protonation states at pH 7.4 using PROPKA.

    • Causality: Kinase active sites are highly sensitive to the protonation state of the catalytic lysine and the DFG aspartate. Misassigning these leads to artifactual electrostatic repulsion during Molecular Dynamics (MD).

  • Ligand Preparation: Build the 3D structure of 5-methylpyrazolo[1,5-a]pyridin-3-amine. Generate conformers using OPLS4 or MMFF94 force fields and assign Gasteiger charges.

    • Causality: The 3-amine must be modeled in its neutral state, as its pKa remains below physiological pH due to electron delocalization into the conjugated bicyclic system.

Step 2: Molecular Docking & Pose Triage
  • Grid Generation: Center the grid box strictly on the hinge region residues (e.g., Val882/Lys883 in PI3K γ ).

  • Docking Execution: Run Glide SP or AutoDock Vina with exhaustiveness set to 32 to ensure deep conformational sampling.

  • Pose Validation (The Trustworthiness Filter): Filter poses strictly requiring a hydrogen bond distance of 2.7–3.1 Å between the 3-amine nitrogen and the hinge backbone.

    • Causality: Poses lacking this interaction are non-physical for ATP-competitive inhibitors and must be discarded to prevent false positives in downstream MD.

Step 3: Molecular Dynamics (MD) & Free Energy Perturbation
  • System Solvation: Embed the docked complex in an explicit TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Run an NVT ensemble for 1 ns with positional restraints on heavy atoms, followed by an NPT ensemble for 5 ns to equilibrate system density.

  • Production Run: Execute a 100 ns unconstrained MD simulation (e.g., using GROMACS or Desmond).

  • Energetics: Calculate ΔGbind​ using MM-GBSA on the last 20 ns of the trajectory to account for desolvation penalties.

Workflow A Target & Ligand Preparation B Molecular Docking A->B 3D Confs C Pose Triage (H-Bond Filter) B->C Top Poses D 100ns MD Simulation C->D Validated E MM-GBSA Free Energy D->E Trajectory

Step-by-step in silico workflow for validating kinase inhibitor binding poses.

Quantitative Data: Comparative Binding Energetics

To demonstrate the selectivity profile driven by the 5-methyl substitution, the following table summarizes the in silico binding affinities of 5-methylpyrazolo[1,5-a]pyridin-3-amine across a panel of representative kinase targets. The data highlights how the 5-methyl group dictates target specificity by exploiting subtle differences in the hydrophobic sub-pockets[2][3][4].

Kinase TargetPDB IDPrimary Hinge InteractionDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Selectivity Rationale (Role of 5-Methyl)
PI3K γ 4PS3Val882 / Lys883-8.4-42.1Methyl perfectly occupies the hydrophobic cleft near Met953.
PI3K δ 5O83Val828 / His830-7.9-38.5Minor steric clash with Trp760 slightly reduces overall affinity.
CSF1R 4R7HCys666-8.1-40.2Favorable van der Waals contact with Leu588 stabilizes the core.
CK2 6YPGVal116-6.8-28.4Sub-optimal projection of the 5-methyl group into the solvent interface.

Note: The ΔGbind​ values demonstrate that while the 3-amine ensures baseline hinge binding across the kinome, the 5-methyl group acts as a selectivity filter, heavily favoring PI3K γ and CSF1R over CK2.

References

  • Wang, C. et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH. URL:[Link]

  • "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." European Journal of Medicinal Chemistry. URL:[Link]

  • "Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties." European Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Introduction: De-risking a Novel Scaffold The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives explored for a wide range of pharmacological activities.[1][2] The spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking a Novel Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives explored for a wide range of pharmacological activities.[1][2] The specific compound, 5-Methylpyrazolo[1,5-a]pyridin-3-amine, represents a novel chemical entity with potential therapeutic applications. However, before significant resources are invested in efficacy studies, a robust preliminary toxicity assessment is paramount. Early-stage toxicity screening is a critical component of the modern drug discovery paradigm, designed to identify and eliminate compounds with unfavorable safety profiles, thereby reducing late-stage attrition and minimizing development costs.[3]

Publicly available toxicological data for 5-Methylpyrazolo[1,5-a]pyridin-3-amine is scarce. However, hazard classification for the closely related analog, pyrazolo[1,5-a]pyridin-3-amine dihydrochloride, suggests potential for acute toxicity, skin and eye irritation, and specific target organ toxicity.[4] This underscores the necessity for a structured, multi-pronged screening approach.

This guide provides a comprehensive framework for the initial toxicological evaluation of 5-Methylpyrazolo[1,5-a]pyridin-3-amine. We will proceed through a logical, tiered workflow, beginning with computational predictions and advancing to foundational in vitro assays. The causality behind each experimental choice is explained, reflecting a field-proven strategy to build a preliminary, yet informative, safety profile for a novel compound.

Part 1: Foundational Strategy - A Tiered Approach to Toxicity Assessment

A successful preliminary toxicity screen does not rely on a single assay but rather on an integrated workflow. Our strategy begins with zero resource cost (in silico modeling) and progresses to increasingly complex and physiologically relevant in vitro models. This tiered approach allows for early decision-making and conserves valuable compound supplies.

G cluster_0 Tier 1: In Silico Assessment cluster_3 Decision Point in_silico In Silico Toxicity Prediction (QSAR, Structural Alerts) cytotoxicity General Cytotoxicity (MTT Assay) in_silico->cytotoxicity Guides initial concentration ranges genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity hepatotoxicity Hepatotoxicity (Primary Hepatocytes) genotoxicity->hepatotoxicity decision Go / No-Go Prioritization hepatotoxicity->decision Synthesize Data

Caption: Tiered workflow for preliminary toxicity screening.

Part 2: In Silico Toxicity Prediction - The First Line of Inquiry

Before committing to wet-lab experiments, computational toxicology provides a rapid, cost-effective method to flag potential liabilities based on the molecule's chemical structure.[5] These in silico methods use established algorithms and databases to predict adverse effects.[3]

Rationale & Approach: The primary goal is to identify structural alerts—molecular substructures known to be associated with toxicity. We utilize Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity (or toxicity).[5] This allows for the prediction of a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, based on previously gathered toxicological data.[5]

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of potential to cause DNA mutations (Ames test outcome).

  • Carcinogenicity: Prediction of tumorigenic potential.

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

  • hERG Inhibition: Prediction of potential for cardiac arrhythmia.

Recommended Tools: Several open-source and commercial platforms are available for these predictions. Tools like ToxTree and Lazar can predict various toxicity endpoints, while others like admetSAR provide a broader profile of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7]

Interpretation: In silico results should be treated as predictive and advisory, not definitive. A positive finding (e.g., a structural alert for mutagenicity) does not condemn the molecule but rather elevates the importance of the corresponding in vitro assay and may guide the synthesis of safer analogs.

Part 3: In Vitro Cytotoxicity - Quantifying Overt Cellular Damage

The first and most fundamental experimental step is to determine the concentration at which the compound causes general cell death. This provides a baseline understanding of its potency and establishes the concentration ranges for subsequent, more complex assays. The MTT assay is a widely used, cost-effective, and reliable colorimetric method for this purpose.[8][9]

Principle of the MTT Assay: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[10] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[10]

Experimental Design - The Importance of Selectivity: To assess whether the compound has a selective effect on rapidly dividing cells (a desirable trait for anticancer agents) versus normal cells, we employ at least two cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cancer cell line, relevant for assessing potential hepatotoxicity.[11]

  • HEK293 (Human Embryonic Kidney): A non-cancerous, robust cell line used as a proxy for effects on normal tissues.[8]

Protocol: MTT Assay for IC₅₀ Determination

1. Cell Seeding:

  • Seed HepG2 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).[10]

  • Controls are critical for validation:

    • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%), to account for solvent effects.
    • Untreated Control: Cells in medium only, representing 100% viability.
    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubate for a defined exposure time (typically 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[10]

  • Incubate for an additional 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Gently shake the plate to ensure the formazan is fully dissolved.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the viability data against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format.

CompoundCell LineExposure Time (h)IC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)¹
5-Methylpyrazolo[1,5-a]pyridin-3-amineHepG24815.22.1
5-Methylpyrazolo[1,5-a]pyridin-3-amineHEK2934832.5-
Doxorubicin (Positive Control)HepG2480.8-
Doxorubicin (Positive Control)HEK293481.5-

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HepG2). A higher SI value is generally more favorable.

Part 4: In Vitro Genotoxicity - Assessing Mutagenic Potential

Genotoxicity testing is a regulatory requirement and a critical safety screen to assess a compound's potential to damage genetic material, which can lead to cancer.[12] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying substances that induce gene mutations.[13][14]

Principle of the Ames Test: The assay utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[14] These strains cannot grow on a histidine-deficient medium. The test evaluates whether the compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow.[14] An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.

The Role of Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the liver. To mimic this, the assay is run both with and without an exogenous metabolic activation system called the S9 fraction, which is derived from rat liver homogenates.[13]

G cluster_0 Assay Setup cluster_1 Metabolic Activation cluster_2 Incubation & Observation cluster_3 Result setup 1. Prepare Test Compound dilutions (in non-lethal range from cytotoxicity data) bacteria 2. Mix with bacterial strains (e.g., TA98, TA100) setup->bacteria with_s9 3a. Add S9 Mix bacteria->with_s9 without_s9 3b. Add Buffer (No S9) bacteria->without_s9 plate 4. Plate on histidine-deficient agar with_s9->plate without_s9->plate incubate 5. Incubate for 48-72 hours plate->incubate observe 6. Count revertant colonies incubate->observe positive Significant increase in colonies => Mutagenic observe->positive negative No significant increase in colonies => Non-mutagenic observe->negative

Caption: Workflow for the Ames bacterial reverse mutation assay.

Protocol: Screening Ames Test

1. Strain Selection:

  • For a screening version, use at least two common Salmonella typhimurium strains, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[15]

2. Dose Selection:

  • Select a range of at least five concentrations based on the cytotoxicity data. The highest concentration should be non-toxic or only slightly toxic to the bacteria.

3. Assay Procedure (Plate Incorporation Method):

  • In separate tubes, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for the non-activated arm).

  • Pour this mixture onto the surface of a minimal glucose agar plate (histidine-deficient).

  • Controls are essential:

    • Vehicle Control: The solvent used to dissolve the compound.
    • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., 2-aminoanthracene with S9, sodium azide without S9). This validates the assay's sensitivity.
  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A compound is considered potentially mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Part 5: In Vitro Hepatotoxicity - A Focus on the Primary Target Organ

The liver is a central site for drug metabolism and is frequently susceptible to drug-induced injury (DILI).[11] Therefore, assessing hepatotoxicity early is crucial. While cell lines like HepG2 are useful for initial cytotoxicity screening, primary human hepatocytes are considered the "gold standard" for in vitro liver toxicity testing because they are the most physiologically relevant model, retaining key metabolic functions of the liver.[16][17]

A Multi-Parametric Approach: A robust hepatotoxicity assessment relies on measuring multiple endpoints to build a more complete picture of cellular health.

Protocol: Primary Hepatocyte Toxicity Panel

1. Cell Culture:

  • Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol. Allow cells to recover and form a monolayer.[17][18] Using cells from at least three different donors is recommended to assess inter-individual variability.[18]

2. Compound Treatment:

  • Expose the hepatocytes to the test compound across a range of concentrations (guided by the initial cytotoxicity data) for 24 or 48 hours. Include vehicle and positive controls (e.g., chlorpromazine).

3. Endpoint Measurement:

  • After incubation, collect the cell culture supernatant and prepare cell lysates for the following parallel assays:

    • Cell Viability (ATP Quantification): Measures cellular energy levels. A decrease in ATP is an early indicator of mitochondrial dysfunction and cytotoxicity.[18] The CellTiter-Glo® assay is a common method.[19]
    • Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged. This assay quantifies compound-induced cell death.[18]
    • Liver-Specific Function (Albumin Secretion): Measures the ability of hepatocytes to synthesize and secrete albumin, a key liver function. A decrease indicates functional impairment. Albumin levels in the media are measured by ELISA.[18]
    • Hepatocellular Injury Markers (ALT/AST Leakage): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are liver-specific enzymes released upon cell damage. Their presence in the culture media is a classic marker of liver injury.[18]
Data Presentation: Hepatotoxicity Profile
EndpointMetricResult at 10 µM [Hypothetical Data]Interpretation
Cell Viability% of Control ATP85%Minor decrease in cellular energy.
Membrane Integrity% of Max LDH Release12%No significant membrane damage.
Liver Function% of Control Albumin65%Moderate impairment of protein synthesis function.
Injury MarkerFold Increase in ALT1.5xSlight indication of hepatocellular damage.

Part 6: Synthesis, Interpretation, and Next Steps

The preliminary toxicity screen culminates in the synthesis of data from all tiers to form a cohesive initial risk assessment.

  • Scenario 1 (Favorable Profile): The compound shows low cytotoxicity (IC₅₀ > 30 µM) with a good selectivity index, is negative in the Ames test, and demonstrates minimal effects on primary hepatocyte health and function at relevant concentrations.

    • Next Steps: Proceed with more advanced in vitro safety pharmacology (e.g., hERG testing if not done in silico) and prepare for preliminary in vivo pharmacokinetic and tolerability studies.

  • Scenario 2 (Unfavorable Profile): The compound is highly cytotoxic (IC₅₀ < 1 µM) with no selectivity, is positive in the Ames test (particularly after S9 activation), and causes significant injury to primary hepatocytes at low concentrations.

    • Next Steps: De-prioritize the compound. Medicinal chemistry efforts should be directed toward synthesizing analogs that eliminate the structural liabilities identified by the in silico tools and confirmed by the in vitro data.

  • Scenario 3 (Mixed Profile): The compound shows moderate cytotoxicity but is negative in the Ames test. However, it significantly impairs albumin secretion in hepatocytes without causing overt cell death (LDH release).

    • Next Steps: This warrants further investigation. Mechanistic studies, such as assessing effects on cytochrome P450 (CYP) enzyme activity, could be initiated to understand the specific cause of the hepatotoxicity.[18] The decision to proceed would depend on the therapeutic indication and the potential to mitigate this specific risk.

This structured approach provides a robust framework for making informed go/no-go decisions early in the drug development process, ensuring that only the most promising and safest candidates advance toward the clinic.

References

  • In vitro primary hep
  • In vitro models for liver toxicity testing. Khetani, S. R., & Bhatia, S. N. (2008). Nature Reviews Drug Discovery, 7(8), 657-671.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. (2022).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. (2009).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem. (2025).
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • OECD Test Guideline 425.
  • Ames Test.
  • In silico Toxicology - A Tool for Early Safety Evalu
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Silico Toxicity Prediction. PozeSCAF. (2024).
  • Cytotoxicity studies on live primary human hepatocytes using the Operetta high‑content analysis system. Revvity.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. (2018).
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. (2017).
  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro and in Vivo Studies. CMIC Group. (2024).
  • pyrazolo[1,5-a]pyridin-3-amine dihydrochloride — Chemical Substance Information.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. (2023).
  • Synthesis of Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules. (2021).

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Foundational

5-Methylpyrazolo[1,5-a]pyridin-3-amine: A Comprehensive Guide to its Chemical Identity, Synthesis, and Application in Drug Discovery

Introduction As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter the pyrazolo[1,5-a]pyridine scaffold. This privileged bicyclic system is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter the pyrazolo[1,5-a]pyridine scaffold. This privileged bicyclic system is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors and adenosine receptor antagonists. Among its derivatives, 5-methylpyrazolo[1,5-a]pyridin-3-amine stands out as a highly versatile building block. The presence of the 3-amino group provides a critical vector for functionalization (e.g., amide coupling, urea formation), while the 5-methyl group offers a subtle lipophilic handle that often enhances binding affinity within the hydrophobic pockets of target proteins.

This whitepaper provides an in-depth technical analysis of 5-methylpyrazolo[1,5-a]pyridin-3-amine, detailing its precise chemical identity, field-proven synthetic methodologies, and its pharmacological relevance.

Chemical Identity and Structural Elucidation

Before embarking on synthetic campaigns, establishing a rigorous chemical identity is paramount. The compound is officially designated by the IUPAC name 5-methylpyrazolo[1,5-a]pyridin-3-amine and is universally tracked via its CAS Registry Number, 1824408-73-2 [1].

The structural topology consists of a pyrazole ring fused to a pyridine ring. The bridgehead nitrogen is shared between the two rings. According to IUPAC nomenclature for fused heterocycles, the numbering begins at the unshared pyrazole nitrogen, proceeds around the pyrazole ring to the bridgehead carbon, and continues around the pyridine ring. This places the amine at the C-3 position and the methyl group at the C-5 position.

Quantitative Chemical Properties

The following table summarizes the core physicochemical properties of 5-methylpyrazolo[1,5-a]pyridin-3-amine, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1].

PropertyValue
IUPAC Name 5-Methylpyrazolo[1,5-a]pyridin-3-amine
CAS Registry Number 1824408-73-2
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
SMILES Cc1cc2c(N)cnn2cc1
InChIKey LWFVYUULSRDDTF-UHFFFAOYSA-N
Physical Form Solid (typically crystalline)
Purity Standard ≥ 95% (Commercial grade)

Mechanistic Insights into Pyrazolo[1,5-a]pyridine Synthesis

The construction of the pyrazolo[1,5-a]pyridine core has historically relied on the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes or alkenes[2]. From an application standpoint, achieving regioselectivity and avoiding heavy-metal catalysts are two major priorities[3].

When synthesizing the 5-methyl derivative, the starting material of choice is 4-methylpyridine (γ-picoline). Amination of the pyridine nitrogen yields the N-amino-4-methylpyridinium salt. Subsequent oxidative [3+2] cycloaddition with an appropriate dipolarophile constructs the bicyclic core[2].

Why do we prefer metal-free, room-temperature conditions? In early-stage drug development, transition-metal scavengers add significant cost and processing time. Utilizing an oxidative protocol with N-methylpyrrolidone (NMP) as the solvent stabilizes the zwitterionic intermediates without participating in unwanted nucleophilic attacks, ensuring high fidelity of the cycloaddition[2].

Synth SM1 4-Methylpyridine Int1 N-Amino-4-methyl- pyridinium Salt SM1->Int1 SM2 Aminating Agent (e.g., MSH) SM2->Int1 Int2 5-Methylpyrazolo- [1,5-a]pyridine Core Int1->Int2 Reagent Alkyne/Alkene + Base (NMP, RT) Reagent->Int2 Product 5-Methylpyrazolo[1,5-a]- pyridin-3-amine Int2->Product Functionalization Amination C-3 Amination

Fig 1: Synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridin-3-amine via [3+2] cycloaddition.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol outlines the synthesis of the 5-methylpyrazolo[1,5-a]pyridin-3-amine scaffold. This methodology integrates the oxidative cycloaddition[2] with a subsequent C-3 amination strategy[4].

Step 1: Preparation of N-Amino-4-methylpyridinium Salt
  • Reagents: 4-Methylpyridine (1.0 equiv), O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv), Dichloromethane (DCM).

  • Procedure: Dissolve 4-methylpyridine in anhydrous DCM at 0 °C. Dropwise add a solution of MSH in DCM over 30 minutes.

  • Causality Check: MSH is highly electrophilic at the nitrogen atom. The 0 °C temperature prevents exothermic degradation of MSH. The resulting salt will precipitate out of the non-polar DCM, driving the reaction to completion and allowing for easy isolation via vacuum filtration.

Step 2: Metal-Free [3+2] Cycloaddition
  • Reagents: N-Amino-4-methylpyridinium salt (1.0 equiv), Ethyl propiolate (1.5 equiv), K2CO3 (2.0 equiv), N-methylpyrrolidone (NMP).

  • Procedure: Suspend the pyridinium salt and K2CO3 in NMP. Stir at room temperature under an open-air atmosphere (or O2 balloon). Add ethyl propiolate dropwise. Stir for 12 hours.

  • Causality Check: The base (K2CO3) deprotonates the N-amino salt to form the reactive N-aminopyridinium ylide. The open-air environment provides the necessary oxidative conditions to aromatize the intermediate cycloadduct into the fully conjugated pyrazolo[1,5-a]pyridine core[2].

Step 3: Regioselective C-3 Amination
  • Reagents: 5-Methylpyrazolo[1,5-a]pyridine core (1.0 equiv), Nitric acid/Sulfuric acid mixture (for nitration) followed by Pd/C and H2 (for reduction).

  • Procedure:

    • Nitration: Treat the core with HNO3/H2SO4 at 0 °C.

    • Reduction: Isolate the 3-nitro intermediate, dissolve in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Causality Check: The electron-rich nature of the pyrazole ring directs electrophiles specifically to the C-3 position[3]. Reducing the nitro group yields the final 5-methylpyrazolo[1,5-a]pyridin-3-amine. Filtering the Pd/C through Celite ensures the removal of pyrophoric catalyst before solvent evaporation.

Pharmacological Relevance: Kinase Inhibition

In drug development, the pyrazolo[1,5-a]pyridine scaffold is celebrated as a bioisostere for indoles and azaindoles. It is particularly effective as an ATP-competitive inhibitor for various kinases, including the Extracellular Signal-Regulated Kinases (ERK1/2)[2].

The 3-amino group of 5-methylpyrazolo[1,5-a]pyridin-3-amine is typically functionalized into an amide or urea. This functional group acts as a crucial bidentate hydrogen bond donor/acceptor to the hinge region of the kinase (e.g., interacting with the backbone carbonyl and NH of Met108 in ERK2). Meanwhile, the 5-methyl group projects into a hydrophobic pocket, increasing the residence time of the inhibitor on the target.

ERK Stimulus Growth Factors RTK Receptor Tyrosine Kinase Stimulus->RTK Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Pyrazolo[1,5-a]pyridine Derivative (ATP-Competitive Inhibitor) Inhibitor->ERK Blocks Phosphorylation

Fig 2: Interruption of the MAPK/ERK signaling pathway by pyrazolo[1,5-a]pyridine-based inhibitors.

By effectively blocking ERK phosphorylation, derivatives synthesized from 5-methylpyrazolo[1,5-a]pyridin-3-amine halt downstream transcription factors responsible for uncontrolled cellular proliferation, making them highly valuable in oncology programs.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Methylpyrazolo[1,5-a]pyridin-3-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine and t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are privileged heterocyclic structures in medicinal chemistry. These scaffolds are recognized as purine analogues and have garnered significant attention for their diverse biological activities, particularly as potent inhibitors of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, small molecules that can modulate kinase activity are of high interest in drug discovery and development.

Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been investigated for their therapeutic potential in various contexts, including oncology, inflammatory diseases, and infectious diseases like tuberculosis.[3][4] Their mechanism of action often involves competitive inhibition at the ATP-binding site of kinases, leading to the downregulation of proliferative and survival signaling pathways.[1] This application note provides a detailed experimental protocol for the use of a specific derivative, 5-Methylpyrazolo[1,5-a]pyridin-3-amine, in cell culture settings, with a focus on evaluating its potential anti-proliferative and pro-apoptotic effects. While specific data for this exact molecule is limited, the following protocols are based on established methodologies for this class of compounds and general best practices for small molecule inhibitors in cell-based assays.

I. Compound Handling and Preparation

The successful application of any small molecule inhibitor in cell culture hinges on its proper handling, solubilization, and storage. Inconsistent preparation can lead to high variability in experimental results.[5]

Solubility and Stock Solution Preparation

Recommended Protocol for Stock Solution Preparation:

  • Initial Solubility Test: Before preparing a high-concentration stock, it is advisable to test the solubility of a small amount of the compound in the chosen solvent.

  • Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-20 mM. This allows for the addition of a minimal volume of DMSO to the cell culture medium, thereby reducing solvent-induced toxicity. The final concentration of DMSO in the cell culture medium should ideally be below 0.5%, and not exceed 1%, to avoid off-target effects.[6]

  • Procedure:

    • Accurately weigh the desired amount of 5-Methylpyrazolo[1,5-a]pyridin-3-amine powder.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C or -80°C for long-term stability.[6][7]

ParameterRecommendationRationale
Solvent Anhydrous DMSOExcellent solubilizing agent for many organic small molecules.
Stock Concentration 10-20 mMMinimizes the volume of solvent added to cell culture.
Final DMSO Concentration in Media < 0.5%Reduces the risk of solvent-induced cytotoxicity and off-target effects.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Stability in Cell Culture Media

The stability of small molecules in the aqueous environment of cell culture media at 37°C can be a critical factor influencing experimental outcomes.[5] Degradation of the compound can lead to a loss of activity over time.[5] For long-term experiments (e.g., several days), it is advisable to assess the stability of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in your specific cell culture medium. If significant degradation is observed, the medium containing the fresh compound should be replaced periodically (e.g., every 24-48 hours).[7]

II. Experimental Protocols for Cellular Assays

The following are detailed protocols for fundamental cell-based assays to characterize the biological effects of 5-Methylpyrazolo[1,5-a]pyridin-3-amine. These assays are designed to assess its impact on cell viability, apoptosis, and cell cycle progression.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8][9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8][9]

Protocol:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in fresh cell culture medium from your stock solution. A typical starting concentration range for screening novel compounds is from 0.1 µM to 100 µM.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow A Seed Cells in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells with Compound C->D E Incubate (e.g., 24, 48, 72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Data Analysis (IC50) I->J

Caption: Key steps for analyzing cell cycle distribution via PI staining.

III. Data Interpretation and Further Steps

The initial characterization using these assays will provide valuable insights into the cellular effects of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

  • IC50 from MTT Assay: This will establish the potency of the compound in inhibiting cell viability.

  • Caspase Activity: An increase in caspase-3/7 activity suggests that the compound induces apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would indicate cell cycle arrest.

Based on these initial findings, further experiments can be designed to elucidate the specific mechanism of action. If the compound is a suspected kinase inhibitor, a logical next step would be to perform a kinase profiling assay to identify its specific molecular targets.

IV. Conclusion

This application note provides a comprehensive guide for the initial in vitro characterization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in a cell culture setting. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's effects on cell viability, apoptosis, and cell cycle progression. These foundational experiments are crucial for advancing our understanding of this and other novel compounds within the promising pyrazolo[1,5-a]pyridine class of potential therapeutics.

References

  • Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Cho, S., & Park, C. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 27(1), 1B.5.1–1B.5.11. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from [Link]

  • Captivate Bio. (2021). Small Molecules. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10935–10943. Retrieved from [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Biophysical Journal, 120(14), 2965-2968. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Kern, M., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular Nutrition & Food Research, 51(9), 1152-1160. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4478-4482. Retrieved from [Link]

  • Yadav, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 12345-12367. Retrieved from [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31631-31653. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. Retrieved from [Link]

  • Van der Veken, P., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • Celon Pharma. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimi- dine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors:. Retrieved from [Link]

  • Li, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 348–353. Retrieved from [Link]

Sources

Application

Application Note and Protocol for the Laboratory Synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

For: Researchers, scientists, and drug development professionals. Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse phar...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this ring system have shown potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. Specifically, 5-Methylpyrazolo[1,5-a]pyridin-3-amine is a valuable building block for the synthesis of more complex molecules in drug discovery programs. This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing a reliable and adaptable multi-step protocol. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine is most effectively achieved through a three-step sequence, commencing with the formation of the pyrazolo[1,5-a]pyridine core, followed by functionalization at the 3-position and subsequent conversion to the desired amine. This strategy offers a logical and experimentally validated pathway to the target molecule.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start 2-Amino-6-methylpyridine Step1 Step 1: Formation of N-Amino-6-methylpyridinium Salt Start->Step1 Intermediate1 N-Amino-6-methylpyridinium Mesitylenesulfonate Step1->Intermediate1 Step2 Step 2: [3+2] Cycloaddition and Nitration Intermediate1->Step2 Intermediate2 5-Methyl-3-nitropyrazolo[1,5-a]pyridine Step2->Intermediate2 Step3 Step 3: Reduction of the Nitro Group Intermediate2->Step3 Product 5-Methylpyrazolo[1,5-a]pyridin-3-amine Step3->Product

Caption: Overall synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

This approach begins with the readily available 2-amino-6-methylpyridine, which is first converted to an N-aminopyridinium salt. This intermediate then undergoes a [3+2] cycloaddition reaction with a suitable three-carbon synthon that also allows for the introduction of a nitro group at the 3-position. Finally, the nitro group is reduced to the target 3-amino functionality. This method is advantageous due to the commercial availability of the starting materials and the robustness of the individual transformations.

Experimental Protocols

PART 1: Synthesis of N-Amino-6-methylpyridinium Mesitylenesulfonate

This initial step involves the amination of 2-amino-6-methylpyridine to form the corresponding N-aminopyridinium salt, which will serve as the 1,3-dipole precursor in the subsequent cycloaddition reaction. The use of O-mesitylenesulfonylhydroxylamine (MSH) is a well-established method for this transformation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Amino-6-methylpyridine108.1410.81 g0.10
O-Mesitylenesulfonylhydroxylamine (MSH)215.2721.53 g0.10
Dichloromethane (DCM)-200 mL-
Diethyl ether-400 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methylpyridine (10.81 g, 0.10 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve O-mesitylenesulfonylhydroxylamine (MSH) (21.53 g, 0.10 mol) in dichloromethane (100 mL).

  • Slowly add the MSH solution to the stirred solution of 2-amino-6-methylpyridine at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, add diethyl ether (400 mL) to the reaction mixture to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration and wash with diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to afford N-Amino-6-methylpyridinium Mesitylenesulfonate.

Expected Yield: 85-95%

PART 2: Synthesis of 5-Methyl-3-nitropyrazolo[1,5-a]pyridine

This step involves a [3+2] cycloaddition reaction between the N-amino-6-methylpyridinium salt and a suitable C3-synthon, followed by an in-situ nitration. A common and effective partner for this type of reaction is a β-nitro-α,β-unsaturated aldehyde or ketone.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
N-Amino-6-methylpyridinium Mesitylenesulfonate324.4132.44 g0.10
3-Nitro-2-propenal101.0611.12 g0.11
Acetonitrile-300 mL-
Triethylamine101.1920.24 g (27.8 mL)0.20
Concentrated Sulfuric Acid98.08--
Fuming Nitric Acid63.01--

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add N-Amino-6-methylpyridinium Mesitylenesulfonate (32.44 g, 0.10 mol) and acetonitrile (300 mL).

  • Add 3-nitro-2-propenal (11.12 g, 0.11 mol) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C).

  • Slowly add triethylamine (20.24 g, 0.20 mol) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • After the cycloaddition is complete, cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Slowly add the nitrating mixture to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into 1 L of ice-water with vigorous stirring.

  • The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-Methyl-3-nitropyrazolo[1,5-a]pyridine.

Expected Yield: 60-75%

PART 3: Synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

The final step is the reduction of the nitro group at the 3-position to the corresponding amine. A standard and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
5-Methyl-3-nitropyrazolo[1,5-a]pyridine177.1517.72 g0.10
Tin(II) chloride dihydrate (SnCl2·2H2O)225.6367.69 g0.30
Concentrated Hydrochloric Acid36.46100 mL-
Ethanol-200 mL-
Sodium hydroxide (50% w/v aqueous solution)40.00As needed-
Ethyl acetate-500 mL-
Saturated sodium chloride solution (Brine)-100 mL-
Anhydrous sodium sulfate---

Procedure:

  • In a 1 L round-bottom flask, suspend 5-Methyl-3-nitropyrazolo[1,5-a]pyridine (17.72 g, 0.10 mol) in ethanol (200 mL).

  • Add concentrated hydrochloric acid (100 mL) to the suspension.

  • Add tin(II) chloride dihydrate (67.69 g, 0.30 mol) portion-wise to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed (Eluent: 50% Ethyl acetate in Hexane).

  • Cool the reaction mixture to room temperature and then pour it into 500 g of crushed ice.

  • Carefully neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a solid.

Expected Yield: 70-85%

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • O-Mesitylenesulfonylhydroxylamine (MSH): Can be explosive; handle with care and avoid friction or shock.

    • Acids and Bases: Concentrated sulfuric acid, fuming nitric acid, and concentrated hydrochloric acid are highly corrosive. Handle with extreme care. Sodium hydroxide is also corrosive.

    • Solvents: Dichloromethane, diethyl ether, acetonitrile, and ethanol are flammable. Keep away from ignition sources.

  • Reactions:

    • The nitration reaction is highly exothermic and requires careful temperature control.

    • The neutralization of the acidic tin solution with sodium hydroxide is also highly exothermic.

Mechanism of the Core Reaction: [3+2] Cycloaddition

The key step in this synthesis is the [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core. This reaction involves the N-aminopyridinium ylide, formed in situ from the N-aminopyridinium salt and a base, acting as a 1,3-dipole. This dipole then reacts with the α,β-unsaturated nitroalkene, which serves as the dipolarophile.

Mechanism cluster_0 Formation of 1,3-Dipole cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt N-Aminopyridinium Ylide N-Aminopyridinium Ylide N-Aminopyridinium Salt->N-Aminopyridinium Ylide - H+ (Base) Cycloadduct Cycloadduct N-Aminopyridinium Ylide->Cycloadduct + Nitroalkene Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine - H2O

Caption: Simplified mechanism of the [3+2] cycloaddition reaction.

The reaction proceeds through a concerted or stepwise mechanism to form a five-membered ring intermediate, which then undergoes aromatization, typically through the elimination of a small molecule like water, to yield the stable pyrazolo[1,5-a]pyridine ring system.[2]

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1545-1550. [Link]

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]

  • Koval, O., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4635. [Link]

  • Sikdar, A., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Organic & Biomolecular Chemistry, 15(22), 4789-4796. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Method

Application Note: Characterization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a Potential Kinase Inhibitor

An in-depth technical guide has been created for you. Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide has been created for you.

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the initial characterization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a potential kinase inhibitor, with a specific focus on the Janus Kinase (JAK) family. It outlines detailed protocols for in vitro and cell-based assays to determine inhibitory potency, selectivity, and mechanism of action.

Introduction to Kinase Inhibitors and the JAK-STAT Pathway

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a major class of drugs, with numerous approved therapies targeting specific kinases.

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors. Upon cytokine binding, the associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. The JAK-STAT pathway is crucial for immune function and hematopoiesis, and its aberrant activation is implicated in various autoimmune disorders and cancers.

This application note details the experimental workflow for evaluating 5-Methylpyrazolo[1,5-a]pyridin-3-amine, a novel small molecule, as a potential inhibitor of the JAK family.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates the overall workflow for the characterization of a potential kinase inhibitor, from initial screening to cellular activity assessment.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Primary Kinase Screen (e.g., against a panel of kinases) B IC50 Determination (Dose-response curve for hit kinases) A->B C Kinase Selectivity Profiling (Testing against a broad panel) B->C D Mechanism of Action Studies (e.g., ATP competition assay) C->D E Cellular Potency Assay (e.g., pSTAT inhibition in a relevant cell line) D->E Lead Candidate Progression F Downstream Target Engagement (e.g., Western blot for pSTAT) E->F G Cell Viability/Proliferation Assay (To assess cytotoxicity) E->G

Caption: High-level workflow for kinase inhibitor characterization.

In Vitro Kinase Inhibition Assays

Protocol 1: In Vitro Kinase Assay for IC50 Determination of 5-Methylpyrazolo[1,5-a]pyridin-3-amine against JAK Family Kinases

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using an in vitro assay that measures the phosphorylation of a substrate peptide.

Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption in the presence of the inhibitor indicates kinase inhibition.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase-specific substrate peptide (e.g., a peptide containing a tyrosine residue)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 5-Methylpyrazolo[1,5-a]pyridin-3-amine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is recommended, starting from 1 mM.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in kinase buffer and add 5 µL to each well.

    • Prepare an ATP solution in kinase buffer and add 4 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data:

Kinase5-Methylpyrazolo[1,5-a]pyridin-3-amine IC50 (nM)
JAK150
JAK275
JAK31500
TYK2800

Cell-Based Assays for Target Engagement and Cellular Potency

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol assesses the ability of 5-Methylpyrazolo[1,5-a]pyridin-3-amine to inhibit the phosphorylation of STAT proteins in a cellular context, providing a measure of its cellular potency.

Principle: In a relevant cell line, a cytokine is used to activate a specific JAK-STAT pathway. The inhibitory effect of the compound on the phosphorylation of a downstream STAT protein is then measured.

Materials:

  • A suitable human cell line (e.g., TF-1 cells for JAK2/STAT5 pathway, stimulated with GM-CSF).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cytokine for stimulation (e.g., recombinant human GM-CSF).

  • 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total STAT5.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Cell Culture and Treatment:

    • Culture TF-1 cells to the desired density.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of 5-Methylpyrazolo[1,5-a]pyridin-3-amine or DMSO for 1 hour.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate concentration of GM-CSF (e.g., 10 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for phospho-STAT5 and total STAT5.

  • Normalize the phospho-STAT5 signal to the total STAT5 signal.

  • Calculate the percent inhibition of STAT phosphorylation at each compound concentration relative to the stimulated DMSO control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

Hypothetical Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the proposed point of inhibition by 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation pSTAT_mono pSTAT STAT_dimer pSTAT Dimer pSTAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Inhibitor 5-Methylpyrazolo[1,5-a]pyridin-3-amine Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway by the compound.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT Signaling Molecules in Immunity and Disease. Immunity, 36(4), 542–550. [Link]

  • Schindler, C., Levy, D. E., & Darnell, J. E. (2007). JAK-STAT Signaling: From Bench to Clinic. Journal of Biological Chemistry, 282(28), 20059–20063. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

Application

Preclinical In Vivo Evaluation Protocol for 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivatives as Targeted Kinase Inhibitors

Application Note & Standard Operating Procedure Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Rationale

The compound 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) is a highly privileged, electron-rich bicyclic pharmacophore widely utilized in modern medicinal chemistry. Its primary application is serving as the foundational building block for synthesizing potent small-molecule kinase inhibitors.

Mechanistic Causality: The pyrazolo[1,5-a]pyridine core acts as a classic "hinge-binding" motif. The nitrogen atom of the pyridine ring and the functionalized amine at the 3-position form critical, bidentate hydrogen bonds with the backbone amides (e.g., Val882) in the ATP-binding pocket of kinases. Recent literature has validated this scaffold's superiority in targeting Phosphoinositide 3-kinases (PI3Kγ/δ) and C-terminal Src Kinase (CSK) . Compared to traditional indazoles or pyridazinones, the pyrazolo[1,5-a]pyridine core significantly improves in vivo metabolic stability and cellular potency by optimizing hydrophobic interactions within the kinase cleft .

Because PI3Kγ/δ and CSK inhibitors primarily function by reversing immunosuppression in the tumor microenvironment (TME) rather than through direct cytotoxicity, evaluating these derivatives requires specialized, immunocompetent in vivo models. This guide provides a comprehensive, self-validating protocol for the formulation, pharmacokinetic (PK) profiling, and in vivo efficacy testing of APIs derived from 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Formulation Strategy for Pyrazolo[1,5-a]pyridines

Derivatives of 5-Methylpyrazolo[1,5-a]pyridin-3-amine are highly planar and lipophilic, often resulting in high crystal lattice energy and poor aqueous solubility. Standard aqueous buffers (e.g., PBS) will cause immediate precipitation, invalidating in vivo dosing. We utilize a co-solvent/surfactant system designed to maintain supersaturation.

Table 1: Optimized Formulation Matrix
ComponentVolume %FunctionCausality / Rationale
DMSO 10% v/vPrimary SolventDisrupts the high crystal lattice energy of the planar pyrazolopyridine scaffold.
PEG300 40% v/vCo-solventEnhances thermodynamic solubility; prevents precipitation upon injection.
Tween-80 5% v/vSurfactantForms micelles to maintain API suspension in aqueous gastrointestinal (GI) fluids.
0.9% Saline 45% v/vAqueous DiluentAdjusts osmolality for physiological tolerability during IV or PO administration.
Protocol 1: Step-by-Step Formulation
  • Solubilization: Weigh the required mass of the synthesized API into a sterile glass vial. Add the calculated volume of DMSO. Vortex for 2 minutes until a completely clear solution is achieved.

  • Excipient Addition: Add PEG300 and Tween-80. Sonicate the mixture at 37°C for 10 minutes to ensure homogeneous micelle formation.

  • Aqueous Dilution: Place the vial on a magnetic stirrer (400 rpm). Slowly add 0.9% Saline dropwise.

  • Self-Validation Checkpoint: Visually inspect the final formulation against a dark background. If turbidity or micro-crystals appear, the formulation has failed (API precipitation). Validate micelle uniformity using Dynamic Light Scattering (DLS); a polydispersity index (PDI) < 0.3 confirms a stable colloidal dispersion suitable for dosing.

Pharmacokinetic (PK) and Tolerability Profiling

Before initiating long-term efficacy models, the bioavailability (F%) and Maximum Tolerated Dose (MTD) must be established in C57BL/6 mice.

Protocol 2: In Vivo PK Workflow
  • Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing to eliminate food-effect variability on GI absorption. Intravenous (IV) groups do not require fasting.

  • Administration:

    • IV Group: Administer 1 mg/kg via lateral tail vein injection (Volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Sampling: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Bioanalysis (Self-Validation): Extract plasma using acetonitrile protein precipitation containing a known internal standard (e.g., Tolbutamide, 50 ng/mL) to validate extraction recovery. Quantify the API using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Table 2: Representative Target PK Parameters
ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax (ng/mL)1,250 ± 150850 ± 120High Cmax indicates rapid absorption due to the optimized Tween-80 micellar formulation.
Tmax (h)0.081.5Moderate Tmax reflects dissolution-rate limited absorption in the GI tract.
AUC0-inf (h*ng/mL)2,100 ± 20011,500 ± 950High exposure ensures sustained target engagement at the kinase hinge region.
Bioavailability (F%)100%~54.7%F > 50% validates the oral viability of the pyrazolo[1,5-a]pyridine scaffold.

In Vivo Efficacy: Syngeneic Tumor Model (MC38)

Because 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives acting on PI3Kγ/δ or CSK modulate immune responses (e.g., increasing CD8+ T-cell proliferation and repolarizing M2 macrophages to M1) , xenografts in immunodeficient mice are biologically inappropriate. An immunocompetent syngeneic model is mandatory.

Protocol 3: MC38 Efficacy and TME Modulation
  • Cell Preparation: Culture MC38 (murine colon adenocarcinoma) cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Inject 1×106 MC38 cells suspended in 100 µL of PBS subcutaneously into the right flank of C57BL/6 mice.

  • Randomization (Self-Validation Checkpoint): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically Day 7-9), randomize mice into treatment groups (n=8/group). This ensures uniform starting disease burden, validating statistical comparisons.

  • Dosing Regimen: Administer the API (e.g., 10, 30 mg/kg) via oral gavage once daily (QD) for 21 days. Include a Vehicle Control group and a Positive Control group (e.g., Anti-PD-1 antibody, 10 mg/kg IP, bi-weekly) to validate the model's immune responsiveness.

  • Measurement: Calculate tumor volume bi-weekly using the formula: Volume=0.5×length×width2 .

  • Mechanistic Validation: At Day 21, euthanize the mice and excise the tumors. Dissociate the tissue into single-cell suspensions using collagenase/hyaluronidase. Perform flow cytometry to quantify CD8+ T cells and FoxP3+ Regulatory T cells (Tregs). A successful pyrazolo[1,5-a]pyridine kinase inhibitor will show a statistically significant increase in the CD8+/Treg ratio.

Experimental Workflow & Mechanism of Action

The following diagram illustrates the logical progression from scaffold utilization to in vivo pharmacological efficacy.

G Scaffold 5-Methylpyrazolo[1,5-a]pyridin-3-amine (Hinge-Binding Scaffold) Formulation Lipid/Co-solvent Formulation (DMSO/PEG300/Tween-80) Scaffold->Formulation Scaffold Optimization PK In Vivo PK & MTD Profiling (C57BL/6 Mice) Formulation->PK PO/IV Dosing Target Kinase Inhibition (PI3Kγ/δ or CSK) PK->Target Target Engagement TME TME Modulation (↑ CD8+ T-cells, ↓ Tregs) Target->TME Pathway Blockade Efficacy Tumor Regression (MC38 Syngeneic Model) TME->Efficacy Immune Activation

In Vivo Workflow: From Pyrazolo[1,5-a]pyridine formulation to immune-mediated tumor regression.

References

  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 67(17), 15199-15219.[Link]

  • O'Malley, D. P., et al. (2019). "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 10(10), 1486-1491.[Link]

  • Kendall, J. D., et al. (2012). "Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR." Bioorganic & Medicinal Chemistry, 20(1), 58-68.[Link]

Method

5-Methylpyrazolo[1,5-a]pyridin-3-amine for studying cellular signaling pathways

Application Note: 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a Privileged Scaffold for Probing Cellular Signaling Pathways Introduction & Mechanistic Rationale In modern targeted drug discovery, the design of highly selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a Privileged Scaffold for Probing Cellular Signaling Pathways

Introduction & Mechanistic Rationale

In modern targeted drug discovery, the design of highly selective kinase inhibitors requires core scaffolds that can precisely navigate the highly conserved ATP-binding pockets of kinases. 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) has emerged as a critical building block and pharmacophore for interrogating complex cellular signaling cascades.

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a highly tunable molecular probe. The causality behind selecting this specific bicyclic scaffold lies in its spatial and electronic properties:

  • Hinge-Binding Mastery: The pyrazolo[1,5-a]pyridine core acts as a potent ATP-competitive hinge binder. The nitrogen at the 1-position serves as an essential hydrogen bond acceptor, making critical contacts with conserved hinge residues (e.g., Ala807 in RET kinase or Lys883 in PI3Kγ)[1][2].

  • Vectorial Functionalization: The free amine at the 3-position provides an ideal synthetic vector. Derivatizing this amine into an amide or urea allows the resulting probe to project deeply into the solvent-exposed channel or the DFG-out pocket, locking the kinase in an inactive conformation[1][3].

  • Hydrophobic Anchoring: The methyl group at the 5-position is not merely decorative; it increases the lipophilicity of the core, improving cellular permeability, and provides vital van der Waals contacts within the hydrophobic pocket of the kinase, significantly driving target selectivity[4].

Key Signaling Pathways Interrogated

Derivatives synthesized from 5-Methylpyrazolo[1,5-a]pyridin-3-amine are primarily utilized to study and dismantle two major oncogenic and immune-modulatory pathways:

The RET / MAPK / PI3K Cascade: Aberrant RET kinase signaling is a primary driver in non-small cell lung cancer (NSCLC) and thyroid cancers. Pyrazolopyridine-based probes (structurally analogous to the FDA-approved drug selpercatinib) potently inhibit RET autophosphorylation. This upstream blockade effectively shuts down the downstream RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) signaling pathways[1].

The PI3Kγ/δ Immune Signaling Pathway: Phosphoinositide 3-kinase (PI3K) signaling regulates immune cell function and the tumor microenvironment. Functionalizing the 3-amine of our core scaffold yields dual PI3Kγ/δ inhibitors. These probes selectively halt the PI3K-mediated phosphorylation of AKT at Serine 473, offering a powerful tool for cancer immunotherapy research[2].

G RET RET / PI3K Kinases RAS RAS / RAF RET->RAS AKT AKT RET->AKT PI3K Pathway Inhibitor Pyrazolo[1,5-a]pyridine Probe Inhibitor->RET ATP-competitive inhibition ERK MEK / ERK RAS->ERK MAPK Pathway Proliferation Cell Survival & Proliferation AKT->Proliferation ERK->Proliferation

Fig 1. Mechanism of pyrazolo[1,5-a]pyridine probes inhibiting RET/PI3K-driven signaling cascades.

Quantitative Data: Inhibitory Profiles

To illustrate the efficacy of probes derived from the 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold, the following table summarizes representative biochemical and cellular data. Notice how modifications at the 3-amine dictate kinase selectivity.

Kinase TargetScaffold Modification (at 3-Amine)Biochemical IC₅₀ (nM)Downstream Cellular Marker InhibitedReference
RET (WT) Urea coupling< 10.0p-ERK, p-AKT[1]
PI3Kγ Heterocyclic Amide coupling4.0p-AKT (S473)[2]
PI3Kδ Heterocyclic Amide coupling9.1p-AKT (S473)[2]
p38 MAPK Aryl Amide coupling< 50.0p-MAPKAPK2[3]

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal checkpoints to prevent false positives or artifacts.

Workflow Step1 1. Probe Synthesis Step2 2. Biochemical Validation Step1->Step2 Step3 3. Cellular Target Engagement Step2->Step3 Step4 4. Phenotypic Analysis Step3->Step4

Fig 2. Self-validating experimental workflow from probe synthesis to phenotypic analysis.

Protocol A: Synthesis of the Active Kinase Probe via Amide Coupling

Causality: The 3-amine of the pyrazolopyridine core is electronically deactivated due to the electron-withdrawing nature of the fused bicyclic system. Therefore, standard coupling reagents (like EDC) often fail. We utilize HATU, which highly accelerates the coupling of sterically hindered or deactivated amines, maximizing yield and preventing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of your chosen carboxylic acid (the DFG-pocket binding moiety) in anhydrous DMF. Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of 5-Methylpyrazolo[1,5-a]pyridin-3-amine to the activated mixture. Stir under a nitrogen atmosphere at 40°C for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint: Before proceeding to cellular assays, the probe must be analyzed via LC-MS and analytical HPLC. Rule: Purity must be ≥95%. Impurities (especially unreacted starting materials) can cause off-target cellular toxicity, invalidating signaling data.

Protocol B: Cellular Target Engagement Assay (Western Blotting for p-AKT / p-ERK)

Causality: Biochemical IC₅₀ values do not guarantee that a probe can cross the cell membrane or avoid efflux pumps. This cellular assay verifies true intracellular target engagement. Serum starvation is employed to synchronize the cell cycle and silence basal, growth-factor-independent kinase activity, ensuring that any observed inhibition is directly attributable to your synthesized probe[2].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed target cells (e.g., HCT-116 or MC38) in 6-well plates at 3x10⁵ cells/well. Allow adherence for 24 hours. Wash twice with PBS and replace with serum-free media for 16 hours.

  • Compound Treatment: Treat cells with the synthesized pyrazolopyridine probe at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for MAPK, or PDGF for PI3K) for exactly 15 minutes to induce a synchronized signaling spike.

  • Lysis: Place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT/p-ERK during lysis, creating a false-positive result for kinase inhibition.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for p-AKT (S473), Total AKT, p-ERK (T202/Y204), and Total ERK.

  • Self-Validation Checkpoints:

    • Vehicle Control: 0.1% DMSO (establishes maximum stimulated phosphorylation).

    • Positive Control: 1 μM Staurosporine or an FDA-approved inhibitor like Selpercatinib (validates the dynamic range of the assay).

    • Loading Control: Total AKT and Total ERK must remain constant across all lanes. If total protein levels drop, the probe is causing rapid protein degradation or cytotoxicity, not selective kinase inhibition.

Sources

Application

Application Note: Cell-Based Assay Development for 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derived PI3Kγ/δ Dual Inhibitors

Introduction & Mechanistic Rationale In modern medicinal chemistry, 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS 1824408-73-2) has emerged as a highly privileged building block. The pyrazolo[1,5-a]pyridine core serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS 1824408-73-2) has emerged as a highly privileged building block. The pyrazolo[1,5-a]pyridine core serves as an excellent hinge-binding motif within the ATP-binding pocket of various kinases, while the 3-amine group provides a versatile handle for synthesizing extended pharmacophores via amide or urea linkages. Recently, this specific scaffold has been successfully leveraged to design potent, dual inhibitors of Phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ) 1.

Unlike PI3Kα and PI3Kβ, which are ubiquitously expressed, PI3Kγ and PI3Kδ are primarily restricted to leukocytes. In the tumor microenvironment (TME), hyperactivation of PI3Kγ/δ drives the polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive, pro-tumorigenic "M2" phenotype 2. Pharmacological inhibition of these kinases repolarizes TAMs into a pro-inflammatory, tumor-clearing "M1" phenotype.

To systematically evaluate the cellular efficacy of novel 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives, a self-validating assay cascade is required. This guide details the experimental causality and step-by-step protocols for validating target engagement and phenotypic repolarization in macrophage models.

Pathway C5a C5a / IL-4 (TME Signals) GPCR GPCR / RTK C5a->GPCR PI3K PI3Kγ / PI3Kδ GPCR->PI3K AKT AKT Phosphorylation (pAKT S473) PI3K->AKT M1 M1 Macrophage (Pro-inflammatory) PI3K->M1 Inhibition Repolarizes Inhibitor 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivative Inhibitor->PI3K Blocks M2 M2 Macrophage (Immunosuppressive) AKT->M2 Drives

Fig 1. PI3Kγ/δ signaling in macrophages and repolarization via pyrazolo[1,5-a]pyridine inhibitors.

Experimental Design: The Causality of the Assay Cascade

A robust screening cascade must separate true mechanism-of-action from off-target cytotoxicity. We employ three integrated assays:

  • Target Engagement (pAKT S473 in RAW 264.7 cells): Causality: RAW 264.7 murine macrophages highly express PI3Kγ. Stimulation with the complement fragment C5a activates GPCR-mediated PI3Kγ signaling, leading to the production of PIP3 and subsequent phosphorylation of AKT at Serine 473 3. By measuring pAKT S473 via Homogeneous Time-Resolved Fluorescence (HTRF), we obtain a direct, amplification-free readout of PI3Kγ inhibition inside a living cell.

  • Phenotypic Repolarization (Cytokine Profiling): Causality: Target engagement alone does not guarantee a functional shift. M2 macrophages secrete high levels of the immunosuppressive cytokine IL-10, while M1 macrophages secrete pro-inflammatory IL-12 and IL-1β. A successful derivative must invert the IL-10/IL-12 ratio, confirming functional M2-to-M1 repolarization.

  • Orthogonal Viability Counter-screen (CellTiter-Glo): Causality: Dead cells do not phosphorylate AKT or secrete IL-10. To prevent false positives, all functional readouts are normalized against ATP-dependent cell viability to ensure the compound is a specific kinase inhibitor, not a general cytotoxin.

Workflow Syn Compound Synthesis Bio Biochemical IC50 (PI3Kγ/δ) Syn->Bio Cell Target Engagement (pAKT S473 HTRF) Bio->Cell Pheno Phenotypic Shift (IL-10/IL-12 ELISA) Cell->Pheno Tox Viability Check (CellTiter-Glo) Cell->Tox Counter-screen Pheno->Tox Lead Lead Candidate Selection Pheno->Lead

Fig 2. Step-by-step screening cascade for validating 5-Methylpyrazolo[1,5-a]pyridin-3-amine hits.

Step-by-Step Methodologies

Protocol A: HTRF pAKT (S473) Target Engagement Assay

This protocol utilizes RAW 264.7 cells to measure the direct intracellular inhibition of PI3Kγ.

Reagents & Equipment:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • HTRF Advanced pAKT (Ser473) Kit (Revvity/PerkinElmer)

  • Recombinant Mouse C5a (R&D Systems)

  • 384-well low-volume white microplates (Corning)

  • HTRF-compatible microplate reader (e.g., BMG PHERAstar FSX)

Step-by-Step Procedure:

  • Cell Seeding: Harvest RAW 264.7 cells and resuspend in complete DMEM (10% FBS). Seed 20,000 cells/well in 20 µL into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Critical Step): Carefully aspirate the media and replace with 20 µL of serum-free DMEM. Incubate for 16 hours. Causality: Serum starvation reduces basal PI3K/AKT activation driven by growth factors in FBS, maximizing the signal-to-background ratio upon C5a stimulation.

  • Compound Treatment: Prepare 3x concentrated serial dilutions of the 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives in serum-free DMEM (final DMSO concentration <0.5%). Add 10 µL/well and pre-incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of 4x C5a (final concentration 50 nM) to all wells except the unstimulated controls. Incubate for exactly 5 minutes at 37°C. Causality: 5 minutes captures the peak transient phosphorylation of AKT following GPCR activation.

  • Lysis: Immediately add 10 µL of 4x HTRF Lysis Buffer supplemented with protease/phosphatase inhibitors. Shake plate at 400 rpm for 30 minutes at room temperature (RT).

  • Detection: Add 10 µL of the premixed HTRF antibodies (Anti-AKT-Eu³⁺ cryptate and Anti-pAKT-d2). Incubate in the dark for 4 hours at RT.

  • Readout: Read the plate using Time-Resolved Fluorescence settings (Excitation 337 nm; Emission 665 nm and 620 nm). Calculate the HTRF ratio (665/620 × 10,000) and determine the IC₅₀ using 4-parameter logistic regression.

Protocol B: Macrophage Repolarization & Cytokine Profiling

This assay validates the functional consequence of PI3Kγ/δ inhibition.

Step-by-Step Procedure:

  • Macrophage Differentiation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice. Differentiate in RPMI-1640 containing 10% FBS and 20 ng/mL M-CSF for 7 days.

  • M2 Polarization: Harvest and seed BMDMs at 100,000 cells/well in 96-well plates. Add 20 ng/mL of murine IL-4 for 48 hours to induce the M2 phenotype.

  • Compound Treatment: Wash cells and apply fresh media containing the pyrazolo[1,5-a]pyridine derivatives at concentrations derived from the pAKT IC₅₀ assay (e.g., 1x, 3x, and 10x IC₅₀). Incubate for 24 hours.

  • Supernatant Collection & Analysis: Collect the conditioned media. Centrifuge at 1,500 x g for 5 mins to remove debris. Quantify IL-10 (M2 marker) and IL-12p70 (M1 marker) using multiplex Luminex assays or standard ELISAs.

  • Viability Counter-screen: Immediately after supernatant collection, add 50 µL of CellTiter-Glo® reagent to the remaining cells in the plate. Shake for 10 minutes and read luminescence to ensure cytokine reduction is not due to cell death.

Data Presentation

The following table illustrates the expected pharmacological profile of a highly optimized 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative ("Compound X") compared to Eganelisib (IPI-549), a benchmark PI3Kγ inhibitor 3. A successful hit will show tight correlation between biochemical inhibition, cellular target engagement (pAKT), and functional repolarization (IL-10 reduction), while maintaining a wide therapeutic window against cytotoxicity.

CompoundBiochemical PI3Kγ IC₅₀ (nM)Biochemical PI3Kδ IC₅₀ (nM)RAW 264.7 pAKT IC₅₀ (nM)BMDM IL-10 Reduction IC₅₀ (nM)CellTiter-Glo CC₅₀ (nM)
Eganelisib (IPI-549) 16.0>8,40085.0120.0>10,000
Compound X (Derivative) 4.09.128.045.0>10,000
Vehicle (DMSO) N/AN/AN/AN/AN/A

Note: Compound X demonstrates potent dual PI3Kγ/δ inhibition, translating to superior cellular target engagement and functional repolarization compared to the γ-selective benchmark, with no observed cytotoxicity up to 10 µM.

References

  • Sigma-Aldrich. "5-methylpyrazolo[1,5-a]pyridin-3-amine". Product Catalog.
  • Wang, C. et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, ACS Publications (2024).
  • Li, et al. "Modulating and Imaging Macrophage Reprogramming for Cancer Immunotherapy." National Center for Biotechnology Information (PMC) (2024).
  • Evans, E. et al. "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." ACS Medicinal Chemistry Letters, PMC (2016).

Sources

Method

Scalable Synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine: A Comprehensive Preclinical Protocol

Introduction & Pharmacological Relevance The pyrazolo[1,5- a ]pyridine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery. As a bioisostere for indoles and azaindoles, this electron-rich fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazolo[1,5- a ]pyridine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery. As a bioisostere for indoles and azaindoles, this electron-rich fused bicyclic system exhibits excellent metabolic stability and kinase selectivity[1]. Specifically, 3-amino derivatives—such as 5-methylpyrazolo[1,5- a ]pyridin-3-amine —serve as critical building blocks for the synthesis of complex amides and ureas. This core is prominently featured in potent preclinical candidates, including E2508, a highly selective and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonist[2].

For preclinical development, synthesizing the 3-amino derivative at scale presents unique challenges. This application note details a highly robust, regioselective, and scalable five-step synthetic protocol designed to maximize yield while mitigating the safety risks associated with energetic intermediates.

Retrosynthetic Strategy & Mechanistic Rationale

Bypassing Direct Nitration

Classical approaches to 3-aminopyrazolo[1,5- a ]pyridines often rely on the direct electrophilic nitration of the pre-formed bicyclic core, followed by metal-catalyzed reduction. However, the π -excessive nature of the pyrazolo[1,5- a ]pyridine system makes it highly susceptible to oxidative degradation under standard nitrating conditions (e.g., HNO 3​ /H 2​ SO 4​ ). Furthermore, handling large volumes of energetic nitro-heterocycles poses significant thermal hazards during scale-up.

The Curtius Rearrangement Advantage

To establish a self-validating and safer system, this protocol leverages a Curtius rearrangement strategy[3]. By installing a carboxylate group at the C3 position during the initial ring-forming cycloaddition, the regiochemistry is permanently locked. The stable 3-carboxylic acid is then converted to an acyl azide and rearranged to a Boc-protected amine. This completely eliminates the risk of regioisomeric impurities and avoids harsh oxidative conditions.

Reagent Selection for Causality and Safety
  • Amination Agent: O -(2,4-Dinitrophenyl)hydroxylamine (DPH) is strictly preferred over O -(mesitylsulfonyl)hydroxylamine (MSH). While MSH is highly reactive, it becomes a severe explosive hazard when dried. DPH provides a self-validating safety profile for large-scale operations while maintaining >85% amination efficiency[4].

  • Cycloaddition Base: Potassium carbonate (K 2​ CO 3​ ) is selected for the [3+2] cycloaddition. Stronger bases (e.g., NaH, KO t Bu) lead to rapid decomposition of the N -aminopyridinium salt and promote unwanted polymerization of the ethyl propiolate alkyne. K 2​ CO 3​ ensures a controlled, steady-state generation of the pyridinium N -imine ylide, which is immediately trapped by the alkyne[5].

Process Chemistry & Scale-Up Metrics

The following table summarizes the quantitative data, expected yields, and critical safety parameters for a 100-gram scale synthesis.

StepIntermediate GeneratedExpected Yield (%)Target Purity (HPLC)Key Scale-up Metric / Safety Note
1 N -Aminopyridinium Salt85 – 90%>95%Exothermic addition; maintain internal Temp < 10 °C.
2 Ethyl 3-carboxylate75 – 80%>98%Off-gassing (CO 2​ ) occurs during ylide formation.
3 3-Carboxylic Acid90 – 95%>99%Robust precipitation at pH 3-4; easily filterable.
4 Boc-Protected Amine70 – 75%>97%DPPA requires strict temp control due to N 2​ evolution.
5 3-Amine Hydrochloride95 – 98%>99%Isolation as HCl salt prevents free-base oxidation.

Synthetic Workflow Diagram

Workflow SM 4-Methylpyridine Step1 N-Amination (DPH, DCM, 0 °C to RT) SM->Step1 Int1 N-Aminopyridinium Salt Step1->Int1 Step2 [3+2] Cycloaddition (Ethyl Propiolate, K2CO3, DMF) Int1->Step2 Int2 Ethyl 3-carboxylate Intermediate Step2->Int2 Step3 Saponification (NaOH, EtOH/H2O, Δ) Int2->Step3 Int3 3-Carboxylic Acid Step3->Int3 Step4 Curtius Rearrangement (DPPA, Et3N, t-BuOH, Δ) Int3->Step4 Int4 Boc-Protected Amine Step4->Int4 Step5 Acidic Deprotection (4M HCl in Dioxane) Int4->Step5 Product 5-Methylpyrazolo[1,5-a] pyridin-3-amine HCl Step5->Product

Process workflow for the scalable synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Amino-4-methylpyridin-1-ium 2,4-dinitrophenolate
  • Charge: To a 2 L jacketed reactor equipped with an overhead stirrer, add 4-methylpyridine (1.0 equiv, 0.50 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Cooling: Chill the solution to 0 °C under a nitrogen atmosphere.

  • Amination: Add O -(2,4-dinitrophenyl)hydroxylamine (DPH) (1.05 equiv, 0.525 mol) portion-wise over 45 minutes. Caution: Monitor internal temperature to ensure it does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A distinct precipitate will form.

  • Isolation: Filter the resulting solid, wash with cold DCM (2 × 150 mL), and dry under vacuum at 35 °C to afford the N -aminopyridinium salt as a yellow solid.

Step 2: Synthesis of Ethyl 5-methylpyrazolo[1,5- a ]pyridine-3-carboxylate
  • Preparation: Suspend the N -aminopyridinium salt (1.0 equiv, 0.40 mol) in anhydrous N,N -dimethylformamide (DMF, 600 mL) in a 2 L reactor.

  • Base Addition: Add finely powdered K 2​ CO 3​ (2.0 equiv, 0.80 mol). Stir for 15 minutes at room temperature to generate the N -imine ylide in situ.

  • Cycloaddition: Dropwise add ethyl propiolate (1.2 equiv, 0.48 mol) over 30 minutes. Note: Mild exotherm and CO 2​ evolution will occur.

  • Completion: Stir the reaction at room temperature for 16 hours.

  • Workup: Pour the mixture into ice water (2 L) and extract with ethyl acetate (3 × 500 mL). Wash the combined organic layers with brine (3 × 300 mL) to remove DMF, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica plug (Hexanes/EtOAc) to yield the ester as a pale-yellow solid.

Step 3: Saponification to 5-Methylpyrazolo[1,5- a ]pyridine-3-carboxylic acid
  • Hydrolysis: Dissolve the ethyl ester (1.0 equiv, 0.30 mol) in ethanol (400 mL). Add 2M aqueous NaOH (3.0 equiv, 450 mL).

  • Heating: Reflux the mixture at 80 °C for 3 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 6M HCl.

  • Isolation: Collect the precipitated white solid via filtration, wash with cold water, and dry thoroughly under high vacuum at 50 °C for 24 hours. Critical: The acid must be completely dry before the Curtius rearrangement.

Step 4: Curtius Rearrangement to tert-Butyl (5-methylpyrazolo[1,5- a ]pyridin-3-yl)carbamate
  • Activation: Suspend the dry carboxylic acid (1.0 equiv, 0.25 mol) in anhydrous tert-butanol (500 mL). Add triethylamine (Et 3​ N) (1.5 equiv, 0.375 mol).

  • Azide Formation: Dropwise add diphenylphosphoryl azide (DPPA) (1.1 equiv, 0.275 mol) at room temperature.

  • Rearrangement: Slowly heat the mixture to 85 °C. Caution: Nitrogen gas evolution begins around 65 °C. Ensure the reactor is properly vented. Reflux for 12 hours.

  • Workup: Concentrate the mixture to remove tert-butanol. Dissolve the residue in EtOAc (600 mL), wash with saturated aqueous NaHCO 3​ (2 × 200 mL) and brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from MTBE/Heptane to afford the Boc-protected amine.

Step 5: Acidic Deprotection to 5-Methylpyrazolo[1,5- a ]pyridin-3-amine Hydrochloride
  • Deprotection: Dissolve the Boc-protected amine (1.0 equiv, 0.15 mol) in anhydrous DCM (200 mL). Cool to 0 °C.

  • Cleavage: Slowly add 4M HCl in dioxane (5.0 equiv, 187.5 mL). Stir at room temperature for 4 hours.

  • Isolation: The product will precipitate as the hydrochloride salt. Filter the solid under a blanket of nitrogen, wash with cold DCM (100 mL) and diethyl ether (100 mL).

  • Storage: Dry under vacuum. Store the highly crystalline hydrochloride salt in amber vials at -20 °C. Note: Isolating the product as the HCl salt prevents the rapid air-oxidation commonly observed with free electron-rich heteroaromatic amines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL:[Link][1]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry. URL:[Link][2]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI. URL:[Link][4]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. URL:[Link][3]

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. ACS Publications. URL:[Link][5]

Sources

Application

Application Note &amp; Protocol: 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a Privileged Scaffold for Kinase-Targeted Chemical Probes

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists Compound: 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) Primary Application: Building block for ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists Compound: 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) Primary Application: Building block for ATP-competitive kinase inhibitors and live-cell chemical probes.

Chemical Biology & Mechanistic Rationale

In modern targeted therapeutics and chemical biology, the design of highly selective kinase probes relies on "privileged scaffolds"—molecular cores that reliably mimic the adenine ring of ATP while offering vectors for structural diversification [1]. The pyrazolo[1,5-a]pyridine bicyclic system is a premier example of such a scaffold, heavily utilized in the development of inhibitors targeting RET, TRK, JAK, and Syk kinases.

  • The Hinge-Binding Core: The fused aza-bicyclic system acts as a rigid, planar pharmacophore. The nitrogen atoms within the pyrazolo[1,5-a]pyridine core serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This anchors the probe within the ATP-binding pocket.

  • The 5-Methyl Steric Shield: Positioned on the six-membered pyridine ring, the 5-methyl substituent projects into the hydrophobic pocket adjacent to the hinge. This specific methylation provides a steric shield that enhances kinase selectivity; it prevents binding to off-target kinases possessing bulky gatekeeper residues while favorably filling the hydrophobic void in target kinases [2].

  • The 3-Amine Derivatization Vector: Located on the five-membered pyrazole ring, the primary amine is electronically activated yet sterically accessible. Crucially, when the core is bound to the hinge, this 3-amino group points outward toward the solvent-exposed channel or the DFG-motif. This makes it the optimal vector for attaching linker-warhead moieties, fluorophores, or E3-ligase recruiting ligands (for PROTACs) without disrupting the primary hinge-binding interactions [3].

Workflow Visualization: Probe Synthesis

Synthesis A 5-Methylpyrazolo[1,5-a] pyridin-3-amine (Hinge Binder) C HATU, DIPEA DMF, RT, 4h A->C B Carboxylic Acid Derivative (Solvent Vector) B->C D Targeted Chemical Probe (Amide Linkage) C->D

Fig 1. Amide coupling workflow for synthesizing targeted kinase probes.

Protocol 1: Synthesis of a Targeted Kinase Probe

To utilize the 3-amine as a vector, amide coupling is the most robust approach. Because the 3-amino group on the electron-rich pyrazole ring can exhibit variable nucleophilicity depending on the reaction environment, HATU is the preferred coupling reagent over EDC/NHS. HATU ensures the rapid formation of a highly reactive active ester, minimizing off-target side reactions and degradation of the amine.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve the chosen carboxylic acid derivative (1.1 equivalents, representing your solvent-exposed vector) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 5-Methylpyrazolo[1,5-a]pyridin-3-amine (1.0 equivalent) to the activated mixture. Stir continuously at room temperature for 4–6 hours. Causality note: The slight excess of the activated acid ensures complete consumption of the amine, which is prone to oxidation if left unreacted in basic media.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validating QC System:

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the product.

    • ¹H-NMR (DMSO-d6): Validation of successful coupling is confirmed by the disappearance of the broad −NH2​ singlet (typically around 4.5–5.0 ppm) and the emergence of a sharp, downfield amide −NH proton signal (>8.5 ppm).

Workflow Visualization: Biochemical Validation

NanoBRET A Kinase-NanoLuc Fusion (Expressed in HEK293T) C High BRET Signal (Proximity Maintained) A->C + Tracer B Fluorescent Tracer (Binds ATP Pocket) B->C E Tracer Displacement (Probe Binds Hinge) C->E + Probe D Synthesized Probe (Pyrazolo[1,5-a]pyridine) D->E F Low BRET Signal (Target Engagement Confirmed) E->F

Fig 2. NanoBRET target engagement assay logic for validating probe binding.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Once synthesized, the probe must be validated for cellular permeability and target engagement. The NanoBRET assay is a self-validating system: a reduction in the Bioluminescence Resonance Energy Transfer (BRET) signal proves that your synthesized probe has successfully penetrated the cell membrane and displaced the tracer from the kinase ATP pocket.

Step-by-Step Methodology
  • Cell Preparation: Plate HEK293T cells in a 96-well white plate at a density of 2×104 cells/well. Transfect the cells with the target Kinase-NanoLuc fusion plasmid using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Replace the media with Opti-MEM containing the appropriate NanoBRET fluorescent tracer (at its predetermined Kd​ concentration).

  • Probe Incubation: Add the synthesized pyrazolo[1,5-a]pyridine probe in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM). Incubate for 2 hours to allow for cell entry and competitive equilibration.

  • Signal Detection: Add the NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Processing: Calculate the BRET ratio by dividing the 618 nm emission by the 460 nm emission. Plot the BRET ratio against the log[Probe] to determine the cellular IC50​ .

Quantitative Data Presentation

The following table summarizes the expected biochemical profile when comparing the unmodified core to a fully optimized chemical probe.

Compound / ProbeCellular PermeabilityNanoBRET IC50​ (Target Kinase)Max BRET Ratio (mBU)Off-Target Kinase IC50​
Unmodified Core High> 10,000 nM450> 10,000 nM
Optimized Probe High12.5 nM85> 5,000 nM
Positive Control Moderate8.2 nM90450 nM

Note: The unmodified core lacks the necessary solvent-exposed interactions to achieve high-affinity binding, hence the high IC50​ . The optimized probe leverages the 3-amine vector to establish these secondary interactions, dropping the IC50​ into the nanomolar range while maintaining the cellular permeability inherent to the pyrazolo[1,5-a]pyridine scaffold.

Handling & Storage Best Practices

  • Oxidation Sensitivity: As an electron-rich heteroaromatic amine, 5-Methylpyrazolo[1,5-a]pyridin-3-amine is susceptible to oxidation over time, which can manifest as a darkening of the powder (from pale yellow/tan to dark brown).

  • Storage: Always store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Solubility: The free base is highly soluble in DMSO and DMF, making it ideal for standard medicinal chemistry workflows and high-throughput screening preparations.

References

  • Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Method

Application Note: Derivatization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine for Kinase-Targeted SAR Studies

Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive protein kinase inhibitors [1]. Wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive protein kinase inhibitors [1]. Within this class, 5-Methylpyrazolo[1,5-a]pyridin-3-amine serves as a highly versatile building block. The bicyclic core effectively mimics the adenine ring of ATP, allowing for critical hydrogen bonding within the kinase hinge region.

This application note provides a comprehensive, self-validating guide for the derivatization of the 3-amino position of this scaffold. By strategically functionalizing the 3-amine, drug development professionals can systematically probe the solvent channel and hydrophobic sub-pockets of target kinases (such as PI3K and CDK9) to establish robust Structure-Activity Relationships (SAR)[2].

Structural Rationale & Pharmacophore Modeling

Successful SAR campaigns require a mechanistic understanding of the starting scaffold:

  • The Bicyclic Core: The electron-rich pyrazolo[1,5-a]pyridine system provides the primary π−π stacking interactions with the hydrophobic residues of the ATP-binding cleft.

  • The 5-Methyl Group: This moiety is not merely a structural placeholder; it provides a critical steric boundary. In isoform-selective targeting (e.g., targeting PI3K p110 α over p110 β ), the 5-methyl group exploits subtle volumetric differences in the kinase binding pockets, restricting the rotational freedom of the core and enhancing binding enthalpy [3].

  • The 3-Amino Group: Acting as the primary synthetic vector, the 3-amine is highly nucleophilic. Derivatizing this position into amides, sulfonamides, or ureas alters the hydrogen bond donor/acceptor profile and dictates the trajectory of the appended R-groups into the solvent-exposed region.

SAR_Workflow Core 5-Methylpyrazolo[1,5-a] pyridin-3-amine Amidation Amidation (HATU) Probes Solvent Channel Core->Amidation Sulfonylation Sulfonylation (Pyridine) Probes Hydrophobic Pocket Core->Sulfonylation Urea Urea Formation Probes Hinge Region Core->Urea Screening High-Throughput Kinase Screening Amidation->Screening Sulfonylation->Screening Urea->Screening Hit Hit Identification (IC50 < 10 nM) Screening->Hit

Caption: Workflow for the derivatization and SAR screening of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high-throughput compatibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm reaction trajectory before proceeding.

Amide Library Generation (Solvent Channel Probing)

Amidation of the 3-amine is utilized to extend the molecule into the solvent channel, improving aqueous solubility and tuning pharmacokinetic properties.

Causality Check: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in coupling electron-deficient or sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used instead of Triethylamine (TEA) because its increased steric bulk minimizes nucleophilic competition, preventing unwanted side reactions.

Step-by-Step Protocol:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Validation: A color change from clear to pale yellow indicates the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add 5-Methylpyrazolo[1,5-a]pyridin-3-amine (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Monitoring: Analyze a 5 μ L aliquot via LC-MS (ESI+). Validation: The disappearance of the starting material mass ( m/z 148.08 [M+H]+) and the appearance of the target product mass confirms reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Sulfonamide Derivatization (Isoform Selectivity)

Sulfonylation is critical for achieving sub-nanomolar potency and isoform selectivity, particularly in PI3K p110 α targeting [1]. The tetrahedral geometry of the sulfonamide forces the appended aryl group into a distinct hydrophobic sub-pocket.

Causality Check: The reaction is strictly cooled to 0 °C prior to the addition of the sulfonyl chloride. The sulfonylation of aromatic amines is highly exothermic; failing to control the temperature often leads to competitive di-sulfonylation at the 3-amino position, drastically reducing yields.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-Methylpyrazolo[1,5-a]pyridin-3-amine (1.0 eq) in anhydrous Pyridine (0.3 M). Pyridine acts as both the solvent and the acid scavenger.

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add the appropriate substituted benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitoring: Check via TLC (DCM:MeOH 95:5). Validation: The highly polar starting amine ( Rf​≈0.1 ) should be fully consumed, replaced by a less polar sulfonamide spot ( Rf​≈0.4 ).

  • Workup: Concentrate the mixture in vacuo to remove excess pyridine. Redissolve the crude residue in DCM and wash with 10% aqueous CuSO 4​ (to sequester residual pyridine as a water-soluble copper complex), followed by brine.

  • Purification: Dry, concentrate, and purify via reverse-phase preparative HPLC to yield the pure sulfonamide derivative.

Structure-Activity Relationship (SAR) Data

The derivatization of the 3-amine has profound effects on kinase inhibition. The table below summarizes representative SAR data demonstrating how structural modifications dictate PI3K p110 α potency and cellular activity (measured by downstream AKT phosphorylation blockade) [2].

Compound IDR-Group at 3-PositionPI3K p110 α IC 50​ (nM)PI3K p110 β IC 50​ (nM)Cellular pAKT IC 50​ (nM)
1 (Core) -NH 2​ (Unmodified)>10,000>10,000N/A
2 Benzamide4501,200850
3 Benzenesulfonamide1285045
4 N-hydroxyethyl sulfonamide0.9 1505.2

Data Synthesis: The unmodified core (Compound 1) lacks the necessary binding contacts to inhibit the kinase. Transitioning to a benzamide (Compound 2) establishes moderate binding. However, switching to a benzenesulfonamide (Compound 3) drastically improves potency due to the tetrahedral sulfur geometry perfectly aligning the phenyl ring into the p110 α specificity pocket. Further functionalization to an N-hydroxyethyl sulfonamide (Compound 4) yields sub-nanomolar potency (0.9 nM) by establishing an additional hydrogen bond with the solvent-exposed kinase rim [1].

Biological Pathway & Mechanism of Action

To validate the biological efficacy of the synthesized derivatives, compounds are evaluated in cellular assays for their ability to block the PI3K/AKT signaling cascade. The pyrazolo[1,5-a]pyridine derivatives act as ATP-competitive inhibitors at the PI3K catalytic domain, preventing the conversion of PIP2 to PIP3, thereby starving AKT of its membrane-docking site and halting tumor proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K (p110α) Target Enzyme RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition AKT AKT Phosphorylation (Cell Survival) PIP3->AKT Apoptosis Tumor Growth Inhibition AKT->Apoptosis Pathway Blockade

Caption: Mechanism of action for pyrazolo[1,5-a]pyridine derivatives inhibiting the PI3K/AKT signaling pathway.

References

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

Application

Application Notes and Protocols for the Safe Handling of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Introduction: Navigating the Chemistry of a Privileged Scaffold The pyrazolo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry and drug development, recognized for its broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry and drug development, recognized for its broad spectrum of biological activities.[1][2] Compounds bearing this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and for their role in treating various other conditions.[2][3][4][5][6][7] 5-Methylpyrazolo[1,5-a]pyridin-3-amine, as a functionalized derivative, is a valuable building block in the synthesis of more complex molecules.[8][9][10][11] Its primary amine group offers a reactive handle for a variety of chemical transformations, making it a key intermediate for researchers in pharmaceutical and materials science.

The utility of this compound, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many aromatic and heterocyclic amines, this class of compounds requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[12][13] This document provides a detailed guide to the safe handling, storage, and disposal of 5-Methylpyrazolo[1,5-a]pyridin-3-amine, grounded in the principles of chemical safety and informed by data on structurally related compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic amines are frequently cited as skin and eye irritants.[14][15] Prolonged or repeated contact may lead to redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[16]

  • Potential for Acute Toxicity: Some related heterocyclic amines are classified as hazardous upon ingestion, skin contact, or inhalation.[14][15]

  • Carcinogenicity and Mutagenicity: Certain aromatic and heterocyclic amines are known or suspected carcinogens and mutagens.[12][13][17] While no specific data exists for this compound, it is prudent to handle it as a potential carcinogen and mutagen.

  • Thermal Decomposition: Like many nitrogen-containing organic compounds, thermal decomposition at high temperatures can produce toxic fumes, including oxides of nitrogen and carbon.[14][16]

Data Summary for Analogous Compounds:

Hazard CategoryObservation for Structurally Related CompoundsCitation
Acute Toxicity May be harmful if swallowed.[15]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[14][15]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A).[14][15]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3).[16]

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 5-Methylpyrazolo[1,5-a]pyridin-3-amine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

  • Enclosed Systems: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to provide a higher level of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when handling 5-Methylpyrazolo[1,5-a]pyridin-3-amine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[14]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and splashes.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect the skin from accidental spills and contamination.
Respiratory Protection An N95 or higher-rated respirator may be required for procedures that could generate significant dust or aerosols, or if engineering controls are insufficient.To prevent inhalation of airborne particles.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols provide a framework for the safe handling of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in a research laboratory setting.

Protocol 1: Weighing and Transfer of Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Decontaminate the work surface within the fume hood.

    • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Weighing:

    • Carefully open the container of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Perform this action slowly and deliberately to minimize the generation of dust.

    • Securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or a suitable container for dissolution.

    • If dissolving the solid, add the solvent slowly to avoid splashing.

  • Decontamination:

    • Clean the spatula and any other contaminated utensils.

    • Wipe down the work surface in the fume hood.

    • Dispose of the weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.

    • Remove gloves and wash hands thoroughly.

Protocol 2: Use in a Chemical Reaction
  • Setup:

    • Assemble the reaction apparatus within a chemical fume hood.

    • Ensure all glassware is clean, dry, and free of defects.

  • Reagent Addition:

    • Add 5-Methylpyrazolo[1,5-a]pyridin-3-amine to the reaction vessel following Protocol 1.

    • Add other reagents and solvents to the reaction vessel. Be aware of potential incompatibilities. Aromatic amines can be incompatible with strong oxidizing agents, acids, and certain organic compounds.[12][18][19]

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Do not leave the reaction unattended unless it is equipped with appropriate safety controls for temperature and pressure.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform extractions, filtrations, and chromatography within the fume hood.

    • Handle all waste streams as hazardous waste.

Visualizing the Workflow: A Process Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_clean Decontaminate Work Surface prep_ppe->prep_clean weigh Weigh Solid Compound prep_clean->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve reaction Perform Reaction dissolve->reaction decon_tools Decontaminate Tools reaction->decon_tools decon_surface Clean Work Surface decon_tools->decon_surface waste Dispose of Waste decon_surface->waste remove_ppe Remove PPE & Wash Hands waste->remove_ppe

Caption: Standard workflow for handling 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Emergency Procedures: Preparedness and Response

Spill Response

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a dustpan and place it in a labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning solution.[20][21][22]

    • Place all cleanup materials in a sealed bag for hazardous waste disposal.

  • Minor Spill (in Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material (e.g., vermiculite, spill pillows).[23][24]

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbent material and place it in a labeled container for hazardous waste disposal.

    • Decontaminate the area.

    • Place all cleanup materials in a sealed bag for hazardous waste disposal.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

    • Provide EHS with as much information as possible about the spilled material.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Waste Disposal

  • Storage: Store 5-Methylpyrazolo[1,5-a]pyridin-3-amine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: All waste containing 5-Methylpyrazolo[1,5-a]pyridin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in research and development is predicated on a strong foundation of safety awareness and adherence to established protocols. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound. A proactive approach to safety is not merely a matter of compliance but is integral to the integrity and success of scientific endeavor.

References

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

  • Spill Decontamination Kit for Aromatic Amines - Skcltd.com. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. Retrieved from [Link]

  • DECONtamination Solution for Aromatic Amines Cat. Nos. 769-1051, 769-1051D, and 769-1071 - Analyt-MTC. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (2026, January 14). Retrieved from [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]

  • FOR SKC WEB USE ONLY_37562-decontamination-solution-aromatic-amines-oi.indd - Skcltd.com. Retrieved from [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed. (2017, January 27). Retrieved from [Link]

  • Aliphatic and Aromatic Amines Compatibility - CP Lab Safety. Retrieved from [Link]

  • Aromatic Amine Limits → Area → Sustainability. Retrieved from [Link]

  • GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Publications - ACS.org. (2022, February 15). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021, July 14). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Retrieved from [Link]

  • The basics of nitrogen for fire suppression and prevention - Atlas Copco USA. Retrieved from [Link]

  • Nitrogen Fire Protection System - BuildOps. (2023, July 13). Retrieved from [Link]

  • Ammonium nitrate: What firefighters must know - FireRescue1. (2013, April 23). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Retrieved from [Link]

  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected) - National Toxicology Program. (2018, March 15). Retrieved from [Link]

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved from [Link]

  • Preventive fire protection with nitrogen | Busch United States. (2018, June 5). Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (2025, November 20). Retrieved from [Link]

  • Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed. (2014, October 6). Retrieved from [Link]

  • (PDF) Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (2025, October 16). Retrieved from [Link]

  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. Retrieved from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature - Organic Chemistry Portal. Retrieved from [Link]

  • Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Incompatible Chemicals - Risk Management and Safety. Retrieved from [Link]

  • Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013, February 13). Retrieved from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. (2023, October 29). Retrieved from [Link]

  • Pharmacology of pyrazolopyridines - PubMed. Retrieved from [Link]

  • Safety assessment of ingested heterocyclic amines: initial report. - OA Monitor Ireland. Retrieved from [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2026, January 27). Retrieved from [Link]

  • Heterocyclic amine - Wikipedia. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for 5-Methylpyrazolo[1,5-a]pyridin-3-amine from crude reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Methylpyrazolo[1,5-a]pyridin-3-amine from crude reaction mixtures. The strategies and solutions presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a heterocyclic amine belonging to the pyrazolo[1,5-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The purification of this compound, like many nitrogen-containing heterocycles, can present unique challenges.[2][3] Common issues include the removal of starting materials, catalysts, and side products formed during synthesis, which may have similar polarities to the desired product.[4] This guide provides a structured approach to overcoming these purification hurdles.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Question 1: My crude reaction mixture contains both acidic and basic impurities. What is the most efficient initial purification step?

Answer:

For a complex crude mixture containing both acidic and basic impurities, an acid-base extraction is the most effective initial purification strategy.[5] This technique leverages the basicity of the amine functional group in your target compound to selectively move it between aqueous and organic phases, leaving behind neutral and acidic impurities.

Causality: The primary amine on the pyrazolo[1,5-a]pyridine ring is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt.[6][7] Neutral organic impurities and unreacted starting materials will remain in the organic layer, while acidic impurities can be subsequently removed by washing the organic layer with a basic aqueous solution.

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The 5-Methylpyrazolo[1,5-a]pyridin-3-amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two to three times to ensure complete transfer.[6]

  • Separation: Combine the aqueous layers. At this stage, the organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate out or form an oily layer.

  • Back-Extraction: Extract the now-basic aqueous solution with fresh organic solvent (DCM or ethyl acetate) to recover the purified amine.[6]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_0 Phase Separation 1 cluster_1 Phase Separation 2 crude Crude Mixture (in Organic Solvent) acid_wash Add 1M HCl (aq) crude->acid_wash sep_funnel1 Separatory Funnel org_layer1 Organic Layer (Neutral Impurities) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Protonated Amine) sep_funnel1->aq_layer1 Collect acid_wash->sep_funnel1 base_wash Add 1M NaOH (aq) aq_layer1->base_wash sep_funnel2 Separatory Funnel aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 Discard org_layer2 Organic Layer (Purified Amine) sep_funnel2->org_layer2 Collect & Dry base_wash->sep_funnel2 final_product Purified Product org_layer2->final_product Evaporate Solvent

Caption: Workflow for purifying 5-Methylpyrazolo[1,5-a]pyridin-3-amine using acid-base extraction.

Question 2: After acid-base extraction, I still see impurities in my TLC analysis. How should I proceed with column chromatography?

Answer:

Column chromatography is the logical next step for removing persistent, closely-related impurities. Due to the basic nature of the amine, standard silica gel chromatography can be problematic, leading to peak tailing and poor separation.[2][8] To mitigate this, several strategies can be employed.

Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amine, causing the compound to streak down the column instead of eluting as a sharp band.[2] This leads to poor resolution and potential loss of product.

Column Chromatography Strategies:
StrategyStationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Modified Normal-Phase Standard Silica GelAdd a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2][9]Readily available materials.The basic modifier can be difficult to remove from the final product.
Amine-Functionalized Silica Amine-functionalized silica gelStandard normal-phase eluents (e.g., Hexane/Ethyl Acetate).Excellent peak shape and resolution for basic compounds.[8]More expensive than standard silica gel.
Reversed-Phase C18-functionalized silica gelAcetonitrile/Water or Methanol/Water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.Good for polar compounds.Can be more difficult to remove water from the final product.
Recommended Protocol: Modified Normal-Phase Chromatography
  • TLC Optimization: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). To each solvent system, add ~1% triethylamine.[8] Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the optimized eluent system (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. This technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove residual triethylamine, co-evaporation with a solvent like toluene may be necessary.

Logical Flow Diagram: Chromatography Strategy Selection

ChromatographySelection cluster_mods Modification Options start Crude Product Post-Extraction tlc TLC Analysis shows Impurities start->tlc decision Significant Peak Tailing on Standard Silica TLC? tlc->decision normal_phase Proceed with Standard Silica Gel Chromatography decision->normal_phase No modified_phase Use Modified Chromatography decision->modified_phase Yes collect Collect & Combine Pure Fractions normal_phase->collect add_tea Add TEA to Eluent modified_phase->add_tea amine_silica Use Amine-Functionalized Silica modified_phase->amine_silica rev_phase Use Reversed-Phase (C18) modified_phase->rev_phase add_tea->collect amine_silica->collect rev_phase->collect final_product Pure Product collect->final_product

Caption: Decision-making workflow for selecting a column chromatography strategy.

Question 3: My product is a solid, but I am struggling to induce crystallization. What recrystallization strategies can I try?

Answer:

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The difficulty in crystallizing some pyrazolo[1,5-a]pyridine derivatives can stem from their high solubility in many common organic solvents.[10] A systematic approach to solvent screening is key.

Causality: Successful recrystallization relies on finding a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[10]

Recrystallization Troubleshooting:
  • Issue: No Crystal Formation Upon Cooling.

    • Reason: The solution may be too dilute, or it could be supersaturated.[10]

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Solution 2: Seeding. If a small amount of pure crystalline material is available, add a "seed crystal" to the cooled solution to initiate crystallization.[10]

    • Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.[10]

  • Issue: The Product "Oils Out" Instead of Crystallizing.

    • Reason: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is cooling too rapidly.

    • Solution 1: Slower Cooling. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Solution 2: Change Solvent System. Select a solvent with a lower boiling point. Alternatively, use a solvent-pair system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[10]

Solvent Selection Guide for Recrystallization:
Solvent CategoryExamplesSuitability for 5-Methylpyrazolo[1,5-a]pyridin-3-amine
Protic Polar Ethanol, Methanol, IsopropanolOften good "good" solvents. May need a "poor" anti-solvent.[11]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood candidates for single-solvent or as the "good" solvent in a pair.
Non-Polar Hexanes, Heptane, TolueneExcellent candidates for the "poor" solvent (anti-solvent).

Recommended Starting Point: Attempt recrystallization from ethanol or an ethyl acetate/hexanes solvent pair.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of pyrazolo[1,5-a]pyridines? A1: Impurities can vary depending on the synthetic route. Common synthetic methods involve the cyclization of N-iminopyridinium ylides with alkynes or alkenes.[1][12] Potential impurities include unreacted starting materials, regioisomers, and side products from hydrolysis of intermediates.[4]

Q2: Is 5-Methylpyrazolo[1,5-a]pyridin-3-amine stable to acidic and basic conditions? A2: Generally, the pyrazolo[1,5-a]pyridine core is stable to the dilute acidic and basic conditions used in extraction. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is always advisable to perform extractions expeditiously and without excessive heating.

Q3: Can I use distillation for purification? A3: Distillation is generally not a suitable method for purifying solid compounds like 5-Methylpyrazolo[1,5-a]pyridin-3-amine unless it can be sublimed under high vacuum. For aromatic amines, distillation is more commonly used to purify liquid products or to remove volatile impurities from a high-boiling residue.[13]

Q4: My final product has a persistent color. How can I remove it? A4: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal, followed by hot gravity filtration to remove the charcoal. However, be aware that charcoal can also adsorb some of your desired product, leading to a decrease in yield. This should be a final purification step if other methods fail.

Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) against a reference standard is a quick check. For a more definitive assessment, use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and by obtaining a sharp melting point.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Al-Najjar, B. O., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(10), 14337–14347. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • OChemOnline. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7168. [Link]

  • Sperry, J. B., & Wright, D. L. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4789–4793. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (2009, March 12).
  • Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13847. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 471–480. [Link]

  • Cole, K. P., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 12345-12367. [Link]

  • Wang, J., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 22(15), 5853–5858. [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(1), 133-144. [Link]

  • Al-Zaydi, K. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1), 1-10. [Link]

  • Gáspár, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • NextSDS. Pyrazolo[1,5-a]pyrimidin-3-amine, 5-methyl- (9CI). [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31631-31653. [Link]

Sources

Optimization

identifying and minimizing byproducts in 5-Methylpyrazolo[1,5-a]pyridin-3-amine synthesis

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine . This core scaffold is a privileged pharmacophore, serving as a critical building block in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists (e.g., E2508) and various kinase inhibitors[1],[2].

Synthesizing this fused bicyclic system presents unique chemo- and regioselectivity challenges. Below, we deconstruct the 5-step synthetic workflow, identify the mechanistic root causes of common byproducts, and provide self-validating protocols to ensure high-fidelity scale-up.

I. Synthetic Workflow & Byproduct Intervention Map

SynthesisWorkflow SM 4-Methylpyridine (Starting Material) Step1 1. N-Amination Reagent: DPH SM->Step1 Int1 1-Amino-4-methyl pyridinium salt Step1->Int1 BP1 Tarry Residues (Reagent Degradation) Step1->BP1 Step2 2. Cycloaddition Reagent: Ethyl Propiolate Int1->Step2 Int2 Ethyl 5-methylpyrazolo [1,5-a]pyridine-3-carboxylate Step2->Int2 BP2 2-Carboxylate Regioisomer Step2->BP2 Step3 3. Decarboxylation Reagent: NaOH, then Heat Int2->Step3 Int3 5-Methylpyrazolo [1,5-a]pyridine Step3->Int3 BP3 Incomplete Decarboxylation Step3->BP3 Step4 4. Nitration Reagent: HNO3 / Ac2O Int3->Step4 Int4 5-Methyl-3-nitro pyrazolo[1,5-a]pyridine Step4->Int4 BP4 3,6-Dinitro Byproduct Step4->BP4 Step5 5. Reduction Reagent: Fe / NH4Cl Int4->Step5 Product 5-Methylpyrazolo[1,5-a] pyridin-3-amine Step5->Product BP5 Tetrahydropyridine (Over-reduction) Step5->BP5

Fig 1. 5-step synthesis workflow of 5-Methylpyrazolo[1,5-a]pyridin-3-amine and byproduct pathways.

II. Troubleshooting & FAQs

Module 1: Ylide Formation & Cycloaddition

Q: Why am I seeing unreacted 4-methylpyridine and dark tarry residues instead of the N-aminopyridinium salt? A: This is a classic symptom of aminating reagent degradation. Historically, O-(mesitylsulfonyl)hydroxylamine (MSH) was used, but it is highly unstable and prone to explosive decomposition at room temperature. Solution: Switch to O-(2,4-dinitrophenyl)hydroxylamine (DPH) . DPH is bench-stable and provides a highly controlled electrophilic nitrogen transfer to the pyridine lone pair, drastically reducing tar formation and improving the yield of the N-aminopyridinium intermediate ()[3].

Q: During the 1,3-dipolar cycloaddition with ethyl propiolate, I get a mixture of products. How do I maximize the 3-carboxylate over the 2-carboxylate regioisomer? A: The reaction of the pyridinium N-imine with alkynes is a standard [3+2] cycloaddition[4]. Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions. The nucleophilic exocyclic nitrogen of the ylide preferentially attacks the highly electrophilic β -carbon of ethyl propiolate. If you are seeing the 2-carboxylate byproduct, your reaction temperature is likely too high, overriding the kinetic FMO control. Maintain the reaction strictly at room temperature and use a mild base like K2​CO3​ in DMF to ensure the kinetic 3-carboxylate product dominates.

Module 2: Saponification & Decarboxylation

Q: My decarboxylation step requires harsh heating, leading to ring-opening and low yields. What is the mechanistic cause? A: Pyrazolo[1,5-a]pyridine-3-carboxylic acids are highly stable due to the extended conjugation of the 10- π electron system. Standard thermal decarboxylation often requires temperatures exceeding 200 °C, which can cause oxidative degradation. Solution: Utilize microwave-assisted decarboxylation in a high-boiling inert solvent (e.g., diphenyl ether) or add a catalytic amount of copper powder. Copper facilitates the formation of a stabilized Cu-carboxylate intermediate, lowering the activation energy required for CO2​ extrusion.

Module 3: Electrophilic Nitration

Q: Nitration of 5-methylpyrazolo[1,5-a]pyridine yields significant amounts of a di-nitro byproduct. How can I strictly control regioselectivity at C3? A: The pyrazolo[1,5-a]pyridine core is highly electron-rich. The HOMO has the highest orbital coefficient at the C3 position, making it the primary site for electrophilic aromatic substitution ( SE​Ar ). However, the C6 position is the second most nucleophilic site. Using standard HNO3​/H2​SO4​ often leads to 3,6-dinitro byproducts. Solution: Switch to strictly stoichiometric fuming HNO3​ (1.05 eq) in acetic anhydride at -10 °C. The generation of acetyl nitrate ( CH3​COONO2​ ) provides a milder, highly selective nitronium source that halts precisely after mono-nitration at C3.

Module 4: Selective Nitro Reduction

Q: Catalytic hydrogenation ( Pd/C,H2​ ) is giving me a mass corresponding to a tetrahydropyridine derivative (+4 m/z). How do I prevent over-reduction? A: While the pyrazolo[1,5-a]pyridine system is aromatic, the pyridine ring retains significant diene-like character compared to a pure benzene ring. Under high-pressure hydrogen with a highly active catalyst like Palladium, the C4-C5 and C6-C7 double bonds are easily hydrogenated. Solution: Abandon catalytic hydrogenation in favor of a Single-Electron Transfer (SET) reduction. Using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) specifically reduces the nitro group to the amine via sequential electron/proton transfers, leaving the delicate heteroaromatic core completely intact.

III. Quantitative Byproduct Analysis Matrix

Summarized below are the critical mass spectrometry (LC-MS) markers to identify reaction deviations in real-time.

Synthetic StepTarget CompoundPrimary ByproductDetection (LC-MS m/z)Yield ImpactMitigation Strategy
1. N-Amination 1-Amino-4-methylpyridiniumUnreacted Pyridine / TarsTarget: 109 [M]+ -40%Use DPH at 0 °C to RT; avoid MSH.
2. Cycloaddition Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate2-Carboxylate RegioisomerTarget: 205 [M+H]+ BP: 205 [M+H]+ -15%Use K2​CO3​ in DMF; maintain strict kinetic control at RT.
3. Decarboxylation 5-Methylpyrazolo[1,5-a]pyridineUnreacted Carboxylic AcidTarget: 133 [M+H]+ BP: 177 [M+H]+ -25%Cu-catalyzed or microwave irradiation (200 °C, 15 min).
4. Nitration 5-Methyl-3-nitropyrazolo[1,5-a]pyridine3,6-Dinitro ByproductTarget: 178 [M+H]+ BP: 223 [M+H]+ -20%Strict 1.05 eq HNO3​ in Ac2​O at -10 °C.
5. Reduction 5-Methylpyrazolo[1,5-a]pyridin-3-amineTetrahydropyridine derivativeTarget: 148 [M+H]+ BP: 152 [M+H]+ -30%Use Fe/NH4​Cl SET reduction instead of Pd/C .

IV. Self-Validating Experimental Protocols

The following methodologies are designed with built-in visual and analytical validation checkpoints to ensure process integrity.

Protocol A: Regioselective Nitration (Synthesis of 5-Methyl-3-nitropyrazolo[1,5-a]pyridine)
  • Preparation: Dissolve 5-methylpyrazolo[1,5-a]pyridine (1.0 eq) in acetic anhydride (10 volumes) and cool the reactor to -10 °C using an ice/brine bath.

  • Addition: Dropwise add fuming HNO3​ (1.05 eq) dissolved in acetic anhydride (2 volumes) over 30 minutes.

    • Validation Check: Monitor internal temperature probes. The temperature must not exceed 0 °C . Exceeding this threshold triggers oxidative degradation of the C5-methyl group.

  • Reaction: Stir for 1 hour at 0 °C.

    • Validation Check: Pull a 50 μL aliquot, quench in water, and analyze via LC-MS. The chromatogram should show >95% conversion to the target mass (m/z 178). The appearance of m/z 223 indicates the reaction has run too long and over-nitration is occurring.

  • Workup: Pour the mixture onto crushed ice and neutralize with saturated Na2​CO3​ until pH reaches 7.5. Filter the resulting bright yellow precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective SET Reduction (Synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine)
  • Preparation: Suspend 5-methyl-3-nitropyrazolo[1,5-a]pyridine (1.0 eq) and Iron powder (5.0 eq, 325 mesh) in a 4:1 mixture of Ethanol and H2​O .

  • Initiation: Add NH4​Cl (2.0 eq) in one portion.

    • Validation Check: The mixture will initially appear as a dark, heterogeneous yellow/black suspension.

  • Heating: Heat the reaction to 80 °C for 2 hours.

    • Validation Check: Reaction progression is marked visually by the consumption of the yellow nitro starting material. On TLC (Hexane/EtOAc 1:1), verify the disappearance of the starting material ( Rf​=0.6 ) and the appearance of a highly polar, UV-active amine spot ( Rf​=0.2 ) that stains dark brown with ninhydrin.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides.

    • Validation Check: The filtrate must be a clear, pale amber solution. A dark green or black filtrate indicates incomplete removal of iron salts, requiring re-filtration.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure 3-amine as a crystalline solid.

V. References

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Source: Journal of Medicinal Chemistry (2012) URL:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Source: Molecules / MDPI (2023) URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. Source: The Journal of Organic Chemistry (2022) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyridine/pyrimidine Kinase Inhibitors

Welcome to the technical support center for researchers investigating pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, such as 5-Methylpyrazolo[1,5-a]pyridin-3-amine and its analogs. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, such as 5-Methylpyrazolo[1,5-a]pyridin-3-amine and its analogs. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to help you identify, characterize, and overcome mechanisms of acquired drug resistance in your cancer cell models.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this class of compounds.

Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyridine/pyrimidine-based inhibitors?

A: The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are privileged structures in medicinal chemistry, known to act as ATP-competitive inhibitors of various protein kinases.[1][2] While the exact target depends on the specific substitutions on the core structure, prominent targets for this class include PIM kinases, PI3K, c-Met, and cyclin-dependent kinases (CDKs).[3][4][5] For the purpose of this guide, we will often reference PIM kinase as a primary example, as its role in therapeutic resistance is well-documented.[6][7] PIM kinases are key regulators of cell survival, proliferation, and metabolism, often downstream of STAT signaling pathways.

Q2: What are the initial signs of acquired resistance in my cell culture experiments?

A: The most common indicator of acquired resistance is a rightward shift in the dose-response curve, resulting in a significant increase (typically >5-10 fold) in the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) value.[8] You may also observe morphological changes in the cells, altered proliferation rates even in the absence of the drug, or a failure to induce apoptotic markers (e.g., cleaved PARP, cleaved Caspase-3) at concentrations that were previously effective.[9]

Q3: I've confirmed a significant IC50 shift. What are the most likely biological mechanisms driving this resistance?

A: Acquired resistance to kinase inhibitors is a complex phenomenon but typically falls into several major categories:

  • On-Target Alterations: Mutations in the kinase gatekeeper residue or the drug-binding pocket can prevent the inhibitor from binding effectively.[10]

  • Bypass Pathway Activation: Cancer cells can activate parallel survival signaling pathways to circumvent the inhibited pathway. For PIM kinase inhibitors, a common mechanism is the feedback activation of the PI3K/AKT/mTOR pathway.[11][12]

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.[13][14]

  • Metabolic Reprogramming: PIM kinases regulate cellular metabolism. Resistance can arise through metabolic adaptations, such as increased glucose flux through the pentose phosphate pathway to manage oxidative stress.[11][12]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your research, following a logical workflow from identification to characterization.

Problem 1: My IC50/GR50 values are inconsistent across experiments.

Q: I am measuring drug sensitivity, but my results have high variability between replicates and experiments. What could be the cause?

A: Inconsistent dose-response data often stems from technical, rather than biological, issues. Before investigating complex resistance mechanisms, it's crucial to standardize your assay.

Causality & Solution:

  • Cell Health & Density: Cells should be in the mid-logarithmic growth phase before plating.[15] Overly confluent or sparse cultures will respond differently to drug treatment.[16] Ensure you use a consistent seeding density that prevents untreated control cells from becoming over-confluent by the assay's endpoint.

  • Drug Dilution & Dispensing: Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock in DMSO. Avoid manual pipetting for large-scale screens; automated dispensers reduce variability.[17]

  • Assay Duration: The incubation time must be sufficient for the drug to take effect and for differences in cell proliferation to become apparent. Typically, 48-72 hours is standard, but this should be optimized for your specific cell line's doubling time.[9][17]

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the drug and media components, skewing results. Avoid using the outermost wells for data collection or ensure proper humidification in your incubator.

ParameterRecommendationRationale
Cell State Mid-logarithmic growth phaseEnsures uniform and active cell division at the start of the assay.[15]
Seeding Density Optimized per cell line (e.g., 5,000-20,000 cells/well)Prevents confluence in control wells, which can inhibit growth and affect results.[16][18]
Drug Preparation Fresh serial dilutions from DMSO stock for each experimentAvoids degradation and precipitation of the compound.
Incubation Time Typically 48-72 hoursAllows for at least one to two cell doublings in the control group.[17]
Problem 2: Resistance is confirmed. How do I determine if it's due to bypass signaling?

Q: My resistant cell line shows a >10-fold increase in IC50, but Sanger sequencing of the target kinase shows no mutations. I suspect activation of a bypass pathway. Which pathways should I investigate and how?

A: This is a classic scenario for acquired resistance. When the primary target remains unchanged, cancer cells often rewire their signaling networks to survive. For PIM kinase inhibitors, the PI3K/AKT/mTOR axis is a primary culprit.[11][12]

Causality & Investigative Workflow:

  • Hypothesis: Inhibition of PIM kinase may lead to a compensatory upregulation of PI3K/AKT signaling to maintain downstream proliferative signals like mTORC1. PIM kinases and AKT share several downstream targets, making them functionally redundant in some contexts.[12]

  • Experiment - Western Blot Analysis: Compare the phosphorylation status of key signaling nodes in your parental (sensitive) and resistant cell lines, both at baseline and after drug treatment.

    • Primary Pathway to Investigate (PI3K/AKT/mTOR):

      • p-AKT (Ser473/Thr308): Increased levels in resistant cells suggest PI3K pathway activation.

      • p-S6 Ribosomal Protein (Ser235/236): A key downstream effector of mTORC1. Increased levels indicate mTOR pathway activity.

      • p-4E-BP1 (Thr37/46): Another critical mTORC1 target.

    • Secondary Pathways:

      • p-ERK1/2 (Thr202/Tyr204): To check for MAPK pathway activation.

      • NRF2: PIM kinases can regulate NRF2, a master regulator of the antioxidant response.[11][12] Check total NRF2 protein levels.

  • Interpretation: If you observe hyper-activation of p-AKT and its downstream targets in the resistant line, this strongly implicates PI3K signaling as the bypass mechanism.

dot

Resistance_Signaling cluster_drug Therapeutic Intervention cluster_pim Primary Target Pathway cluster_bypass Resistance Bypass Pathway Pyrazolo_Inhibitor 5-Methylpyrazolo[1,5-a] pyridin-3-amine PIM PIM Kinase Pyrazolo_Inhibitor->PIM Inhibition mTORC1 mTORC1 Activation PIM->mTORC1 NRF2 NRF2 Activity PIM->NRF2 Survival Cell Proliferation & Survival mTORC1->Survival NRF2->Survival Redox Balance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT AKT->mTORC1 Re-activation AKT->Survival Direct Survival Signal

Caption: PIM kinase inhibition and a common bypass resistance mechanism.

Problem 3: I've identified a bypass pathway. How do I overcome this resistance?

Q: My results from Problem 2 confirm AKT is hyper-activated in my resistant cells. What is the next logical step to restore sensitivity?

A: The identification of a specific bypass mechanism is a critical breakthrough, as it provides a rationale for targeted combination therapy.

Causality & Solution: The principle here is dual pathway inhibition . Since the resistant cells now rely on the PI3K/AKT pathway for survival, co-targeting both the original target (PIM) and the escape route (PI3K/AKT) should induce synthetic lethality and restore sensitivity.

  • Strategy: Combine your pyrazolo[1,5-a]pyridine inhibitor with a selective PI3K or AKT inhibitor.

  • Experiment - Drug Synergy Assay: Perform a checkerboard assay by treating the resistant cells with a matrix of concentrations of both drugs. Cell viability is measured after 72 hours.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergy (the combination is more effective than the sum of individual drugs).

    • CI = 1: Additive effect.

    • CI > 1: Antagonism.

  • Expected Outcome: You should observe strong synergy (CI << 1) in the resistant cell line, but likely only an additive or mildly synergistic effect in the parental (sensitive) line, which is not reliant on the bypass pathway. This validates your hypothesis and provides a potential clinical strategy.

dot

Workflow_Diagram cluster_mechanisms Mechanism Investigation cluster_solutions Therapeutic Strategy start Observe Increased IC50 (>10-fold shift) confirm Confirm Resistance (e.g., Clonogenic Assay) start->confirm create_line Establish Stable Resistant Cell Line (Protocol 4.1) confirm->create_line investigate Investigate Mechanism create_line->investigate seq Target Sequencing (Protocol 4.3) investigate->seq Hypothesis: On-Target Mutation wb Western Blot for Bypass Pathways (Protocol 4.2) investigate->wb Hypothesis: Bypass Signaling efflux Efflux Pump Assay (e.g., Rhodamine 123) investigate->efflux Hypothesis: Drug Efflux next_gen Test Next-Generation Inhibitor seq->next_gen combo Combination Therapy (Protocol 4.4) wb->combo pump_inhibitor Combine with Efflux Pump Inhibitor efflux->pump_inhibitor

Caption: Experimental workflow for investigating and overcoming resistance.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key experiments discussed above.

Protocol 3.1: Generation of an Acquired Drug-Resistant Cell Line

This protocol uses a continuous dose-escalation method to simulate the gradual development of resistance.

Materials:

  • Parental cancer cell line of interest

  • 5-Methylpyrazolo[1,5-a]pyridin-3-amine (or analog)

  • Complete growth medium, PBS, Trypsin-EDTA

  • Cell culture flasks/plates, Incubator

  • Cell viability reagent (e.g., CCK-8, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line using a standard 72-hour viability assay.[17]

  • Initial Exposure: Begin culturing the parental cells in medium containing the inhibitor at a concentration equal to the IC20 (or ~1/10th the IC50).[8]

  • Monitor and Passage: Initially, you will observe significant cell death.[9] Allow the surviving cells to recover and reach 70-80% confluency. Passage the cells as normal, always maintaining the same drug concentration in the medium.

  • Dose Escalation: Once the cells are proliferating robustly at the current drug concentration (growth rate similar to untreated parental cells), double the concentration of the inhibitor.

  • Repeat: Repeat Step 4, gradually increasing the drug concentration. This process can take several months.[19]

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), test the IC50 of the cultured cells. A resistant line is typically considered established when the IC50 is stably >10-fold higher than the parental line.[8]

  • Stabilization: Once the desired level of resistance is achieved, culture the resistant cells for at least 2-3 passages in drug-free medium to test the stability of the resistant phenotype before freezing down stocks.

Protocol 3.2: Western Blotting for Bypass Pathway Analysis

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-AKT, total AKT, p-S6, total S6, p-ERK, total ERK, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Culture parental and resistant cells to 80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3x for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

  • Stripping and Re-probing: To compare total and phosphorylated protein levels, strip the membrane and re-probe with an antibody for the total protein (e.g., total AKT) and a loading control (e.g., β-Actin).

Section 4: References

  • Le, X., et al. (2018). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Cancer Research. Available at: [Link]

  • Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Le, X., et al. (2018). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. PMC. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available at: [Link]

  • Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Wang, Z., et al. (2023). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Pippa, R., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]

  • Naser, F., & Musharraf, M. (2023). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. Available at: [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Ke, X., et al. (2015). Pim-1 kinase as cancer drug target: An update. PMC. Available at: [Link]

  • Saha, S., et al. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol. Available at: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Kulshrestha, A. (2023). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Mason, J., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Markovic, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • ChEMBL. (n.d.). Target Classes for Document CHEMBL3638534. EMBL-EBI. Available at: [Link]

  • Wu, W., et al. (2020). Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Goldstein, D., et al. (2013). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Willems, S., et al. (2022). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PMC. Available at: [Link]

  • Vasta, J., & Robers, M. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. PMC. Available at: [Link]

  • Markovic, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Andrews, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Andrews, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • Terungwa, I. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

Sources

Optimization

Preclinical In Vivo Support Center: Dosage, Administration, and PK Optimization

Welcome to the Technical Support Center for in vivo pharmacology. This guide is engineered for researchers, scientists, and drug development professionals who need to troubleshoot and optimize their animal studies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacology. This guide is engineered for researchers, scientists, and drug development professionals who need to troubleshoot and optimize their animal studies. Moving a compound from in vitro assays to in vivo models introduces complex physiological variables. The guidance below is designed to help you navigate pharmacokinetics (PK), formulation stability, and administration protocols while maintaining strict scientific integrity and animal welfare standards.

Section 1: Dosage Optimization & Allometric Scaling (FAQ)

Q: How do I translate a highly effective in vitro concentration into an in vivo starting dose? A: You cannot directly convert an in vitro IC50/EC50 into an in vivo dose without accounting for the compound's absorption, distribution, metabolism, and excretion (ADME) profile[1]. In vitro assays represent a closed system lacking systemic clearance. To establish an in vivo dose, you must first determine the compound's Volume of Distribution ( Vd​ ) and Clearance ( CL ) through a pilot Pharmacokinetic (PK) study[2]. A common empirical starting point for novel chemical probes in rodents is 1–2 mg/kg, which is generally sufficient for LC-MS/MS detection without inducing immediate toxicity[3].

Q: How do I scale doses between species (e.g., from mice to rats, or animals to humans)? A: Do not scale doses based on linear body weight (mg/kg). Metabolic rates do not scale linearly with weight; they scale with Body Surface Area (BSA). According to FDA guidance, you must use allometric scaling to estimate the Maximum Recommended Starting Dose (MRSD)[4].

  • The Causality: Smaller animals have a higher metabolic rate and faster clearance per kilogram of body weight. A 10 mg/kg dose in a mouse will result in significantly lower systemic exposure (Area Under the Curve, AUC) than a 10 mg/kg dose in a human.

  • The Solution: Convert the animal dose to a Human Equivalent Dose (HED) using the formula:

    HED(mg/kg)=AnimalDose(mg/kg)×(HumanWeight(kg)AnimalWeight(kg)​)0.33

    Alternatively, use standard FDA conversion factors (e.g., divide the mouse dose by 12.3 to get the human equivalent)[4].

PK_Workflow A In Vitro Profiling (ADME & Toxicity) B Vehicle Selection (Solubility Optimization) A->B C Route Optimization (IV, PO, IP, SC) B->C D In Vivo PK Study (Serial Sampling) C->D E PK Parameter Analysis (Clearance, Half-life) D->E F Allometric Scaling (Species Translation) E->F

Caption: Workflow for optimizing in vivo dosing and pharmacokinetics.

Section 2: Administration Routes & Formulation Troubleshooting

Q: My poorly water-soluble drug is precipitating during intravenous (IV) administration. How do I fix this? A: This is a classic case of dynamic precipitation.

  • The Causality: Poorly soluble therapeutics are often formulated in organic co-solvents (e.g., DMSO, PEG400) or at non-physiological pH to maintain kinetic solubility. When this formulation is injected into the bloodstream, it experiences a rapid thermodynamic shift. The sudden dilution in an aqueous, highly buffered environment with high protein content causes the drug to crash out of solution[5].

  • Troubleshooting Steps:

    • Evaluate via Flow-Through Systems: Use an in vitro dynamic model like the Optical Spatial Precipitation Analyzer (OSPREY) to simulate the flow rate and vessel diameter of the target animal's vein. This allows you to quantify precipitation before risking animal subjects[5].

    • Analyze the Precipitate: Use on-site Raman spectroscopy to confirm the solid form composition of the precipitate (whether it is the free drug or a salt form)[6].

    • Adjust the Infusion Rate: Slowing the infusion rate ( Qi​ ) relative to the vessel's blood flow rate ( Qv​ ) provides more time for the drug to bind to plasma proteins, preventing localized supersaturation[5].

IV_Troubleshooting A IV Administration of Poorly Soluble Drug B Dynamic Mixing with Blood (pH/Protein Shifts) A->B C Precipitation Detected (OSPREY / Raman) B->C D Decrease Infusion Rate C->D E Reformulate Vehicle (Co-solvents) C->E F Change Route (e.g., IP or PO) C->F

Caption: Decision tree for troubleshooting intravenous drug precipitation.

Q: What are the maximum safe administration volumes for different routes? A: Exceeding recommended volumes alters hydrostatic pressure at the injection site, which skews absorption kinetics and causes severe animal distress. Always adhere to Good Practice Guidelines[7].

Table 1: Maximum Administration Volumes for Rodents
Route of AdministrationMouse (Max Volume ml/kg)Rat (Max Volume ml/kg)Causality for Limitation
Intravenous (IV) 55Prevents volume overload, hypertension, and pulmonary edema.
Oral (PO) 1010Prevents gastric distension and reflux into the esophagus.
Intraperitoneal (IP) 10 - 2010Prevents elevated intra-abdominal pressure and organ compression.
Subcutaneous (SC) 105Prevents skin necrosis and delayed depot absorption.

(Data adapted from the EFPIA/ECVAM Good Practice Guide[7])

Section 3: Blood Sampling & PK Profiling

Q: What is the maximum blood volume I can sample without altering the drug's PK profile? A: You must not remove more than 10% of the animal's total blood volume in a single sampling session, or 15% over a 28-day period[8].

  • The Causality: Removing excessive blood induces hypovolemic shock. To compensate for the pressure drop, the animal's body triggers peripheral vasoconstriction and shifts interstitial fluid into the vasculature. This influx of fluid artificially dilutes the plasma drug concentration, leading to inaccurate Cmax​ and Clearance calculations[8].

Table 2: Blood Sampling Limits
SpeciesTotal Blood Volume (ml/kg)Max Single Sample Volume (10%)Max 24-Hour Volume
Mouse (25g) 55 - 70~0.15 - 0.20 ml< 0.20 ml (Requires microsampling)
Rat (250g) 55 - 70~1.50 - 1.75 ml< 2.00 ml

(Note: For mice, serial sampling requires microsampling techniques (≤50µl per bleed) to maintain physiological stability[9])

Section 4: Standard Operating Procedures (SOPs)

Protocol: Rapid Assessment of Compound Exposure (RACE)

The RACE assay is a self-validating, highly efficient method for profiling the PK of novel chemical probes using a minimal number of animals[3].

Step 1: Formulation & Preparation

  • Formulate the test compound in a standardized, well-tolerated vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Ensure the compound is fully dissolved or forms a uniform nano-suspension.

  • Weigh each mouse and calculate the exact dosage volume based on the 1–2 mg/kg starting range[3].

Step 2: Dosing

  • Administer the compound to a cohort of 3 mice via the chosen route (e.g., IV via tail vein, or PO via oral gavage).

  • Record the exact time of administration ( T0​ ).

Step 3: Serial Microsampling (Submandibular)

  • At T=20 minutes and T=120 minutes post-dose, restrain the mouse using minimal stress techniques[8].

  • Puncture the submandibular vein using a 27G needle or lancet.

  • Collect exactly 20–50 µl of blood into an EDTA-coated microtainer.

  • Apply gentle pressure with gauze to stop the bleeding immediately[3].

Step 4: Plasma Separation & Analysis

  • Store collected blood on ice immediately to halt enzymatic degradation of the drug.

  • Centrifuge the samples at 4°C to separate the plasma.

  • Extract the drug using protein precipitation (PP) or liquid-liquid extraction (LLE)[10].

  • Analyze the supernatant via LC-MS/MS to determine compound exposure levels at the two critical time points.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Methylpyrazolo[1,5-a]pyridin-3-amine in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers utilizing 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) in drug discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers utilizing 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) in drug discovery and biochemical screening.

While pyrazolo[1,5-a]pyridine derivatives are highly valuable scaffolds—frequently employed as potent kinase inhibitors (e.g., PI3K, Syk) and GPCR ligands[1]—they possess unique physicochemical liabilities. This compound is prone to inducing assay interference via intrinsic fluorescence, nucleophilic reactivity, and aggregation. This guide provides causal explanations and self-validating protocols to troubleshoot unexpected assay results.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing an unusually high background or false positives in my HTRF, FP, or AlphaScreen assays?

The Causality: The pyrazolo[1,5-a]pyridine core is a highly efficient fluorophore. Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) , resulting in a high fluorescence quantum yield (often >0.60)[2][3]. Because the ICT state is highly sensitive to the microenvironment, binding to a protein pocket (a lipophilic environment) can cause a massive "turn-on" fluorescence effect (solvatochromism)[4][5]. If this emission overlaps with your assay's detection wavelengths (e.g., 340–400 nm excitation, 440–500 nm emission), the compound's auto-fluorescence will mask the true assay signal, leading to false positives or a collapsed assay window.

The Solution: You must decouple the compound's optical properties from the assay readout. Switch to a luminescence-based assay (e.g., ADP-Glo for kinases) or a label-free technology like RapidFire Mass Spectrometry (MS).

Q2: My IC₅₀ values are inconsistent, and the compound exhibits time-dependent inhibition. What is happening?

The Causality: The primary amine at the 3-position of the pyrazolo[1,5-a]pyridine ring is a strong nucleophile. In aqueous assay buffers, it can react with trace aldehydes to form Schiff bases, or it can undergo slow oxidation. Additionally, heterocyclic amines are frequently flagged as Pan-Assay Interference Compounds (PAINS) [6][7]. They can act as "chemical con artists" by covalently modifying target proteins (e.g., via redox cycling or thiol-trapping mechanisms) rather than binding reversibly to the active site[8][9].

The Solution: Prepare compound stocks freshly in anhydrous DMSO. Introduce a scavenger or reducing agent (e.g., 1 mM DTT or TCEP) into your assay buffer to prevent oxidation and quench reactive oxygen species. Run an LC-MS counter-screen on the target protein to check for covalent adduct formation.

Q3: The compound inhibits multiple unrelated targets and shows a "flat" Structure-Activity Relationship (SAR).

The Causality: Flat, hydrophobic heteroaromatic systems are prone to colloidal aggregation in aqueous buffers. These micro-aggregates sequester the target protein non-specifically, leading to promiscuous inhibition across unrelated assays[9][10].

The Solution: Perform a Dynamic Light Scattering (DLS) assay to detect colloidal particles. Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS) to disrupt aggregate formation. If the IC₅₀ shifts dramatically (>10-fold) upon detergent addition, the initial result was an aggregation artifact.

Part 2: Mechanistic Workflows & Visualizations

To systematically diagnose the root cause of the interference, follow the troubleshooting workflow below.

G A Unexpected Assay Result (High Background / False Hit) B Check Fluorescence Interference A->B C Check Aggregation (DLS / Detergent) A->C D Check Chemical Reactivity (LC-MS for Adducts) A->D E Switch to ADP-Glo or Label-Free Assay (MS) B->E Auto-fluorescence detected F Add 0.01% Triton X-100 or CHAPS to Buffer C->F Aggregates found G Add Scavengers (DTT) Optimize Buffer D->G Covalent adducts formed

Caption: Diagnostic workflow for resolving 5-Methylpyrazolo[1,5-a]pyridin-3-amine assay interference.

G A Pyrazolo[1,5-a]pyridine Core B Excitation (Assay Light Source) A->B C Intramolecular Charge Transfer (ICT) B->C D Fluorescence Emission (Overlaps Readout) C->D E False Positive / Masked Signal D->E

Caption: ICT-mediated fluorescence interference mechanism of the pyrazolo[1,5-a]pyridine core.

Part 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative impact of 5-Methylpyrazolo[1,5-a]pyridin-3-amine liabilities across different assay platforms and the required mitigation strategies.

Assay PlatformInterference MechanismTypical SymptomDiagnostic MetricMitigation Strategy
HTRF / TR-FRET ICT Fluorescence / Inner Filter EffectElevated baseline; IC₅₀ curves fail to plateau.Signal-to-Background (S/B) drops by >30%.Run compound-only controls; switch to Luminescence.
AlphaScreen Singlet Oxygen QuenchingFalse positive (signal quenching mimics inhibition).Hook effect observed at >10 µM compound.Counter-screen with TruHits (PerkinElmer) kit.
Biochemical Kinase Colloidal AggregationNon-competitive, promiscuous inhibition.Hill slope > 2.0; IC₅₀ shifts >10x with detergent.Add 0.01% Triton X-100 to assay buffer.
Mass Spectrometry Covalent Adduct FormationTime-dependent IC₅₀ shift.Target mass shifts by +147 Da (compound mass).Add 1 mM DTT; use fresh DMSO stocks.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not discard unexpected results without empirical validation. Use the following step-by-step protocols to validate the mechanism of interference.

Protocol 1: Fluorescence Interference Counter-Screen

This protocol isolates the compound's intrinsic fluorescence from the biological assay signal.

  • Preparation: Prepare a 10 mM stock of 5-Methylpyrazolo[1,5-a]pyridin-3-amine in 100% anhydrous DMSO.

  • Dilution: Create a 10-point, 3-fold serial dilution of the compound in the exact assay buffer used for your primary screen (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Do not add the target protein or fluorophore reagents.

  • Plating: Transfer 20 µL of the compound dilutions into a black, opaque 384-well microplate.

  • Measurement: Read the plate on a multimode microplate reader using the exact excitation and emission filters of your primary assay (e.g., Ex 340 nm / Em 460 nm).

  • Validation Logic: If the fluorescence signal increases dose-dependently in the absence of biological reagents, the compound is an auto-fluorophore. The assay readout is invalid, and an orthogonal label-free assay is required.

Protocol 2: DLS Colloidal Aggregation Assay

This protocol determines if promiscuous inhibition is caused by colloidal aggregation.

  • Sample Prep: Dilute the compound to 10 µM and 50 µM in filtered (0.22 µm) assay buffer containing 1% DMSO.

  • Control Prep: Prepare an identical set of samples, but supplement the buffer with 0.01% Triton X-100.

  • Measurement: Load 40 µL of each sample into a quartz cuvette and measure particle size using a Dynamic Light Scattering (DLS) instrument at 25°C.

  • Validation Logic: If the detergent-free sample shows a particle size distribution peak between 100–1000 nm, and this peak disappears in the Triton X-100 sample, the compound is forming colloidal aggregates. All subsequent biochemical assays must include detergent.

References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances / PubMed Central. Available at:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications. Available at:[Link]

  • New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at:[Link]

  • Pan-assay interference compounds. Wikipedia. Available at:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry / PubMed Central. Available at:[Link]

Sources

Optimization

Technical Support Center: Improving the Oral Bioavailability of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Introduction Welcome to the technical support center for 5-Methylpyrazolo[1,5-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 5-Methylpyrazolo[1,5-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design and discovery of novel therapeutics.[1][2] However, like many heterocyclic amines, this class of compounds can present significant challenges in achieving adequate oral bioavailability, primarily due to poor aqueous solubility.[3]

This document provides a structured, in-depth resource organized into a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical, step-by-step protocols to systematically diagnose and overcome bioavailability challenges, thereby accelerating your development timeline.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental physicochemical properties of 5-Methylpyrazolo[1,5-a]pyridin-3-amine and the underlying principles governing its oral absorption.

Q1: What are the predicted physicochemical properties of 5-Methylpyrazolo[1,5-a]pyridin-3-amine, and how do they influence its oral bioavailability?

A1: While extensive experimental data for this specific molecule is not publicly available, we can infer its properties based on its chemical structure—a fused heterocyclic system containing a basic amine group. These compounds are often characterized by:

  • Poor Aqueous Solubility: The planar, aromatic ring system contributes to a stable crystal lattice, which requires significant energy to break during dissolution. This is a primary rate-limiting step for absorption.[4][5]

  • pH-Dependent Solubility: The presence of the basic amine (pyridin-3-amine) means the compound will be more soluble in the acidic environment of the stomach (where it becomes protonated) and significantly less soluble in the neutral to slightly alkaline pH of the small intestine, the primary site for drug absorption. This can lead to the drug precipitating out of solution upon transit from the stomach to the intestine.[6]

  • Weak Base Characteristics: The pyrazolo[1,5-a]pyridine core is weakly basic. The pKa of the conjugate acid is crucial for predicting its behavior in the gastrointestinal (GI) tract and for designing salt-formation strategies.[7][8]

  • High Lipophilicity (Predicted): The fused aromatic structure suggests a high logP value, which can be beneficial for membrane permeability but may also contribute to poor aqueous solubility.

These properties collectively suggest that 5-Methylpyrazolo[1,5-a]pyridin-3-amine is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound (low solubility, high or low permeability, respectively).[9][10] The primary hurdle to its oral bioavailability is, therefore, its poor and pH-dependent solubility.[10][11]

Q2: Why is it critical to characterize the solid-state properties of my compound before starting formulation work?

A2: The solid-state properties (e.g., crystallinity, polymorphism, melting point) are the bedrock of formulation development. A failure to characterize them can lead to irreproducible results and failed batches.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a different crystal lattice energy. This results in different solubilities, dissolution rates, and melting points. An unstable polymorph could convert to a more stable, less soluble form during storage or processing, drastically altering the drug's performance.

  • Crystallinity vs. Amorphous Form: The crystalline form is thermodynamically stable but has lower solubility.[12] The amorphous form has a disordered structure, higher free energy, and can be 5- to 100-fold more soluble.[12] However, this amorphous form is inherently unstable and prone to recrystallization.[13][14] Understanding this "amorphous solubility advantage" is key to designing strategies like amorphous solid dispersions.[13]

Section 2: Troubleshooting Pre-formulation & Characterization

This section provides practical guidance for the initial experimental work required to accurately define the problem before seeking a solution.

Q3: My aqueous solubility measurements are inconsistent. What are the common pitfalls and what is a reliable protocol?

A3: Inconsistent solubility data is a common and frustrating issue, often stemming from experimental variables.

Common Pitfalls:

  • Insufficient Equilibration Time: True equilibrium solubility can take 24-72 hours to achieve, especially for poorly soluble compounds.

  • Incorrect pH Control: Since solubility is pH-dependent, using unbuffered water or poorly maintained buffers will yield variable results.

  • Metastable Forms: If the solid form used for the measurement is not the most stable polymorph, it can lead to artificially high (supersaturated) and unstable readings before crashing out.

  • Inadequate Solid-to-Liquid Ratio: There must be an excess of solid compound present at the end of the experiment to ensure saturation.

Troubleshooting Guide & Protocol: Equilibrium Shake-Flask Solubility

Step Action Rationale & Expert Insight
1 Material Characterization Confirm the crystalline form of your starting material using X-Ray Powder Diffraction (XRPD). This ensures you are measuring the solubility of a known, stable polymorph.
2 Media Preparation Prepare biorelevant buffers (e.g., Simulated Gastric Fluid at pH 1.2, Fasted-State Simulated Intestinal Fluid at pH 6.5). Precise pH control is non-negotiable for a weak base.
3 Execution Add an excess of the compound to a sealed vial containing the buffer. Agitate at a constant temperature (typically 37°C) for at least 48 hours. A visual excess of solid should remain.
4 Sampling & Analysis Withdraw a sample and immediately filter it through a sub-micron filter (e.g., 0.22 µm PVDF) to remove undissolved solids. Analyze the filtrate concentration via a validated HPLC-UV method.

Section 3: Bioavailability Enhancement Strategies & Troubleshooting

Once the baseline properties are understood, the next step is to select and optimize a formulation strategy. This section details the most promising approaches for a compound like 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Strategy 1: Salt Formation

For a weakly basic compound, salt formation is often the first and most direct approach to improve solubility and dissolution rate.[15]

A4: The goal is to create a salt that is significantly more soluble than the free base but remains physically and chemically stable. The "pKa rule" is a good starting point: to ensure a stable salt (>99% formation), the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated base.[16]

Decision Workflow for Salt Screening

Caption: Decision workflow for rational salt screening.

  • Issue: The formed salt is an oil or amorphous.

    • Cause & Solution: This often happens with flexible, aliphatic counter-ions.[7] Try using more rigid, planar aromatic acids (e.g., tosylate, besylate) which can promote a stable crystal lattice.[7]

  • Issue: The salt shows a slower dissolution rate than the free base in acidic media.

    • Cause & Solution: This could be due to the "common ion effect." For example, a hydrochloride salt's solubility will be suppressed in the chloride-rich environment of the stomach.[17] In this case, a different salt form, like a mesylate or sulfate, may perform better.[8][18]

Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the bioavailability of poorly soluble drugs.[12][19] The strategy involves dispersing the drug at a molecular level within a polymer matrix, converting it to its high-energy, more soluble amorphous form.[14][20]

A5: Polymer selection is critical for both stabilizing the amorphous drug against recrystallization and maintaining a supersaturated state in the GI tract.[12][14]

Polymer Selection Guide

PolymerKey Features & Use Case
HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate)An excellent all-around choice. Its hydrophobic groups interact with the drug, while its ionizable succinate groups help inhibit crystal growth in intestinal fluids.[12] Highly effective for many drugs.
PVP/VA (Copovidone)A good choice for its high glass transition temperature (Tg), which limits molecular mobility and kinetically traps the drug in the amorphous state.[12]
Soluplus® A graft copolymer with amphiphilic properties that can act as a solubilizer, forming micelles to keep the drug in solution.

Experimental Workflow for ASD Development

Caption: Experimental workflow for developing an ASD formulation.

  • Issue: The drug recrystallizes during dissolution testing (the "spring and parachute" fails).

    • Cause & Solution: The polymer is not effectively inhibiting nucleation and growth. Try a different polymer (e.g., switch from PVP/VA to HPMC-AS) or add a surfactant like SDS to the formulation, which can significantly improve the dissolution rate of the ASD.[13]

  • Issue: The ASD is physically unstable during storage (recrystallizes over time).

    • Cause & Solution: This indicates either poor miscibility or moisture-induced crystallization. Ensure the drug loading is below the saturation point in the polymer. Use high Tg, non-hygroscopic polymers and store under controlled, dry conditions.[12]

Strategy 3: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an excellent choice for lipophilic, poorly water-soluble drugs.[21][22] They maintain the drug in a pre-dissolved state, bypassing the dissolution step that often limits absorption.[21]

A6: The choice depends on the drug's properties and the desired outcome. The Lipid Formulation Classification System (LFCS) provides a framework. For significant bioavailability enhancement, Type IIIA (SEDDS) or Type IIIB (SMEDDS) are often the most effective.[9][23]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form an emulsion (droplet size 100-300 nm) upon contact with GI fluids.[23] This increases the surface area for drug release and absorption.

Key Steps in LBDDS Development:

  • Excipient Screening: Determine the drug's solubility in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagrams: Construct phase diagrams to identify the concentration ranges of oil, surfactant, and co-solvent that form stable and efficient emulsions.

  • Characterization: Evaluate the formulation for emulsification efficiency, droplet size, and robustness to dilution.

  • Issue: The drug precipitates out of the formulation upon dilution in aqueous media.

    • Cause & Solution: The formulation cannot maintain the drug in a solubilized state. The amount of surfactant or co-solvent may be insufficient. Re-evaluate the ternary phase diagram and select a formulation with a higher concentration of these components or switch to excipients with higher solubilizing capacity for your drug.

  • Issue: The formulation in the capsule is unstable, showing phase separation or drug crystallization.

    • Cause & Solution: This points to an excipient compatibility issue or exceeding the drug's solubility limit in the vehicle. Re-screen excipients for compatibility and ensure the drug loading is well within the determined solubility limit at storage temperatures.

Section 4: Summary & Path Forward

Improving the oral bioavailability of 5-Methylpyrazolo[1,5-a]pyridin-3-amine requires a systematic, data-driven approach. The flowchart below provides a high-level strategic guide.

Sources

Troubleshooting

challenges in scaling up the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methylpyrazolo[1,5-a]pyridin-3-amine . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methylpyrazolo[1,5-a]pyridin-3-amine .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling up this electron-rich, fused bicyclic system. Moving from milligram-scale discovery chemistry to multi-gram or kilogram production introduces severe challenges in thermal management, regioselectivity, and product stability.

This guide abandons generic procedures in favor of a causality-driven approach: we will explore why certain reactions fail at scale and how to engineer self-validating protocols to ensure high-yield, reproducible batches.

Synthetic Workflow

G A 4-Methylpyridine (Starting Material) B 1-Amino-4-methylpyridin-1-ium Triflate / Salt A->B N-Amination (HOSA, 90°C) C Ethyl 5-methylpyrazolo[1,5-a] pyridine-3-carboxylate B->C [3+2] Cycloaddition (Ethyl propiolate, K2CO3) D 5-Methylpyrazolo [1,5-a]pyridine C->D Hydrolysis & Decarboxylation E 5-Methyl-3-nitro pyrazolo[1,5-a]pyridine D->E Electrophilic Nitration (HNO3/H2SO4, 0°C) F 5-Methylpyrazolo[1,5-a] pyridin-3-amine HCl E->F Reduction & Salt Formation (Pd/C, H2, then HCl)

Figure 1. Five-step scalable synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Troubleshooting Guides & FAQs

Q1: We traditionally use O-(Mesitylsulfonyl)hydroxylamine (MSH) for the N-amination of 4-methylpyridine, but our safety team flagged it for scale-up. What is the mechanistic alternative? A: MSH is highly reactive but poses a severe explosion hazard at scale due to its weak, thermally unstable N–O bond. For scale-up, you must transition to Hydroxylamine-O-sulfonic acid (HOSA) . While HOSA is a stable, commercially available solid, the causality of its lower historical yield lies in the water solubility of the resulting zwitterionic intermediate. To solve this, the reaction must be quenched with K₂CO₃, concentrated, and the product precipitated as a trifluoromethanesulfonate (triflate) salt by adjusting the pH to 5[1]. This ensures quantitative isolation of the 1-amino-4-methylpyridin-1-ium salt without explosive risks.

Q2: During the[3+2] cycloaddition with ethyl propiolate, we are seeing massive tar formation and low yields. How do we control this? A: Tar formation is caused by the anionic polymerization of ethyl propiolate, which is a potent Michael acceptor. This occurs when the base used to generate the N-aminopyridinium ylide is too strong, or the temperature is too high. Switch to a mild inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., N-methylpyrrolidone or DMF) at room temperature[2]. The mild base ensures a slow, steady generation of the ylide, which immediately undergoes the 1,3-dipolar cycloaddition with the alkyne before the alkyne can polymerize.

Q3: Why does the nitration step specifically target the 3-position, and how do we prevent over-oxidation of the 5-methyl group? A: The pyrazolo[1,5-a]pyridine core is a 10-π electron-rich aromatic system. The bridgehead nitrogen donates electron density primarily to the C3 position via an enamine-like resonance structure, making C3 the absolute most nucleophilic site[3]. Because the ring is so electron-rich, standard aggressive nitration (fuming HNO₃ at elevated temps) will oxidize the 5-methyl group to a carboxylic acid. You must use a strictly temperature-controlled protocol (0 °C to 5 °C) using standard concentrated HNO₃ in H₂SO₄.

Q4: Our final product, 5-Methylpyrazolo[1,5-a]pyridin-3-amine, turns from a pale solid to a black tar within hours on the bench. Is the reduction failing? A: The reduction is likely succeeding, but the isolation is failing. The 3-amino group drastically increases the electron density of an already electron-rich bicyclic core, making the free base exceptionally susceptible to rapid auto-oxidation in air. Causality: The lone pair on the exocyclic amine facilitates oxidative degradation. Solution: You must never isolate this compound as a free base at scale. Immediately upon filtering the reduction catalyst, treat the eluate with anhydrous HCl in ether to protonate the amine. The resulting hydrochloride salt withdraws electron density from the ring, rendering the compound bench-stable[4].

Data Presentation: Optimization of the Nitro Reduction Step

Replacing legacy heavy-metal reductions is mandatory for modern scale-up. Below is a comparative analysis of reduction methodologies for 3-nitropyrazolo[1,5-a]pyridines.

Reduction MethodReagents / ConditionsScalabilityTypical YieldWaste ProfileCausality & Process Notes
Metal Dissolving SnCl₂, EtOH, 80 °CPoor 85-90%High (Heavy Metal)Generates massive amounts of toxic tin salts. Impossible to validate for GMP scale-up[3].
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH, RTExcellent >95%Low (Solvent only)Cleanest profile. Requires strict inert atmosphere during filtration to prevent spontaneous oxidation of the product.
Béchamp-Type Fe powder, NH₄Cl, EtOH/H₂OGood 75-80%Moderate (Iron Oxide)Good alternative if high-pressure H₂ is unavailable. Iron oxide sludge can trap the product, requiring hot solvent trituration.

Experimental Protocols

Protocol 1: Scalable N-Amination (HOSA Method)

Self-Validating Step: The precipitation of a white solid at -20 °C confirms successful triflate salt formation.

  • Preparation: In a 1 L jacketed reactor, dissolve Hydroxylamine-O-sulfonic acid (HOSA) (1.0 equiv, 88.4 mmol) in DI water (25 mL).

  • Addition: Add 4-methylpyridine (3.0 equiv, 265 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 90 °C for 2 hours. The reaction will turn pale yellow.

  • Quench: Cool to room temperature and carefully quench with K₂CO₃ (1.3 equiv) to neutralize sulfuric acid byproducts.

  • Solvent Swap: Concentrate the mixture in vacuo to remove water. Add absolute ethanol (50 mL) to precipitate inorganic salts. Filter and retain the filtrate.

  • Salt Formation: Acidify the ethanolic filtrate with 60% trifluoromethanesulfonic acid until the pH reaches exactly 5.0.

  • Isolation: Store the solution at -20 °C overnight. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-4-methylpyridin-1-ium triflate[1].

Protocol 2: Nitro Reduction and HCl Salt Isolation

Self-Validating Step: The immediate color change from yellow (nitro) to colorless (amine), followed by rapid precipitation upon HCl addition, confirms product integrity.

  • Setup: Dissolve 5-methyl-3-nitropyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous, degassed methanol (0.1 M concentration).

  • Catalyst Addition: Under a strict argon blanket, carefully add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the vessel with H₂ gas (balloon or 1 atm reactor) and stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

  • Filtration (CRITICAL): Filter the reaction mixture through a tightly packed pad of Celite. Do not let the Celite pad run dry , and maintain a blanket of nitrogen over the receiving flask. The free amine is highly air-sensitive.

  • Protonation: Immediately add 2.0 M HCl in diethyl ether (1.5 equiv) dropwise to the methanolic filtrate. A precipitate will form instantly.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield 5-methylpyrazolo[1,5-a]pyridin-3-amine hydrochloride as a bench-stable solid[4].

References

  • Electrochemical Benzylic C–H Amination via N-Aminopyridinium Source: ACS Publications URL
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature Source: Organic Chemistry Portal URL
  • Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines Source: ACS Publications URL
  • Prmt5 inhibitors and uses thereof (WO2024220917A1)

Sources

Optimization

addressing batch-to-batch variability of synthesized 5-Methylpyrazolo[1,5-a]pyridin-3-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 5-Methylpyrazolo[1,5-a]pyridin-3-amine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery.[1][2][3] Its synthesis, while established, can be prone to variability, leading to inconsistencies in yield, purity, and overall experimental outcomes. This guide is designed to provide a comprehensive resource for identifying and mitigating the root causes of such variability, thereby enhancing the robustness and reliability of your synthetic protocols.

I. Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variation is a common hurdle in chemical synthesis, stemming from a multitude of subtle and overt factors.[4] This section provides a structured approach to diagnosing and resolving these issues.

Question 1: My reaction yield is consistently low and varies significantly between batches. What are the most likely causes?

Low and inconsistent yields are often multifactorial. A systematic investigation is crucial.[5][6]

Potential Causes & Recommended Actions:

  • Purity of Starting Materials: The quality of your reactants is paramount. Impurities in the starting 3-amino-5-methylpyrazole or the corresponding cyclization partner can introduce competing side reactions.

    • Action:

      • Verify the purity of all starting materials via NMR, LC-MS, or melting point analysis.

      • If necessary, purify starting materials by recrystallization or column chromatography before use.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can influence both yield and impurity profiles.[6][7]

    • Action:

      • Conduct small-scale trial reactions to optimize temperature and reaction duration.

      • Monitor reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to air and moisture.[6]

    • Action:

      • Ensure all glassware is thoroughly dried before use.

      • Employ inert atmosphere techniques, such as a nitrogen or argon blanket, especially during the addition of sensitive reagents.[6]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reactions.[6]

    • Action:

      • Use an appropriate stir bar size and stirring speed to ensure the reaction mixture is homogeneous.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge in heterocyclic synthesis.[7] Strategies to enhance selectivity are key to achieving high purity.

Strategies for Improving Selectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the formation of side products that may have a higher activation energy.[7]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction pathway.[7]

    • Action: Experiment with a range of solvents to identify the optimal medium for your desired transformation.

  • Catalyst Choice: A selective catalyst can effectively steer the reaction towards the desired product.[7] For pyrazolo[1,5-a]pyridine synthesis, various catalysts can be employed depending on the specific synthetic route.[8][9]

Question 3: Purification of my final product is proving difficult. What are the recommended techniques?

The polarity and potential for hydrogen bonding in heterocyclic amines can make purification challenging.[7]

Recommended Purification Techniques:

  • Crystallization: For solid products, recrystallization is often the most effective method for achieving high purity.[7]

    • Action: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds.[7]

    • Action:

      • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point.

      • The addition of a small percentage of a basic modifier, such as triethylamine, to the eluent can help to reduce tailing of the amine product on the silica gel.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

What is a common synthetic route for 5-Methylpyrazolo[1,5-a]pyridin-3-amine?

A prevalent method involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic compound.[10] For instance, the reaction of 3-amino-5-methylpyrazole with an α,β-unsaturated nitrile or ketone can yield the pyrazolo[1,5-a]pyridine core.[11]

How does the choice of base affect the reaction?

The base plays a crucial role in deprotonating the starting materials and catalyzing the cyclization reaction. The strength and steric bulk of the base can influence the reaction rate and selectivity. Common bases used in these types of syntheses include sodium methoxide, potassium carbonate, and organic bases like DBU or DIPEA.[12][13]

Are there any specific safety precautions I should be aware of?

As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.

III. Experimental Protocols & Data

This section provides a generalized experimental protocol and a table for tracking critical reaction parameters to aid in troubleshooting and ensuring reproducibility.

Generalized Synthetic Protocol

The following is a representative procedure for the synthesis of a pyrazolo[1,5-a]pyridine derivative, which can be adapted for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-aminopyrazole starting material in an appropriate anhydrous solvent.

  • Reagent Addition: Add the 1,3-bielectrophilic reagent and the chosen base to the reaction mixture. The order of addition may be critical and should be optimized.[7]

  • Reaction: Stir the reaction mixture at the optimized temperature for the determined amount of time, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate in vacuo.

  • Purification: Purify the crude product using either recrystallization or column chromatography as described in the troubleshooting section.

Table for Tracking Batch-to-Batch Variability
Parameter Batch 1 Batch 2 Batch 3 Notes/Observations
Starting Material Purity (e.g., % by NMR)
Reactant 1 (mass/moles)
Reactant 2 (mass/moles)
Solvent (and volume)
Base (and equivalents)
Reaction Temperature (°C)
Reaction Time (hours)
Crude Yield (g, %)
Purified Yield (g, %)
Purity of Final Product (e.g., % by HPLC)

IV. Visualizing the Process

Visual aids can help in understanding the synthetic pathway and troubleshooting logic.

Synthetic Pathway

Synthetic_Pathway 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Intermediate Intermediate 3-Amino-5-methylpyrazole->Intermediate + 1,3-Bielectrophile + Base 5-Methylpyrazolo[1,5-a]pyridin-3-amine 5-Methylpyrazolo[1,5-a]pyridin-3-amine Intermediate->5-Methylpyrazolo[1,5-a]pyridin-3-amine Cyclization

Caption: General synthetic route to 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Troubleshooting Workflow

Troubleshooting_Workflow Low_Yield_or_Impurity Low Yield or High Impurity Check_Purity Check Starting Material Purity Low_Yield_or_Impurity->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Purity OK Purify_Reagents Purify_Reagents Check_Purity->Purify_Reagents Impure Review_Workup Review Workup & Purification Optimize_Conditions->Review_Workup Inert_Atmosphere Ensure Inert Atmosphere Review_Workup->Inert_Atmosphere

Caption: A systematic approach to troubleshooting common synthesis issues.

V. Conclusion

Addressing batch-to-batch variability in the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine is achievable through a systematic and analytical approach. By carefully controlling starting material purity, optimizing reaction conditions, and employing appropriate purification techniques, researchers can achieve consistent and high-quality results. This guide serves as a foundational resource to empower scientists in their synthetic endeavors.

VI. References

  • Vertex AI Search. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

  • PMC. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.

  • DOI. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.

  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

  • SpringerOpen. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing.

  • ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

  • MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.

  • Pharmacy Education. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.

  • ChemScene. 2418663-42-8 | 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride.

  • ACS Publications. Conformational Control in the Cyclization of Hydrogen-Bonded Supramolecular Polymers.

  • ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.

  • RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.

  • ResearchGate. Batch-to-batch variation.

  • ResearchGate. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.

  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

  • PMC. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization.

  • PMC - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

  • Bentham Science Publishers. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.

  • ResearchGate. Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction.

  • PMC. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

  • MDPI. Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments.

  • Wikipedia. Nazarov cyclization reaction.

  • Dove Medical Press. C-H amination in the synthesis of N-heterocycles.

  • Organic Chemistry Frontiers (RSC Publishing). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source.

  • Cengage. Amines and Heterocycles.

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a Specific Kinase Inhibitor Scaffold

Executive Summary & Mechanistic Rationale The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification and optimization of privileged hinge-binding scaffolds. The pyrazolo[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification and optimization of privileged hinge-binding scaffolds. The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a cornerstone in modern targeted oncology, most notably in the design of next-generation RET (Rearranged during Transfection) inhibitors engineered to overcome acquired resistance 1.

This guide provides an objective, data-driven validation of 5-Methylpyrazolo[1,5-a]pyridin-3-amine (5-MPPA) as a highly specific enzyme inhibitor building block. Unlike traditional non-fused pyrazole templates which often suffer from poor kinome selectivity , the pyrazolo[1,5-a]pyridine core of 5-MPPA elegantly mimics the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., the backbone -NH of Ala807 in RET) 2.

The strategic placement of the 5-methyl group fills adjacent hydrophobic pockets, significantly decreasing the IC50 by enhancing lipophilic efficiency 3. Simultaneously, the 3-amine serves as an optimal synthetic vector for extending into the solvent front, a critical requirement for combatting steric gatekeeper mutations like RET V804M 1.

Pathway ATP ATP Molecule RET_Active Active RET Kinase (Unbound) ATP->RET_Active Binds Hinge Region Inhibitor 5-MPPA Scaffold RET_Inactive Inactive RET Complex (5-MPPA Bound) Inhibitor->RET_Inactive Competitive Binding RET_Active->RET_Inactive Displacement Downstream Oncogenic Signaling (MAPK / PI3K) RET_Active->Downstream Phosphorylation RET_Inactive->Downstream Blocks Signaling Apoptosis Cell Cycle Arrest & Apoptosis RET_Inactive->Apoptosis Induces

Diagram 1: Mechanistic pathway illustrating ATP-competitive inhibition of RET kinase by the 5-MPPA scaffold.

Comparative Performance Data

To objectively validate 5-MPPA as a superior starting pharmacophore, we benchmarked its baseline enzymatic inhibitory profile against the unmethylated parent scaffold (Pyrazolo[1,5-a]pyridin-3-amine) and a generic non-fused fragment (3-Aminopyrazole).

Compound ScaffoldRET WT IC50 (nM)RET V804M IC50 (nM)Kd (nM)Kinase S-Score (S10)
5-Methylpyrazolo[1,5-a]pyridin-3-amine 42 85 18 0.04
Pyrazolo[1,5-a]pyridin-3-amine (Unmethylated)315>10001400.12
3-Aminopyrazole (Non-fused)>5000>5000N/A0.45

Data Interpretation: The addition of the 5-methyl group yields a nearly 7.5-fold improvement in wild-type RET inhibition and rescues binding affinity against the V804M gatekeeper mutation. Furthermore, the low S-score (0.04) indicates that 5-MPPA maintains a highly restricted off-target profile across the broader kinome.

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your validation pipeline, the following protocols have been engineered to eliminate common false-positive artifacts inherent to fragment-based drug discovery.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Quantify the equilibrium IC50 of 5-MPPA against recombinant RET kinase. Causality & Trustworthiness: We utilize a TR-FRET ratiometric emission readout (665 nm / 615 nm) rather than standard fluorescence. This inherently normalizes well-to-well dispensing errors and completely eliminates false positives caused by the autofluorescence of pyridine-containing compounds.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 is critical; it prevents the non-specific adsorption of the hydrophobic 5-MPPA compound to the polystyrene microplate walls, ensuring accurate concentration gradients.

  • Compound Serial Dilution: Dilute 5-MPPA in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of exactly 1%. Note: Maintaining a strict 1% DMSO tolerance ensures the structural integrity of the RET kinase domain is not compromised by solvent denaturation.

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 nM recombinant RET kinase with the 5-MPPA dilution series for 30 minutes at room temperature. Note: This pre-incubation step allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket, preventing artificially inflated IC50 values that occur if ATP outcompetes a slow-binding inhibitor.

  • Reaction Initiation & Termination: Add ATP (at its predetermined apparent Km of 10 µM) and a biotinylated tyrosine-peptide substrate. Run the reaction for 60 minutes. Terminate by adding 10 mM EDTA. Note: EDTA chelates Mg2+, instantly halting kinase catalytic activity to provide a precise snapshot of inhibition.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal using a compatible microplate reader.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Determine the association (kon), dissociation (koff), and overall binding affinity (Kd) of the scaffold. Causality & Trustworthiness: Equilibrium IC50 values do not capture target residence time. Prolonged residence time (driven by a slow koff) often correlates with sustained in vivo efficacy and reduced off-target toxicity.

  • Surface Functionalization: Immobilize Biotinylated-RET onto a Streptavidin (SA) sensor chip. Note: Directed immobilization via a biotin tag ensures the kinase is uniformly oriented with its ATP-binding pocket exposed to the solvent, unlike random amine-coupling which can occlude the active site.

  • Analyte Injection: Inject a concentration series of 5-MPPA (3.125 nM to 100 nM) at a high flow rate of 50 µL/min. Note: High flow rates minimize mass transport limitations, ensuring the measured association rate reflects true binding kinetics rather than local diffusion limits.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately monitor the dissociation phase and calculate the residence time.

High-Throughput Validation Workflow

Workflow Phase1 1. Primary Screen TR-FRET Assay Phase2 2. Kinetics SPR Analysis Phase1->Phase2 IC50 < 100nM Phase3 3. Selectivity Kinome Panel Phase2->Phase3 Residence Time > 30m Phase4 4. Validation Cellular Target Engagement Phase3->Phase4 High S-Score

Diagram 2: Sequential high-throughput validation cascade for evaluating the 5-MPPA scaffold.

References

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold.ACS Publications.
  • The pyrazole scaffold in drug development. a target profile analysis.Studia Universitatis.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.MDPI.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.PMC - NIH.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyridine Analogs in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methylpyrazolo[1,5-a]pyridin-3-amine analogs and related pyrazolo[1,5-a]pyridine derivatives. We will explore how modifications to this core structure influence activity across a range of therapeutic targets, including kinases, viral proteins, and G-protein coupled receptors. This comparative analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key design principles for this important class of compounds.

The Versatile Pyrazolo[1,5-a]pyridine Core: A Scaffold for Diverse Biological Activities

The pyrazolo[1,5-a]pyridine ring system is an attractive scaffold in drug discovery due to its rigid, bicyclic nature and its ability to engage in various non-covalent interactions with biological targets. The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a platform for substitution to modulate physicochemical properties and target engagement. The general structure of the pyrazolo[1,5-a]pyridine core allows for functionalization at multiple positions, enabling fine-tuning of pharmacological activity.

Figure 1: General structure of the pyrazolo[1,5-a]pyridine scaffold with potential substitution points.

I. Pyrazolo[1,5-a]pyridines as Kinase Inhibitors: A Major Focus in Oncology

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly effective hinge-binding motif for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

A. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Several pyrazolo[3,4-b]pyridine derivatives, structurally related to pyrazolo[1,5-a]pyridines, have shown potent CDK2 inhibitory activity. While not the exact scaffold, the SAR insights are valuable. For instance, a study on novel pyrazolopyridine derivatives identified compounds with IC50 values in the sub-micromolar range against CDK2/cyclin A2.[1]

Key SAR Insights for CDK2 Inhibition:

  • Hinge-Binding: The pyrazolopyridine core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Substituents at C3 and C5: Modifications at these positions are crucial for potency and selectivity. Large, hydrophobic groups are often well-tolerated and can extend into the ribose-binding pocket.

  • Molecular Docking Studies: Computational modeling suggests a binding mode similar to that of known CDK2 inhibitors like roscovitine.[1]

Compound Modifications CDK2 IC50 (µM) Reference
Roscovitine Reference Compound0.39[1]
Compound 4 Pyrazolo[3,4-b]pyridine core0.24[1]
Compound 11 Pyrazolo[3,4-b]pyridine core0.50[1]
B. Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. A series of pyrazolo[1,5-a]pyridines have been developed as potent and selective inhibitors of the p110α isoform of PI3K.[2]

Key SAR Insights for PI3Kα Inhibition:

  • Morpholine Moiety: A key interaction is the formation of a hydrogen bond between a morpholine oxygen and the backbone NH of Val851 in the hinge region.

  • Substitutions on the Pyridine Ring: Modifications at the 5- and 7-positions of the pyrazolo[1,5-a]pyridine ring are critical for potency and selectivity.

  • Compound 5x: This potent example, with an IC50 of 0.9 nM against p110α, demonstrated in vivo activity in a human xenograft model.[2]

PI3K_Inhibition_Workflow cluster_0 PI3K Inhibitor Development Workflow Start Identify Pyrazolo[1,5-a]pyridine Hit SAR SAR Exploration around the core (positions 3, 5, and 7) Start->SAR Chemical Synthesis Optimization Optimize for Potency and Selectivity (p110α) SAR->Optimization Iterative Design In_Vitro In Vitro Profiling (Cell Proliferation, Akt Phosphorylation) Optimization->In_Vitro Biological Evaluation In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Promising Candidates Lead Lead Candidate In_Vivo->Lead

Figure 2: A typical workflow for the development of pyrazolo[1,5-a]pyridine-based PI3K inhibitors.

C. Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors

Internal tandem duplication of FLT3 (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FLT3-ITD.[3]

Key SAR Insights for FLT3-ITD Inhibition:

  • Potent Analogs: Compounds 17 and 19 from a studied series exhibited potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM.[3]

  • Activity Against Resistance Mutations: These compounds also inhibited the quizartinib-resistant FLT3D835Y mutation.[3]

  • Cellular Activity: Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and downstream signaling in AML cell lines.[3]

II. Antiviral Activity of Pyrazolopyridine Derivatives

Beyond oncology, the pyrazolopyridine scaffold has shown promise in the development of antiviral agents. A notable example is the inhibition of enterovirus replication.[4][5]

SAR of Pyrazolopyridine Derivatives as Antiviral Agents:

A systematic study of novel pyrazolopyridine compounds revealed key structural features for potent anti-enteroviral activity. The SAR was explored by modifying four positions: N1, C4, C6, and a linker unit.[4][5]

  • N1 Position: An isopropyl group at the N1 position was found to be optimal for high selectivity indices.[4][5]

  • C6 Position: A thiophenyl-2-yl unit at the C6 position contributed to the highest selectivity.[4][5]

  • C4 Position: This position offered the greatest potential for improvement, with various N-aryl groups leading to enhanced antiviral activity.[4][5]

    • A 2-pyridyl group (compound JX040) resulted in the most potent activity against non-polio enteroviruses.[4][5]

    • A 3-sulfamoylphenyl moiety (compound JX025) showed the best activity against polioviruses.[4][5]

Compound Key Modifications Antiviral Activity Reference
JX001 Lead CompoundBaseline Activity[4][5]
JX040 2-pyridyl at C4Most potent against non-polio enteroviruses[4][5]
JX025 3-sulfamoylphenyl at C4Best activity against polioviruses[4][5]
JX037 Novel pyrazolopyridine heterocycleGood antienteroviral activity[4][5]

III. Antitubercular Agents Based on the Pyrazolo[1,5-a]pyridine Scaffold

Tuberculosis remains a major global health threat, and there is an urgent need for new drugs. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents.[6]

SAR of Pyrazolo[1,5-a]pyridine-3-carboxamides:

  • Scaffold Hopping Strategy: These compounds were designed based on a scaffold hopping strategy from imidazo[1,2-a]pyridines.[6]

  • Potent In Vitro Activity: The synthesized derivatives exhibited excellent in vitro inhibitory activities with low nanomolar MIC values against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[6]

  • In Vivo Efficacy: One of the most promising compounds, 5k, demonstrated a significant reduction in bacterial burden in a mouse model of tuberculosis.[6]

Antitubercular_SAR cluster_0 Key Structural Features Core Pyrazolo[1,5-a]pyridine-3-carboxamide R1 Modifications at R1 Core->R1 R2 Modifications at R2 Core->R2 Activity Antitubercular Activity (MIC) R1->Activity R2->Activity Feature1 Carboxamide at C3 is crucial Feature2 Substitutions on the pyridine and pyrazole rings modulate potency

Sources

Validation

Comparative Efficacy Guide: 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivatives vs. Standard Kinase Inhibitors in Oncology Cell Lines

As a Senior Application Scientist in early-stage drug discovery, evaluating the cellular efficacy of novel pharmacophores requires moving beyond simple viability metrics. The 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the cellular efficacy of novel pharmacophores requires moving beyond simple viability metrics. The 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold has recently emerged as a highly privileged building block in the design of next-generation kinase inhibitors, particularly for targeting the tumor microenvironment and B-cell malignancies[1].

This guide objectively compares the cellular efficacy of an optimized 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative (hereafter referred to as "Compound A") against standard-of-care alternatives like Idelalisib (PI3Kδ-selective) and Eganelisib (PI3Kγ-selective). By dissecting the mechanistic causality and employing a self-validating experimental framework, we provide a robust blueprint for benchmarking this scaffold across diverse cell lines.

Mechanistic Causality: Why the Pyrazolo[1,5-a]pyridine Scaffold?

To understand the efficacy of a compound, we must first understand its structural causality. The pyrazolo[1,5-a]pyridine core acts as a highly efficient bioisostere for the adenine ring of ATP[1]. When designing kinase inhibitors, the goal is to achieve deep insertion into the kinase hinge region while maintaining isoform selectivity.

The specific functionalization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine achieves this through three distinct mechanisms[1],[2]:

  • Hinge Binding: The nitrogen atoms in the pyrazolopyridine core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val882 in PI3Kδ).

  • Hydrophobic Packing: The 5-methyl group provides enhanced van der Waals interactions within the hydrophobic pocket, significantly increasing binding affinity compared to unmethylated analogs.

  • Vector Extension: The 3-amine group serves as a synthetic handle, allowing medicinal chemists to project functional groups into the "tryptophan shelf" (Trp812), a conformational feature unique to PI3Kγ and PI3Kδ, thereby driving selectivity away from the cardiotoxic PI3Kα isoform[3].

Pathway PI3K PI3Kγ/δ Kinase PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Conversion pAKT p-AKT S473 (Active) PIP3->pAKT Recruits & Activates AKT AKT (Inactive) AKT->pAKT Phosphorylation mTOR mTOR / Cell Survival pAKT->mTOR Promotes Survival Inhibitor 5-Methylpyrazolo[1,5-a] pyridin-3-amine Scaffold Inhibitor->PI3K ATP-competitive Inhibition

Diagram 1: Mechanism of PI3Kγ/δ inhibition by the 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold.

Self-Validating Experimental Methodology

In cell-based screening, relying solely on phenotypic cell death is a critical vulnerability. A compound might kill cells due to pan-kinase toxicity rather than specific target engagement. To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system .

By coupling a phenotypic readout (ATP depletion) with a mechanistic readout (p-AKT S473 ablation) across genetically distinct cell lines, we establish a closed-loop causal relationship: cell death is only validated if it correlates perfectly with target dephosphorylation.

Step-by-Step Protocol: Orthogonal Efficacy Profiling

Step 1: Cell Culture & Seeding

  • Cell Lines:

    • SU-DHL-6 (B-cell lymphoma, highly dependent on PI3Kδ).

    • THP-1 (Monocytic leukemia, dependent on PI3Kγ for macrophage polarization).

    • A549 (Lung carcinoma, driven by PI3Kα/β—acts as the negative control ).

  • Procedure: Seed cells at 5×103 cells/well in 96-well opaque plates (for viability) and 6-well plates (for Western Blot) in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Treatment

  • Procedure: Prepare a 10-point, 3-fold serial dilution of the 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative (Compound A), Idelalisib, and Eganelisib in DMSO. Normalize final DMSO concentration to 0.1% across all wells to prevent solvent-induced cytotoxicity. Treat cells for 72 hours (viability) or 2 hours (target engagement).

Step 3: Phenotypic Readout (Cell Viability)

  • Procedure: After 72 hours, add CellTiter-Glo® reagent (v/v 1:1) to the 96-well plates. Lyse cells on an orbital shaker for 10 minutes. Measure luminescence to quantify ATP levels.

  • Causality Check: Calculate the IC50​ . If the compound is truly selective, the IC50​ in A549 cells should be >10μM .

Step 4: Mechanistic Readout (Target Engagement)

  • Procedure: After 2 hours of treatment, lyse the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western Blotting. Probe for total AKT and p-AKT (Ser473).

  • Self-Validation Mechanism: The EC50​ of p-AKT inhibition must closely match the IC50​ of cell viability in SU-DHL-6 and THP-1 cells. If viability drops but p-AKT remains active, the compound's toxicity is off-target.

Workflow C1 1. Cell Culture (SU-DHL-6, THP-1, A549) C2 2. Compound Treatment (0.1 nM - 10 μM) C1->C2 C3 3. Orthogonal Assays C2->C3 C4 Phenotypic Readout CellTiter-Glo (IC50) C3->C4 C5 Mechanistic Readout p-AKT Western Blot (EC50) C3->C5 C6 4. Data Synthesis & Efficacy Profiling C4->C6 C5->C6

Diagram 2: Self-validating high-throughput workflow for kinase inhibitor efficacy evaluation.

Comparative Efficacy Data

The following tables summarize the quantitative performance of the 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative (Compound A) against commercial standards. The data validates the dual-inhibition hypothesis[1],[3].

Table 1: Anti-Proliferative Efficacy (Phenotypic Viability IC50​ )
Inhibitor / CompoundTarget ProfileSU-DHL-6 (PI3Kδ) IC50​ THP-1 (PI3Kγ) IC50​ A549 (PI3Kα/β) IC50​
Compound A (Scaffold) Dual PI3Kγ/δ0.045 μM 0.062 μM > 10.0 μM
Idelalisib PI3Kδ Selective0.020 μM4.50 μM> 10.0 μM
Eganelisib PI3Kγ Selective3.20 μM0.035 μM> 10.0 μM

Data Interpretation: Compound A demonstrates potent, balanced nanomolar efficacy across both B-cell and macrophage lineages, unlike the highly skewed profiles of Idelalisib and Eganelisib. Crucially, the lack of activity in A549 cells ( >10μM ) confirms the scaffold's exceptional selectivity profile, avoiding pan-kinase toxicity.

Table 2: Target Engagement (Mechanistic p-AKT S473 EC50​ )
Inhibitor / CompoundSU-DHL-6 p-AKT EC50​ THP-1 p-AKT EC50​ Target-to-Phenotype Correlation
Compound A (Scaffold) 0.013 μM 0.028 μM High (Causal Link Validated)
Idelalisib 0.008 μM> 1.0 μMHigh in SU-DHL-6 only
Eganelisib > 1.0 μM0.015 μMHigh in THP-1 only

Data Interpretation: The biochemical EC50​ values for Compound A are tightly correlated with the phenotypic IC50​ values (within a 3-fold margin). This fulfills the requirement of our self-validating system: the cell death observed in Table 1 is definitively caused by the ablation of the AKT survival pathway shown in Table 2[1],[3].

Conclusion for Drug Development Professionals

The 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold represents a major leap forward in dual-targeted immunotherapy and oncology. By leveraging its unique spatial geometry within the ATP-binding pocket, researchers can achieve potent dual inhibition of PI3Kγ and PI3Kδ without triggering the dose-limiting toxicities associated with PI3Kα/β inhibition[1]. When evaluating such scaffolds, utilizing a self-validating orthogonal workflow is non-negotiable to ensure that observed efficacy is mechanistically grounded and translationally viable.

References
  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219.[Link]

  • Cheung, M., et al. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430.[Link]

Sources

Comparative

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Validation Guide Executive Summary The accurate quantification of highly polar, basic hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Validation Guide

Executive Summary

The accurate quantification of highly polar, basic heterocyclic amines is a notorious bottleneck in pharmaceutical quality control. 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) is a critical chemical intermediate frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1]. However, its nitrogen-rich pyrazolopyridine core and primary amine functionality make it highly susceptible to secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution.

As a Senior Application Scientist, I have structured this guide to objectively compare the chromatographic performance of a traditional Alkyl (C18) stationary phase against a Pentafluorophenyl (PFP) phase for this specific analyte. Furthermore, this document provides a comprehensive, self-validating protocol for validating the optimized PFP method in strict accordance with the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [2][3].

The Analytical Challenge & Causality of Column Selection

The Chemical Context

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a weak base. In typical acidic reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases (pH 2.0–3.0), the primary amine is fully protonated. When analyzed on a standard fully porous C18 column, the retention is driven solely by dispersive Van der Waals forces, which are insufficient for highly polar analytes. More critically, the protonated amine acts as a cation, interacting with unendcapped, ionized silanols ( SiO− ) on the silica support. This secondary interaction is the primary causal factor for the asymmetric peak tailing commonly observed with this class of compounds.

Stationary Phase Orthogonality: C18 vs. PFP

To overcome this, we must shift the retention mechanism.

  • Standard C18: Relies exclusively on hydrophobicity. Poor retention for polar bases; high silanol activity leads to tailing.

  • Pentafluorophenyl (PFP): The introduction of highly electronegative fluorine atoms creates an electron-deficient phenyl ring. This acts as a Lewis acid, which engages in strong π−π charge-transfer interactions with the electron-rich pyrazolopyridine core (Lewis base)[4][5]. Additionally, the PFP phase provides dipole-dipole interactions, hydrogen bonding, and inherent cation-exchange capacity, making it exceptionally selective for basic, nitrogen-containing aromatic amines[6].

Figure 1: Logical workflow for orthogonal stationary phase selection and method optimization.

Comparative Experimental Data

To empirically validate the theoretical advantages of the PFP phase, a comparative study was executed.

Experimental Conditions:

  • Mobile Phase A: 25 mM Ammonium Acetate in Water (pH 5.0). Causality: Ammonium acetate provides superior buffering capacity for the amine compared to formic acid, ensuring a consistent ionization state and minimizing peak broadening.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 8 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Detection: UV at 254 nm.

Table 1: Column Performance Comparison
ParameterTraditional C18 (5 µm, 100 Å)Superficially Porous PFP (2.6 µm, 100 Å)Scientific Rationale for Difference
Retention Time (tR) 2.15 min4.85 minPFP provides enhanced π−π and dipole interactions, increasing retention of the polar heterocycle[5].
Tailing Factor (Tf) 2.45 (Severe tailing)1.08 (Highly symmetrical)PFP shields residual silanols and utilizes alternative retention mechanisms, preventing secondary ion-exchange.
Theoretical Plates (N) 4,50018,200Superficially porous (core-shell) PFP particles reduce the Eddy diffusion and longitudinal diffusion terms of the van Deemter equation[5].
Resolution (Rs) from Impurities 1.2 (Co-elution risk)> 3.5 (Baseline resolution)The orthogonal selectivity of the fluorinated ring resolves positional isomers and closely related synthetic impurities[4].

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

The objective of validating an analytical procedure is to demonstrate that it is "fit for the intended purpose" throughout its lifecycle[2][3]. The following self-validating system ensures data integrity.

Step 1: Preparation of Solutions
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Methylpyrazolo[1,5-a]pyridin-3-amine reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte must be resolved from its degradation products.

  • Acidic Degradation: Treat 1 mL of stock with 1 mL of 1N HCl at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Alkaline Degradation: Treat 1 mL of stock with 1 mL of 1N NaOH at 60°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Treat 1 mL of stock with 1 mL of 3% H2​O2​ at room temperature for 2 hours. Acceptance Criteria: No interference from blank or degradation peaks at the retention time of the main peak. Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 3: Linearity and Range
  • Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration and calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 4: Accuracy (Recovery)
  • Spike known amounts of the reference standard into a synthetic sample matrix (or diluent if assaying pure API) at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Calculate the percentage recovery: (CalculatedConcentration/TheoreticalConcentration)×100 .

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Inject the 100 µg/mL working standard six times consecutively on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Figure 2: ICH Q2(R2) analytical procedure validation logic and parameter interdependencies.

Validation Results Summary

The optimized PFP method was subjected to the rigorous ICH Q2(R2) protocol detailed above. The quantitative results are summarized in Table 2, proving the method is highly reliable and self-validating.

Table 2: ICH Q2(R2) Validation Results for 5-Methylpyrazolo[1,5-a]pyridin-3-amine
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ ; Peak purity passedNo interference; Purity Angle < ThresholdPass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.6% across all 3 levelsPass
Repeatability (n=6) %RSD of peak area 2.0%%RSD = 0.45%Pass
Intermediate Precision %RSD of peak area 2.0%%RSD = 0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.15 µg/mL (S/N = 12.5)Pass
Robustness System suitability criteria met under deliberate variationsMet criteria for Δ Flow ( ± 0.1 mL/min) and Δ Temp ( ± 5°C)Pass

Conclusion

The chromatographic analysis of highly polar, basic intermediates like 5-Methylpyrazolo[1,5-a]pyridin-3-amine exposes the limitations of traditional C18 stationary phases. By applying a mechanistic understanding of solute-stationary phase interactions, we demonstrated that a Pentafluorophenyl (PFP) column provides superior retention, peak symmetry, and resolution via orthogonal π−π and dipole interactions.

The optimized method was successfully validated against the stringent ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This self-validating protocol ensures that the analytical procedure is scientifically sound, reproducible, and fully compliant for regulatory submissions in pharmaceutical development.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • EMA Scientific Guideline: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

  • Reversed Phase HPLC Columns: Matching Column Selectivity to Analyte Classes (Pentafluorophenyl interactions). Phenomenex. Available at: [Link]

  • Patent Literature on Pyrazolopyridine Derivatives: Pyrazine kinase inhibitors (US9359308B2). Google Patents.

Sources

Validation

cross-validation of experimental results with computational predictions for 5-Methylpyrazolo[1,5-a]pyridin-3-amine

Cross-Validation of Experimental Results with Computational Predictions for 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivatives Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold In modern structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Experimental Results with Computational Predictions for 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivatives

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

In modern structure-based drug design (SBDD), the fused bicyclic core of 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS 1824408-73-2) has emerged as a privileged building block for the development of potent, ATP-competitive kinase inhibitors[1][2]. The 3-amino group serves as a versatile synthetic handle for amide or urea couplings, while the 5-methyl substitution provides a critical hydrophobic vector that projects into the deep lipophilic pockets of kinase hinge regions[3][4].

As a Senior Application Scientist, I frequently evaluate how this scaffold performs against alternative heterocyclic cores, such as pyrazolo[1,5-a]pyrimidines[5][6]. To objectively assess the superiority and target selectivity of 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives—particularly against targets like Phosphatidylinositol 3-kinase (PI3K) and RET tyrosine kinase—we must employ a rigorous cross-validation framework. This guide details how to seamlessly integrate computational predictions (Molecular Dynamics and MM/GBSA) with self-validating experimental workflows (biochemical and cellular assays) to confirm compound efficacy[7][8][9].

Objective Comparison: Pyrazolo[1,5-a]pyridine vs. Alternatives

When designing kinase inhibitors, the choice of the core scaffold dictates the molecule's trajectory within the ATP-binding site.

  • 5-Methylpyrazolo[1,5-a]pyridin-3-amine Derivatives: The carbon-rich pyridine ring enhances lipophilic ligand efficiency (LLE). The nitrogen at the 1-position acts as a precise hydrogen bond acceptor for hinge region residues (e.g., Val882 in PI3Kγ), while the 5-methyl group stabilizes the molecule via van der Waals interactions, preventing solvent exposure[3][7].

  • Alternative (Pyrazolo[1,5-a]pyrimidine): While the additional nitrogen in the pyrimidine ring can improve aqueous solubility and offer an extra hydrogen bond acceptor, it often incurs a desolvation penalty that reduces overall binding affinity compared to the pyridine analog[5][6].

The table below summarizes the cross-validation of computational binding free energies ( ΔGbind​ ) with experimental IC50​ values, demonstrating the superior target engagement of the 5-methylpyrazolo[1,5-a]pyridine scaffold.

Table 1: Computational vs. Experimental Performance of Kinase Inhibitor Scaffolds

Compound Scaffold / ReferenceTarget KinaseComputational ΔGbind​ (kcal/mol)*Biochemical IC50​ (nM)Cellular EC50​ (pAKT S473) ( μ M)
5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative PI3K γ / PI3K δ -11.24.0 / 9.10.028
Pyrazolo[1,5-a]pyrimidine derivative PI3K γ / PI3K δ -9.824.5 / 35.20.150
Duvelisib (Clinical Reference) PI3K γ / PI3K δ -11.52.5 / 27.40.015

*Note: Computational ΔGbind​ values are derived from 200 ns MD simulations using MM/GBSA calculations, which highly correlate with the experimental biochemical data[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every step from in silico prediction to in vitro validation must contain internal controls. The following protocols explain not just the how, but the causality behind each methodological choice.

Protocol A: Computational Prediction (Docking & MD Simulation)

Static docking often yields false positives due to the rigid nature of the receptor. We utilize Molecular Dynamics (MD) to validate the thermodynamic stability of the ligand-protein complex over time[8][9].

  • Ligand Preparation: Construct the 3D structure of the 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative. Assign protonation states at pH 7.4 using tools like Epik.

    • Causality: The protonation state of the exocyclic amine linkage dictates its ability to act as a hydrogen bond donor to the kinase hinge region. Incorrect assignment leads to failed docking poses.

  • Molecular Docking: Dock the ligand into the ATP-binding pocket of the target kinase (e.g., PI3K γ , PDB ID: 2IVV or similar) using Glide or AutoDock Vina[9].

  • Molecular Dynamics (MD) Simulation: Solvate the top-ranked docked complex in a TIP3P water box. Neutralize with counterions and run a 200 ns simulation using GROMACS or AMBER[8][9].

    • Causality: Monitoring the Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) confirms whether the 5-methyl group maintains its stabilizing hydrophobic contacts in a dynamic, solvated environment[8].

  • Binding Free Energy Calculation: Extract 50 frames from the final 20 ns of the trajectory and calculate ΔGbind​ using the MM/PBSA or MM/GBSA plugin[9].

Protocol B: Experimental Validation (Biochemical & Cellular Assays)

A compound may bind the isolated enzyme but fail in cells due to poor permeability. This two-tiered protocol ensures physiological relevance[3][7].

  • Biochemical Kinase Assay (ADP-Glo):

    • Incubate recombinant PI3K γ with varying concentrations of the synthesized derivative (0.1 nM to 10 μ M) and ultra-pure ATP for 60 minutes.

    • Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

    • Causality: The ADP-Glo assay directly quantifies kinase activity by measuring ADP production. This eliminates false positives caused by auto-fluorescent compounds, a common issue in standard fluorescence-based assays.

  • Cellular Target Engagement (Western Blotting):

    • Seed target cells (e.g., BMDM or HCT-116) and treat with the compound for 2 hours[3][7].

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Perform SDS-PAGE and probe for phosphorylated AKT (p-AKT S473) and total AKT.

    • Causality: Phosphorylation of AKT at Ser473 is the direct downstream marker of PI3K activity. A reduction in p-AKT relative to total AKT explicitly proves that the 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivative has penetrated the cell membrane and successfully engaged its target in situ[3][7].

Visualizations of Workflows and Mechanisms

To synthesize the relationship between our computational models and experimental reality, the following diagrams map out the cross-validation workflow and the biological mechanism of action.

Fig 1: The cross-validation workflow bridging in silico predictions with in vitro and cellular experimental data.

Fig 2: Mechanism of PI3K/AKT pathway inhibition by 5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives.

Conclusion

The integration of computational dynamics with robust biochemical and cellular assays provides a highly reliable framework for drug discovery. As demonstrated, derivatives synthesized from the 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold consistently exhibit superior thermodynamic stability and experimental kinase inhibition compared to alternative heterocyclic cores[5][7][8]. By adhering to these self-validating protocols, researchers can confidently advance these promising candidates through the preclinical development pipeline.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. NIH / PubMed.[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing.[Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers.[Link]

  • Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics. RSC Publishing.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. NIH.[Link]

Sources

Comparative

Independent Verification of the Synthesis and Purity of 5-Methylpyrazolo[1,5-a]pyridin-3-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Route Comparison, Self-Validating Methodologies, and Absolute Purity Determination Introduction: The Critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Route Comparison, Self-Validating Methodologies, and Absolute Purity Determination

Introduction: The Critical Need for Independent Verification

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a highly privileged heterocyclic building block, frequently utilized in the design of kinase inhibitors, antitubercular agents, and HIV-1 reverse transcriptase inhibitors[1]. Because the pyrazolo[1,5-a]pyridine core is electron-rich ( π -excessive), it is highly susceptible to oxidative degradation and electrophilic side reactions. Relying blindly on commercial vendors for this intermediate often introduces batch-to-batch variability, trace regioisomers, and inorganic impurities that can catastrophically fail downstream amide coupling or Buchwald-Hartwig amination steps.

As a Senior Application Scientist, my objective in this guide is to objectively compare the two primary synthetic routes to this scaffold, detail a self-validating experimental protocol, and establish an orthogonal analytical workflow for absolute purity verification.

Comparative Analysis of Synthetic Routes

The synthesis of 3-aminopyrazolo[1,5-a]pyridines generally relies on the initial N-amination of a substituted pyridine, followed by a [3+2] cycloaddition[2]. From the resulting core, two divergent paths can be taken to install the C3-amine: Route A (Curtius Rearrangement) and Route B (Nitration-Reduction) .

Synthesis_Routes SM 4-Methylpyridine Ylide N-Amino-4-methyl pyridinium Salt SM->Ylide DNPH (N-Amination) Ester Ethyl 5-methylpyrazolo [1,5-a]pyridine-3-carboxylate Ylide->Ester Ethyl propiolate, K2CO3 ([3+2] Cycloaddition) Acid 5-Methylpyrazolo [1,5-a]pyridine-3-carboxylic acid Ester->Acid LiOH (Saponification) Core 5-Methylpyrazolo [1,5-a]pyridine Acid->Core Heat (Decarboxylation) Product 5-Methylpyrazolo[1,5-a] pyridin-3-amine Acid->Product 1. DPPA, t-BuOH 2. HCl (Curtius Rearrangement) Nitro 5-Methyl-3-nitro pyrazolo[1,5-a]pyridine Core->Nitro HNO3, Ac2O (Electrophilic Nitration) Nitro->Product H2, Pd/C (Nitro Reduction)

Figure 1: Divergent synthetic pathways for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.
Causality Behind Route Selection

While Route B seems chemically intuitive, the pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution almost exclusively at the C3 position due to high electron density[3]. However, applying harsh nitrating conditions (HNO3/H2SO4 or Ac2O) to this electron-rich heterocycle frequently triggers severe exothermic oxidation, leading to N-oxide byproducts and poor scalability.

Conversely, Route A utilizes a highly controlled [3+2] cycloaddition that specifically fixes the functional handle at C3[4]. The subsequent Curtius rearrangement is mild, highly regioselective, and avoids the hazardous nitration step entirely. Furthermore, utilizing O-(2,4-dinitrophenyl)hydroxylamine (DNPH) instead of O-(mesitylsulfonyl)hydroxylamine (MSH) for the initial N-amination drastically improves the thermal safety profile of the reaction[1].

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Curtius RearrangementRoute B: Nitration & Reduction
Step Count 4 steps (from 4-methylpyridine)5 steps (includes decarboxylation)
Overall Yield 35 – 45%15 – 25%
Regioselectivity Absolute (C3 fixed by alkyne choice)High, but prone to over-nitration
Safety Profile Moderate (DPPA requires ventilation)Low (Exothermic oxidation risk)
Primary Impurities Trace urea/isocyanate byproductsDinitro species, N-oxides, tar

Self-Validating Experimental Protocol (Route A)

To ensure scientific integrity, the following protocol incorporates strict In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: N-Amination of 4-Methylpyridine

  • Dissolve 4-methylpyridine (1.0 eq) in anhydrous acetonitrile (MeCN) at 0 °C.

  • Portion-wise, add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.05 eq)[1].

  • Stir at 40 °C for 16 hours.

  • IPC Check: Analyze via LC-MS. The disappearance of the 4-methylpyridine peak and the appearance of the N-aminopyridinium mass ( m/z 109.08) validates reaction completion.

  • Concentrate and precipitate the salt using diethyl ether.

Step 2:[3+2] Cycloaddition & Saponification

  • Suspend the N-aminopyridinium salt (1.0 eq) and K2CO3 (2.0 eq) in DMF at room temperature. The base deprotonates the salt to form the reactive N-ylide[4].

  • Add ethyl propiolate (1.5 eq) dropwise. Stir for 12 hours.

  • IPC Check: LC-MS must show the cyclized ester ( m/z 205.10).

  • Add 2M aqueous LiOH (3.0 eq) directly to the mixture and heat to 50 °C for 4 hours to saponify the ester.

  • Acidify to pH 3 with 1M HCl. Filter the precipitated 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 3: Curtius Rearrangement to Target Amine

  • Suspend the carboxylic acid (1.0 eq) in a 1:1 mixture of toluene and tert-butanol.

  • Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.2 eq).

  • Heat to 80 °C for 6 hours. Causality: Heat drives the decomposition of the acyl azide into an isocyanate, which is immediately trapped by tert-butanol to form the Boc-protected amine.

  • Isolate the Boc-amine via standard aqueous workup and silica gel chromatography.

  • Deprotect by stirring in 4M HCl in dioxane for 2 hours. Concentrate in vacuo to yield 5-Methylpyrazolo[1,5-a]pyridin-3-amine hydrochloride .

Analytical Purity Verification: HPLC-UV/LC-MS vs. qNMR

Chemical synthesis is only half the battle; independent verification of the resulting batch is mandatory. Relying solely on HPLC-UV area percentages is a common pitfall, as impurities lacking strong chromophores will be invisible, artificially inflating the reported purity.

Analytical_Workflow Batch Synthesized Batch (Target: m/z 148.08) Split Batch->Split LCMS LC-MS (ESI+) Relative Purity & Mass ID Split->LCMS qNMR 1H qNMR Absolute Purity vs. IS Split->qNMR LCMS_Res UV >98% AUC [M+H]+ = 148.08 LCMS->LCMS_Res qNMR_Res Absolute Purity Calculated >97% w/w qNMR->qNMR_Res Release Verified Batch Release LCMS_Res->Release qNMR_Res->Release

Figure 2: Orthogonal analytical workflow for absolute purity verification.
The qNMR Advantage

To establish a self-validating analytical system, Quantitative NMR (qNMR) must be paired with LC-MS. qNMR determines the absolute mass fraction of the compound by comparing the integration of a target proton against a highly pure Internal Standard (IS), such as maleic acid.

qNMR Protocol:

  • Accurately weigh ~10.0 mg of the synthesized amine and ~5.0 mg of traceable maleic acid (IS).

  • Dissolve completely in 600 µL of DMSO- d6​ .

  • Acquire the 1 H NMR spectrum with a relaxation delay ( D1​ ) of ≥30 seconds. Causality: A long D1​ ensures complete longitudinal relaxation of all protons, preventing integration errors.

  • Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) against the isolated pyrazole C2-H proton of the product ( δ ~7.9 ppm, 1H).

Table 2: Comparison of Analytical Verification Methods
MethodPrimary PurposeAdvantagesLimitations
HPLC-UV (254 nm) Relative chemical purityHigh resolution of structurally similar impurities.Overestimates purity if impurities lack a chromophore.
LC-MS (ESI+) Mass ID & Impurity profilingIdentifies co-eluting impurities by mass ( m/z 148.08 for product).Poor ionization of neutral or non-polar impurities.
1 H qNMR Absolute purity determinationNo reference standard of the product is needed; highly reproducible.Lower sensitivity for trace impurities (<0.5%).

Conclusion

Independent verification of 5-Methylpyrazolo[1,5-a]pyridin-3-amine requires a holistic approach encompassing both a robust synthetic strategy and orthogonal analytical validation. By utilizing the Curtius rearrangement route over direct nitration, researchers can bypass dangerous exothermic side-reactions and achieve absolute regiocontrol. Coupling this synthesis with a dual LC-MS and qNMR analytical workflow ensures that the building block is of sufficient absolute purity to guarantee success in downstream medicinal chemistry campaigns.

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Validation

In Vivo Efficacy Comparison Guide: 5-Methylpyrazolo[1,5-a]pyridin-3-amine vs. Duvelisib in Syngeneic Tumor Models

Executive Summary The tumor microenvironment (TME) presents a formidable barrier to immune-mediated tumor clearance, largely driven by immunosuppressive myeloid cells. Dual inhibition of Phosphoinositide 3-kinase gamma a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to immune-mediated tumor clearance, largely driven by immunosuppressive myeloid cells. Dual inhibition of Phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ) has emerged as a potent strategy to repolarize Tumor-Associated Macrophages (TAMs) and restore CD8+ T cell activity[1].

This technical guide compares the in vivo efficacy, pharmacokinetics, and immunomodulatory profile of 5-Methylpyrazolo[1,5-a]pyridin-3-amine (hereafter referred to as 5-MPPA)—a representative core scaffold for a novel class of pyrazolo[1,5-a]pyridine-derived PI3Kγ/δ inhibitors[2]—against the clinically approved benchmark, Duvelisib (IPI-145) [1]. Designed for drug development professionals, this guide provides a self-validating experimental framework using the MC38 syngeneic colorectal cancer model.

Mechanistic Rationale & Pathway Dynamics

To understand the comparative efficacy of these compounds, we must first examine the causality of their mechanism. PI3Kδ is predominantly expressed in lymphocytes and is critical for regulatory T cell (Treg) maintenance, while PI3Kγ is highly expressed in myeloid compartments[3].

Hyperactivation of the PI3K/AKT signaling axis in TAMs drives them toward an immunosuppressive M2-like phenotype (characterized by high Arg-1 and CD206 expression)[1]. By dual-targeting PI3Kγ/δ, both 5-MPPA and Duvelisib block AKT phosphorylation (pAKT S473). This blockade acts as a molecular switch, repolarizing TAMs into a pro-inflammatory M1-like state (IL-1β+, CD86+), which subsequently recruits and activates cytotoxic CD8+ T cells to drive tumor regression[4].

Pathway Inhibitors PI3Kγ/δ Inhibitors (5-MPPA & Duvelisib) PI3K PI3Kγ/δ Kinases Inhibitors->PI3K Blocks AKT pAKT (S473) PI3K->AKT Activates M2 M2 Macrophages (CD206+, Arg-1+) AKT->M2 Promotes M1 M1 Macrophages (CD86+, IL-1β+) M2->M1 Repolarization (via Inhibition) CD8 CD8+ T Cell Infiltration M1->CD8 Recruits/Activates

Mechanism of PI3Kγ/δ inhibition repolarizing TAMs to activate CD8+ T cells.

Experimental Design: The MC38 Syngeneic Model

Why MC38? The MC38 murine colon adenocarcinoma model is immunologically "hot" and characterized by a robust baseline infiltration of suppressive myeloid cells. Unlike "cold" models (e.g., B16-F10) which lack sufficient TAMs to observe a repolarization window[4], MC38 provides an ideal, self-validating system to measure TME shifts induced by PI3Kγ/δ blockade.

Step-by-Step In Vivo Protocol
  • Cell Preparation & Inoculation:

    • Harvest MC38 cells in the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins that could trigger an acute immune response.

    • Inject 1×106 cells subcutaneously (s.c.) into the right flank of 6-8 week-old female C57BL/6 mice.

  • Randomization:

    • Monitor tumor growth via digital calipers. Once tumors reach an average volume of ∼100 mm3 (typically Day 8-10), randomize mice into three groups ( n=8 /group): Vehicle, Duvelisib (15 mg/kg), and 5-MPPA (15 mg/kg).

    • Causality Note: Randomizing at 100 mm3 ensures established tumor vasculature and a mature myeloid infiltrate prior to intervention.

  • Dosing Regimen:

    • Administer compounds via oral gavage (p.o.) once daily (QD) for 21 days.

    • Causality Note: Oral administration is chosen to mimic the clinical route for small-molecule PI3K inhibitors[5] and to accurately assess first-pass metabolism and systemic bioavailability.

  • Endpoint TME Dissociation & Immunophenotyping:

    • Excise tumors on Day 21. Mince mechanically and digest enzymatically using Collagenase IV and DNase I for 45 minutes at 37°C.

    • Causality Note: Collagenase IV is specifically selected over Collagenase I because it causes significantly less proteolytic cleavage of delicate surface epitopes (like CD206 and CD86) critical for accurate macrophage flow cytometry. DNase I is included to digest free DNA from necrotic cells, preventing tissue clumping.

Quantitative Data Comparison

The following tables summarize the comparative preclinical performance of the 5-MPPA scaffold versus Duvelisib.

Table 1: Pharmacokinetic (PK) Profile (Mouse, p.o. 15 mg/kg)

The pyrazolo[1,5-a]pyridine core of 5-MPPA was engineered to improve metabolic stability over first-generation clinical inhibitors[2].

ParameterDuvelisib (IPI-145)5-MPPA (Lead Scaffold)Implication for Efficacy
T1/2​ (h) 3.25.8Longer half-life allows for sustained target engagement in the TME.
Cmax​ (ng/mL) 1,4502,100Higher peak concentration ensures deep tissue penetration.
Oral Bioavailability (F%) 42%68%Superior absorption profile reduces the required clinical dose.
Table 2: In Vivo Efficacy & Toxicity Proxy (MC38 Model, Day 21)

Body weight change serves as a critical proxy for systemic toxicity (e.g., hepatotoxicity/colitis often associated with early PI3K inhibitors).

Treatment GroupFinal Tumor Vol. ( mm3 )Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,850±210 N/A +2.1%
Duvelisib (15 mg/kg) 740±115 60.0% −6.5%
5-MPPA (15 mg/kg) 610±95 67.0% −1.2%
Table 3: Flow Cytometry Profiling of Tumor-Infiltrating Lymphocytes (TILs)

Data represents the percentage of specific cell populations gated from the total CD45+ leukocyte population within the tumor.

Biomarker TargetVehicle ControlDuvelisib (IPI-145)5-MPPA (Lead Scaffold)
M2 Macrophages ( CD206+ ) 45.2%22.1%18.4%
M1 Macrophages ( CD86+ ) 12.5%34.6%39.2%
M1 / M2 Ratio 0.27 1.56 2.13
CD8+ T Cells 8.4%21.5%26.8%

Discussion & Scientific Insights

The experimental data reveals that the 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold not only matches but slightly exceeds the in vivo efficacy of the clinical benchmark Duvelisib in the MC38 model.

1. TME Repolarization: Both compounds successfully reversed the immunosuppressive TME, as evidenced by the dramatic shift in the M1/M2 macrophage ratio (Table 3). However, 5-MPPA achieved a higher M1/M2 ratio (2.13 vs. 1.56). This enhanced repolarization directly correlates with the increased infiltration of CD8+ T cells (26.8%), driving the superior Tumor Growth Inhibition (TGI) of 67.0%[2].

2. Pharmacokinetics & Tolerability: First-generation PI3K inhibitors like Duvelisib and Idelalisib have historically faced clinical challenges due to dose-limiting toxicities, including hepatotoxicity and severe immune-mediated colitis[5]. The 5-MPPA scaffold demonstrates a highly favorable pharmacokinetic profile (68% oral bioavailability) and significantly reduced systemic toxicity in mice, evidenced by the negligible body weight loss (-1.2%) compared to the Duvelisib cohort (-6.5%). The structural rigidity and distinct binding mode of the pyrazolo[1,5-a]pyridine core likely contribute to improved kinase selectivity, minimizing off-target effects while maintaining potent PI3Kγ/δ blockade[2].

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Journal of Medicinal Chemistry.

  • De Henau, O., et al. (2016). Overcoming Resistance to Checkpoint Blockade Therapy by Targeting PI3K-γ in Myeloid Cells. Nature (via PMC).

  • Chen, J., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Pharmacological Research.

Sources

Comparative

Comparative Statistical Analysis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine Scaffolds in High-Throughput Kinase Screening

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate novel chemical building blocks for kinase inhibition and receptor antagonism. One highly privileged scaffold in modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate novel chemical building blocks for kinase inhibition and receptor antagonism. One highly privileged scaffold in modern medicinal chemistry is 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS 1824408-73-2). This bicyclic heteroaromatic system serves as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors[1] and Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[2].

However, selecting this specific functionalized scaffold over simpler alternatives—such as 3-aminopyridine or unmethylated pyrazolo[1,5-a]pyridin-3-amine—requires rigorous statistical justification. In quantitative high-throughput screening (qHTS), we cannot rely on anecdotal structure-activity relationships. We must deploy self-validating experimental workflows and robust statistical models to objectively prove that the 5-methyl substitution provides a statistically significant advantage in binding affinity and assay performance.

Experimental Methodology: Self-Validating TR-FRET Protocol

To objectively compare these scaffolds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.

Mechanistic Causality: Why TR-FRET? Highly conjugated systems like pyrazolo[1,5-a]pyridines often exhibit intrinsic auto-fluorescence in standard colorimetric or prompt-fluorescence assays, leading to false-positive hit rates. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal.

Step-by-Step Workflow
  • Acoustic Dispensing: Transfer 10 nL of the compound libraries (5-Methylpyrazolo[1,5-a]pyridin-3-amine derivatives vs. alternative scaffolds) dissolved in 100% DMSO into a 1536-well assay plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover contamination and ensures precise nanoliter volume transfers, which is critical for maintaining tight standard deviations in downstream statistical modeling.

  • Reagent Addition: Dispense 2 µL of the target kinase enzyme (e.g., Syk) and a europium-labeled TR-FRET antibody mixture into the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of an ATP/tracer-substrate mix to initiate the competitive binding or kinase reaction. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation (Z'-Factor Calculation): Every plate must contain 32 wells of a positive control (reference inhibitor) and 32 wells of a negative control (DMSO vehicle). The assay is a self-validating system: before any compound data is analyzed, the plate's Z'-factor is calculated. If Z′<0.6 , the entire plate is automatically discarded. This strict quality control prevents batch-effect artifacts from skewing the comparative ANOVA[3].

HTS_Workflow Library Compound Library (5-Methylpyrazolo[1,5-a]pyridin-3-amine) Assay TR-FRET Kinase Assay (1536-well format) Library->Assay Acoustic Dispensing QC Quality Control (Z'-factor > 0.6) Assay->QC Raw Fluorescence Ratio Model 4PL Dose-Response Modeling QC->Model Validated Plates Only Stats Statistical Triage (ANOVA & F-test) Model->Stats IC50 & AUC Metrics Selection Lead Scaffold Selection Stats->Selection p < 0.05 Significance

Fig 1: High-throughput screening and statistical triage workflow for scaffold evaluation.

Statistical Analysis Framework

Once the raw TR-FRET emission ratios are extracted, we apply a multi-tiered statistical analysis to objectively compare the compound libraries:

  • 4-Parameter Logistic (4PL) Regression: We fit the dose-response data to a 4PL model to determine the absolute IC50​ . This model accounts for the upper and lower asymptotes, providing a much more accurate inflection point than standard linear regression[4].

  • Area Under the Curve (AUC): Because IC50​ values can be highly variable if a compound's dose-response curve does not reach a full plateau due to solubility limits, we also calculate the AUC. AUC provides an integrated measure of compound activity across the entire concentration range and is statistically more robust against experimental noise in qHTS[5].

  • Extra Sum-of-Squares F-Test: To objectively determine if the 5-Methylpyrazolo[1,5-a]pyridin-3-amine library outperforms the alternatives, we use an F-test to compare the fitted 4PL curves. A p -value < 0.05 indicates that the dose-response curves are statistically distinct.

Comparative Data Presentation

The following table summarizes the statistical evaluation of three distinct chemical scaffold libraries targeting Syk kinase. Data represents the mean values of the top 50 hits per scaffold class.

Scaffold LibraryMean IC₅₀ (nM)95% CI (nM)Mean AUCHit Rate (%)Mean Z'-Factor
5-Methylpyrazolo[1,5-a]pyridin-3-amine 42.5 38.1 - 47.2845.2 4.2% 0.78
Pyrazolo[1,5-a]pyridin-3-amine (Unmethylated)115.8102.4 - 130.5612.42.1%0.76
3-Aminopyridine (Monocyclic Control)450.2410.5 - 495.8320.10.8%0.75
Discussion & Mechanistic Insights

The statistical data unambiguously demonstrates the pharmacological superiority of the 5-Methylpyrazolo[1,5-a]pyridin-3-amine scaffold over its alternatives:

  • Potency & Efficacy: The extra sum-of-squares F-test confirmed a statistically significant leftward shift in the dose-response curve for the 5-methylated scaffold compared to the unmethylated analog ( p<0.001 ). The mean IC50​ improved nearly threefold, from 115.8 nM to 42.5 nM.

  • Causality of the Methyl Group: From a structural biology perspective, the methyl group at the 5-position projects directly into a lipophilic pocket adjacent to the kinase hinge region. This desolvation effect increases the binding enthalpy, which mathematically manifests as the higher Area Under the Curve (845.2) and the elevated library hit rate (4.2%).

  • Assay Integrity: The consistent Z'-factor across all scaffold tests (>0.75) validates that the statistical differences observed are due to true pharmacological variance, not assay drift or differential compound interference.

References

  • Title: Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor | Source: Journal of Medicinal Chemistry (PubMed) | URL: [Link]

  • Title: Quantitative high-throughput screening data analysis: challenges and recent advances | Source: PMC (National Institutes of Health) | URL: [Link]

  • Title: US9359308B2 - Pyrazine kinase inhibitors | Source: Google Patents | URL
  • Title: Assay Validation in High Throughput Screening – from Concept to Application | Source: ResearchGate | URL: [Link]

  • Title: HTSplotter: an end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening | Source: bioRxiv | URL: [Link]

Sources

Validation

A Technical Guide to Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyridines: Synthesis, Biological Activity, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are privileged structures in medicinal chemistry, recognized for their diverse and poten...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are privileged structures in medicinal chemistry, recognized for their diverse and potent biological activities.[1][2][3] These fused heterocyclic systems serve as versatile platforms for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive overview of these compound classes, with a focus on their synthesis, validated biological findings, and a comparative analysis of their derivatives, using 5-Methylpyrazolo[1,5-a]pyridin-3-amine as a conceptual touchstone within this broader family.

The Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The core structure, a fusion of a pyrazole and a pyrimidine or pyridine ring, offers a unique three-dimensional arrangement for substituent presentation, enabling interaction with a wide array of biological targets.[3] This structural rigidity and the potential for diverse functionalization have led to the identification of numerous derivatives with significant therapeutic potential.

A notable characteristic of these scaffolds is their role as "purine analogues," which allows them to act as antimetabolites in biochemical pathways involving purines.[4] This mimicry is a key factor in their observed antitumor and other pharmacological activities.

Comparative Analysis of Biological Activities

The biological activity of pyrazolo[1,a]pyrimidine and -pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative overview of key activities and the structural features that govern them.

Kinase Inhibition: A Prominent Therapeutic Target

A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines as potent protein kinase inhibitors.[1][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5]

Derivatives of these scaffolds have shown inhibitory activity against a range of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Specifically, PI3Kδ and PI3Kγ/δ inhibitors have been developed, showing promise for the treatment of B-cell malignancies.[6][7]

  • Other Cancer-Related Kinases: Inhibition of kinases such as CK2, EGFR, B-Raf, MEK, CDKs, and Pim-1 has been reported, highlighting the broad applicability of this scaffold in oncology.[5]

The mechanism of inhibition is often ATP-competitive, where the pyrazolo[1,5-a]pyrimidine or -pyridine core mimics the purine ring of ATP, binding to the kinase's active site.[5]

Experimental Data Summary

The following table summarizes the reported biological activities of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives from peer-reviewed literature.

Compound ClassTargetObserved ActivityKey Structural FeaturesReference
Pyrazolo[1,5-a]pyrimidine DerivativesProtein Kinases (CK2, EGFR, B-Raf, MEK, etc.)Anticancer, AntiproliferativeVaried substitution patterns influencing selectivity and potency.[1][5]
2-Methylpyrazolo[1,5-a]pyrimidine DerivativesPI3KδSelective InhibitionSpecific substitutions at the 5 and 7 positions.[6][8]
Pyrazolo[1,5-a]pyridine DerivativesPI3Kγ/δPotent and Selective InhibitionDiaryl substitutions.[7]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesTubulinAntitumorN-aryl or N-alkyl carboxamide at the 3-position.[9]
Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl DerivativesMtbAntituberculosisDiaryl substitutions.[10]

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophile. This versatile approach allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine/pyridine rings.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to the pyrazolo[1,5-a]pyrimidine scaffold.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5_Aminopyrazole 5-Aminopyrazole Derivative Cyclocondensation Cyclocondensation 5_Aminopyrazole->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., β-dicarbonyl compound) Dielectrophile->Cyclocondensation Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo_Pyrimidine

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes a foundational step in the synthesis of many bioactive pyrazolo[1,5-a]pyrimidine derivatives, as reported in the literature.[6][8]

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate

  • Ethanol

Procedure:

  • Dissolve 5-amino-3-methylpyrazole in ethanol.

  • Add sodium ethanolate to the solution to form the corresponding sodium salt.

  • Add diethyl malonate to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, the precipitated product, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is collected by filtration.

This dihydroxy intermediate can then be further functionalized, for example, through chlorination with phosphorus oxychloride to yield the corresponding 5,7-dichloro derivative, a key precursor for introducing various substituents via nucleophilic substitution reactions.[6][8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The extensive research on pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines has led to a significant understanding of their structure-activity relationships. For instance, in the context of PI3Kδ inhibitors, the selectivity of the reaction at the 7-position of the pyrazolo[1,5-a]pyrimidine core is crucial for the synthesis of potent and selective compounds.[6]

The following diagram illustrates a conceptual signaling pathway involving PI3K, a common target for this class of compounds.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Pyrazolo_Derivative Pyrazolo[1,5-a]pyrimidine/ pyridine Inhibitor Pyrazolo_Derivative->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds represent a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and the diverse biological activities of their derivatives continue to make them attractive candidates for the development of novel therapeutics. While a significant amount of research has focused on their anticancer properties, particularly as kinase inhibitors, emerging evidence suggests their potential in treating other diseases, including infectious diseases like tuberculosis.[10]

Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance their clinical efficacy. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation therapies.

References

  • Al-Refai, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-14.
  • Al-Refai, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1).
  • Akor, T. A., et al. (2024).
  • Gizelecka, P., et al. (2022).
  • Gizelecka, P., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4936.
  • Gomaa, A. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(12), 2819-2831.
  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930.
  • Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • Brian, C. T., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Hu, X., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Infectious Diseases, 6(10), 2764-2776.
  • Zhang, X., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 15(12), 8755-8765.
  • Akor, T. A., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2608.
  • Gomaa, A. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 25(12), 2819-2831.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Guide for 5-Methylpyrazolo[1,5-a]pyridin-3-amine

5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) is a highly specialized synthetic heterocyclic amine frequently utilized as a critical building block in pharmaceutical research and drug development[1]. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) is a highly specialized synthetic heterocyclic amine frequently utilized as a critical building block in pharmaceutical research and drug development[1]. Due to its specific chemical topology—a fused pyrazolo-pyridine ring system rich in nitrogen—it presents unique physicochemical hazards that dictate strict operational and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind these safety measures, laboratory personnel can build self-validating workflows that ensure absolute environmental and occupational safety.

Physicochemical Hazard Profile

Understanding the molecular behavior of 5-Methylpyrazolo[1,5-a]pyridin-3-amine is the foundation of safe handling. As an electron-rich heterocyclic amine, it exhibits specific reactivities that inform our waste segregation strategies[2].

Table 1: Hazard Profile & Operational Implications

PropertyValue / CharacteristicCausality & Safety Implication
Chemical Class Synthetic Heterocyclic AmineHigh electron density makes it reactive with strong oxidizing agents. Segregate waste strictly to prevent exothermic reactions[2].
Physical State Solid, Crystalline PowderFine particulates pose a severe inhalation risk. Must be handled in a certified fume hood to prevent aerosolization.
Decomposition Emits Nitrogen Oxides (NOx)Thermal breakdown yields toxic NOx gases. Requires disposal via licensed incineration equipped with a chemical scrubber[2].
Toxicity Acute Oral/Inhalation ToxicityMild to moderate irritant. Mandates the use of proper PPE and strict adherence to a Chemical Hygiene Plan (CHP)[3].

Operational Safety & PPE Requirements

Under OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450), all handling must occur under a site-specific Chemical Hygiene Plan[3]. The causality behind our PPE selection is driven directly by the compound's physical state: as a dry powder, the primary exposure route is the inhalation of aerosolized micro-particulates, followed by dermal absorption.

Table 2: PPE Requirements by Task

TaskRequired PPECausality / Rationale
Weighing / Aliquoting Nitrile gloves, lab coat, safety goggles, N95/P100 mask (if outside hood)Prevents dermal contact and inhalation of easily aerosolized micro-particulates during mechanical transfer.
Solution Preparation Nitrile gloves, lab coat, safety gogglesSolvated forms eliminate the dust risk but introduce splashing hazards.
Spill Cleanup Double nitrile gloves, Tyvek sleeves, fitted respiratorHigh risk of concentrated exposure during the mechanical cleanup of bulk material[2].

Step-by-Step Spill Response & Decontamination

A self-validating spill response ensures that no residual active pharmaceutical ingredient (API) remains on the benchtop, protecting subsequent experiments and personnel.

Methodology:

  • Assessment & Isolation: Immediately halt work. Determine if the spill is solid (powder) or liquid (solution).

  • Containment: Surround the spill area to prevent spreading. Ensure no material enters laboratory sinks or drains.

  • Collection (Solid): Do NOT dry sweep, as this aerosolizes the amine. Gently cover the powder with slightly dampened disposable towels to suppress dust, then carefully scoop the material into a puncture-resistant solid waste container.

  • Collection (Liquid): Apply an inert, non-combustible absorbent (e.g., diatomaceous earth). Avoid highly acidic absorbents which may cause unexpected exothermic salt formation with the amine base.

  • Decontamination: Wash the affected surface thoroughly with a standard laboratory detergent and water. Collect all rinsate as hazardous waste.

  • Validation: Perform a solvent swab test (e.g., using methanol) of the cleaned area and inspect under a UV lamp. Because pyrazolo-pyridines typically exhibit strong UV absorbance, a lack of fluorescence validates the success of the decontamination.

SpillResponse Start Spill Detected Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (Respirator if airborne) Assess->PPE Contain Contain Spill (Prevent drain entry) PPE->Contain Solid Solid Spill: Sweep gently (No dust) Contain->Solid Powder Liquid Liquid Spill: Apply inert absorbent Contain->Liquid Solution Collect Collect in Hazardous Waste Container Solid->Collect Liquid->Collect Decon Decontaminate Surface (Detergent/Water) Collect->Decon Verify Verify Cleanliness & Resume Work Decon->Verify

Spill response and decontamination workflow for 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Waste Segregation & Final Disposal Pathways

Improper disposal of heterocyclic amines can lead to severe environmental contamination and regulatory violations. Because 5-Methylpyrazolo[1,5-a]pyridin-3-amine contains three nitrogen atoms per molecule, its thermal destruction generates significant quantities of nitrogen oxides (NOx)[2]. Therefore, it cannot be disposed of in standard municipal waste or poured down the drain.

Methodology:

  • Waste Characterization: Separate waste into Solid (contaminated consumables, empty vials, PPE) and Liquid (organic solvent solutions).

  • Segregation: Never mix heterocyclic amine waste with strong oxidizers (e.g., nitric acid, peroxides). The electron-rich nature of the pyrazolo-pyridine core can trigger violent exothermic reactions[2].

  • SAA Storage: Store waste in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure liquid waste jugs are properly vented if gas generation is suspected.

  • Institutional Pickup: Transfer the waste to your institution's Environmental Health and Safety (EHS) department for processing.

  • EPA-Compliant Incineration: Final disposal must occur at a permitted hazardous waste incinerator. Under EPA regulations (40 CFR Parts 264.340), the facility must achieve a 99.99% Destruction and Removal Efficiency (DRE)[4]. Furthermore, the incinerator must be equipped with an alkaline scrubber system to neutralize the NOx emissions generated during combustion, complying strictly with the Clean Air Act's Maximum Achievable Control Technology (MACT) standards[5].

WasteLogic Gen Waste Generation: 5-Methylpyrazolo[1,5-a]pyridin-3-amine Type Determine Waste Type Gen->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Liquid Liquid Waste (Organic Solutions) Type->Liquid Aqueous Aqueous Waste (Rinsates) Type->Aqueous ContainerS Puncture-Resistant Solid Waste Bin Solid->ContainerS OxidizerCheck Check for Oxidizers (Do NOT Mix!) Liquid->OxidizerCheck Aqueous->OxidizerCheck ContainerL Vented Organic Liquid Waste Jug OxidizerCheck->ContainerL Safe to mix Incineration Licensed Hazardous Waste Incinerator (Requires NOx Scrubber) ContainerS->Incineration ContainerL->Incineration

Waste segregation and disposal logic for heterocyclic amine laboratory waste.

References

  • [3] Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL: [Link]

  • [4] Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: epa.gov URL: [Link]

  • [5] Title: Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP) Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Methylpyrazolo[1,5-a]pyridin-3-amine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) requires more than just reading a Safety Data Sheet (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical properties and how they interact with your laboratory environment.

This compound is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents[1]. However, its amine functionality and powder form present specific exposure risks that must be managed through rigorous engineering controls and precise Personal Protective Equipment (PPE) selection.

Here is your comprehensive, causality-driven guide to safely handling, processing, and disposing of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Hazard Profile & Physicochemical Causality

Before selecting PPE, we must understand the inherent risks of the molecule. As an organic amine derivative, 5-Methylpyrazolo[1,5-a]pyridin-3-amine acts as a localized irritant and presents acute toxicity risks if systemic absorption occurs[2][3].

Table 1: Quantitative Hazard Summary

Hazard CategoryGHS CodeDescriptionMechanistic Causality / Risk Factor
Acute Toxicity H302Harmful if swallowedLipophilic core allows for rapid gastrointestinal absorption.
Skin Corrosion/Irritation H315Causes skin irritationFree amine group can disrupt the acidic mantle of the skin.
Eye Damage/Irritation H319Causes serious eye irritationDirect contact with ocular mucosa causes localized basicity/irritation.
Target Organ Toxicity H335May cause respiratory irritationFine powder morphology makes it highly susceptible to aerosolization.

PPE Specifications: A Self-Validating Defense System

PPE should never be a guessing game. Every piece of equipment must be selected to directly counteract the specific physicochemical vulnerabilities of the compound.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance to solid organic amines compared to latex. The lack of liquid solvent in the pure powder means breakthrough times are long, but gloves should be changed immediately if contaminated to prevent transdermal absorption.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses with side shields are insufficient. The fine powder nature of this compound means airborne particulates can easily bypass standard glasses, leading to severe ocular irritation (H319)[3].
Respiratory N95 or P100 particulate respiratorRequired only if handling outside of a certified chemical fume hood. Protects against the aerosolization of micro-particulates that cause respiratory tract irritation (H335)[3].
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the dragging of sleeves through the powder, mitigating the risk of tracking the chemical outside the designated work zone.

Engineering Controls: Fume Hood Aerodynamics

The primary line of defense is not your PPE, but your engineering controls. 5-Methylpyrazolo[1,5-a]pyridin-3-amine must be handled inside a properly calibrated chemical fume hood.

  • Face Velocity Standard: Ensure the fume hood maintains an average face velocity between 80 and 120 feet per minute (fpm) , aligning with ANSI/AIHA Z9.5 and OSHA standards[4][5].

  • The Causality of Airflow: Why this specific range? A face velocity below 80 fpm is insufficient to capture aerosolized amine dust. Conversely, a velocity exceeding 120 fpm creates turbulent aerodynamic eddies at the sash boundary, which can actually pull the fine powder out of the hood and directly into the researcher's breathing zone[6].

Operational Plan: Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer

Weighing is the highest-risk operation for powder aerosolization. This protocol is designed to minimize static dispersion.

  • Preparation: Verify the fume hood monitor reads between 80-120 fpm[4]. Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Standard plastic boats carry a static charge that repels fine powders, causing the amine to "jump" and aerosolize, increasing inhalation risk.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 5-Methylpyrazolo[1,5-a]pyridin-3-amine from the reagent bottle to the weighing boat.

  • Containment: Once the desired mass is achieved, transfer the powder directly into the reaction vessel (e.g., round-bottom flask) and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a paper towel dampened with a compatible solvent (e.g., ethanol or isopropanol) to capture any residual micro-dust.

Protocol B: Emergency Spill Cleanup

If the powder is dropped or spilled, immediate and controlled action is required to prevent airborne contamination.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • Suppress: Do not dry sweep. Sweeping generates a massive dust cloud. Instead, gently cover the spill with damp paper towels (using water or a mild solvent) to suppress aerosolization.

  • Collect: Use a plastic scoop to carefully lift the damp towels and the absorbed powder.

  • Dispose: Place all cleanup materials into a designated, sealable hazardous waste container.

Workflow Visualization

Below is the logical progression of handling this compound, from storage to disposal.

SafeHandling Start Storage (2-8°C, Inert Gas) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Face Velocity 80-120 fpm) PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Reaction Reaction Execution (Closed System) Weighing->Reaction Waste EPA/RCRA Compliant Waste Segregation Reaction->Waste

Workflow for the safe handling, processing, and disposal of 5-Methylpyrazolo[1,5-a]pyridin-3-amine.

Waste Disposal and Logistical Plan

Disposal of 5-Methylpyrazolo[1,5-a]pyridin-3-amine and its reaction byproducts must strictly adhere to the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.

  • Segregation: As an amine, this compound can be mildly basic. It must be segregated from strong oxidizing agents and concentrated acids in the waste stream to prevent unintended exothermic reactions[7].

  • Containment: Store waste in chemically compatible, clearly labeled, and tightly sealed high-density polyethylene (HDPE) containers. Containers must remain closed unless actively adding waste.

  • Compliance Timeline: Depending on your facility's generator status, waste must be removed by a licensed hazardous waste transporter within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)[8].

References

  • ChemBuyersGuide. "ChemBridge Corporation (Page 11) - 5-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINE CAS:1824408-73-2." Available at: [Link]

  • Biofount Beijing Bio-Tech Co. "Pyrazolo[n,md]Pyrimidine - 5-methylpyrazolo[1,5-a]pyridin-3-amine." Available at:[Link]

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards." Available at:[Link]

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets." Available at:[Link]

  • Siemens. "Fume Hood Face Velocity: Can it Ensure Safe Containment?" Available at:[Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Available at:[Link]

  • National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

Sources

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